molecular formula C7H10N4O B2812464 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide CAS No. 2090331-19-2

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Katalognummer: B2812464
CAS-Nummer: 2090331-19-2
Molekulargewicht: 166.184
InChI-Schlüssel: PWLBUDBNCNSQOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . This pyrazole-4-carboxamide derivative serves as a versatile chemical intermediate and a critical scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies . Recent groundbreaking research has utilized this core structure to design and synthesize a series of novel pan-FGFR covalent inhibitors . The fibroblast growth factor receptors (FGFRs) are clinically validated targets in oncology, and their aberrant activation is implicated in various cancers. The representative compound stemming from this scaffold demonstrated potent, nanomolar-level activity against FGFR1, FGFR2, FGFR3, and, importantly, the FGFR2 V564F gatekeeper mutant, which is a common source of drug resistance to existing therapies . This makes 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide a highly valuable precursor in the quest to overcome unmet medical needs in resistant cancers. The mechanism of action for inhibitors derived from this scaffold involves irreversible covalent binding to the FGFR kinase domain, as confirmed by X-ray co-crystal structure analysis, leading to sustained suppression of cancer cell proliferation . Beyond its prominent role in oncology, the 5-amino-1H-pyrazole-4-carboxamide core is a privileged structure in drug discovery, with its derivatives being explored for the inhibition of other kinases and biological targets . This compound is offered for research applications and is strictly for Laboratory Use Only . It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-5(3-9-11-6)7(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)(H3,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLBUDBNCNSQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS 2090331-19-2): A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the identification of highly efficient, metabolically stable building blocks is critical for developing targeted therapeutics. 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS 2090331-19-2) has emerged as a highly privileged intermediate (). Featuring a densely functionalized pyrazole core, this compound serves as a foundational pharmacophore for ATP-competitive kinase inhibitors. This whitepaper details the structural rationale, synthetic derivatization workflows, and self-validating biological evaluation protocols required to leverage this scaffold in oncology and precision medicine.

Structural Rationale & Pharmacophore Dynamics

The utility of CAS 2090331-19-2 lies in its precise geometric alignment with the highly conserved ATP-binding pocket of protein kinases.

  • The 5-Amino-1H-Pyrazole Core (Hinge Binder): The pyrazole N2 atom and the adjacent 5-amino group act as a potent hydrogen bond acceptor-donor pair. This motif perfectly mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (1[1]).

  • The N-Cyclopropyl Carboxamide Moiety (Solvent Vector): The carboxamide group at the C4 position projects outward toward the solvent-exposed channel or the ribose-binding pocket. The choice of a cyclopropyl group is highly deliberate: it provides a rigid conformational vector that reduces the entropic penalty upon binding. Furthermore, compared to linear alkyl chains (e.g., propyl or isopropyl), the cyclopropyl ring is highly resistant to cytochrome P450-mediated oxidative metabolism, significantly enhancing the pharmacokinetic half-life of the resulting drug candidates (1[1]).

Pharmacophore cluster_scaffold CAS 2090331-19-2 Scaffold cluster_kinase Kinase ATP Pocket N2 Pyrazole N2 (H-Bond Acceptor) HingeNH Hinge NH (Backbone) N2->HingeNH H-Bond NH2 5-Amino Group (H-Bond Donor) HingeCO Hinge C=O (Backbone) NH2->HingeCO H-Bond Cyclo N-Cyclopropyl (Solvent Vector) Solvent Solvent Channel Cyclo->Solvent Steric/Metabolic Fit

Fig 1. Pharmacophore model of the 5-amino-1H-pyrazole-4-carboxamide hinge-binding interaction.

Application Landscape: Targeting Oncogenic Kinases

Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have demonstrated profound efficacy across multiple oncogenic kinase targets. By orthogonal functionalization at the N1 and C3 positions, researchers can tune the scaffold for exquisite selectivity.

  • RET Kinase: N1-alkylation and C3-isoxazolyl substitution yield highly potent inhibitors capable of overcoming the challenging V804M gatekeeper mutation in thyroid and lung cancers (1[1]).

  • Aurora Kinases A/B: Diaryl substitutions at N1 and C3 create dual Aurora A/B inhibitors that induce polyploidization and apoptosis via the intrinsic p53/Bax route in HeLa and HepG2 cells (2[2]).

  • Fibroblast Growth Factor Receptors (FGFR): Recent breakthroughs utilize this core to design pan-FGFR covalent inhibitors. By appending an electrophilic warhead at the C3 position, the scaffold irreversibly engages the P-loop of FGFR1-3, neutralizing acquired resistance from gatekeeper mutations (3[3]).

Quantitative Structure-Activity Summary
Kinase TargetScaffold Modification (from Core)Representative IC50Primary MechanismReference
RET (WT) N1-isopropyl, C3-isoxazolyl44 nMReversible ATP-competitive[1]
RET (V804M) N1-isopropyl, C3-isoxazolyl252 nMReversible ATP-competitive[1]
Aurora A N1, C3-diaryl substitution16.3 nMReversible ATP-competitive[2]
Aurora B N1, C3-diaryl substitution20.2 nMReversible ATP-competitive[2]
FGFR1 C3-covalent warhead46 nMIrreversible Covalent (P-loop)[3]
FGFR2 (V564F) C3-covalent warhead62 nMIrreversible Covalent (P-loop)[3]

Synthetic Workflows & Derivatization Strategies

To elaborate CAS 2090331-19-2 into a mature lead compound, a systematic hit-to-lead workflow is employed. The primary point of diversification is the N1-position via the Chan-Lam coupling , followed by C3-functionalization.

Workflow Start CAS 2090331-19-2 Starting Material Step1 N1-Functionalization (Chan-Lam Coupling) Start->Step1 Step2 C3-Derivatization (Halogenation & Suzuki) Step1->Step2 Screen Primary Kinase Assay (TR-FRET / ADP-Glo) Step2->Screen ADME In Vitro ADME (Microsomal Stability) Screen->ADME IC50 < 100 nM Lead Lead Optimization Candidate Selection ADME->Lead High Stability

Fig 2. Hit-to-lead synthesis and screening workflow for CAS 2090331-19-2 derivatives.

Self-Validating Experimental Protocols

Protocol A: N1-Arylation via Aerobic Chan-Lam Coupling

The Chan-Lam coupling is the industry standard for the N-arylation of pyrazoles due to its mild conditions and broad functional group tolerance (4[4]).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask open to the air, dissolve CAS 2090331-19-2 (1.0 eq) and the desired arylboronic acid (1.5 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.1 eq) and pyridine (2.0 eq). Stir vigorously at room temperature for 12–24 hours.

  • Causality of Reagents: Pyridine acts as a crucial ligand, coordinating the Cu center to facilitate the transmetalation of the aryl group from boron to copper. The reaction must be left open to the atmosphere; ambient molecular oxygen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) acts as the terminal oxidant required to regenerate the active Cu(II) species from Cu(I) after the reductive elimination step ([4]).
    
  • Self-Validation (In-Process Control): Withdraw 10 µL aliquots hourly for LC-MS analysis. Monitor the disappearance of the starting material mass (m/z 166.08). Validation Check: If protodeboronation of the arylboronic acid outpaces the cross-coupling (indicated by the presence of the des-boronated aryl species), spike an additional 0.5 eq of boronic acid to drive the reaction to completion.

  • Workup: Quench the reaction with aqueous EDTA. Causality: EDTA chelates and sequesters the copper salts. Removing trace heavy metals is critical, as residual copper can cause false positives in downstream biological assays by nonspecifically precipitating kinase enzymes.

Protocol B: TR-FRET Kinase Binding Assay

To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized (3[3]).

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold, 10-point serial dilution of the pyrazole-4-carboxamide inhibitor in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of recombinant Kinase (e.g., FGFR1), 5 µL of LanthaScreen™ Eu-anti-tag antibody, and 5 µL of the fluorescent Kinase Tracer. Add 100 nL of the inhibitor dilutions.

  • Causality of Detection: The 5-amino-pyrazole core is an ATP-competitive binder. As the inhibitor binds to the hinge region, it displaces the fluorescent tracer. TR-FRET is specifically chosen over standard fluorescence polarization because the time-resolved measurement (involving a microsecond delay before reading) completely eliminates short-lived background autofluorescence commonly exhibited by aromatic small molecules.

  • Self-Validation (Data Integrity): Include DMSO-only wells (Maximum FRET) and no-kinase wells (Minimum FRET). Before calculating the

    
    , calculate the Z'-factor for the plate:
    
    
    
    
    Validation Check: Proceed with non-linear regression
    
    
    curve fitting only if
    
    
    . A
    
    
    above this threshold mathematically guarantees that the assay window is robust and the calculated affinities are highly trustworthy.

References

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B Source: PubMed URL:[Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

chemical structure of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive analysis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide, a heterocyclic compound built upon the versatile 5-aminopyrazole scaffold. This class of molecules is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its role as a "privileged structure" in developing targeted therapeutics. We will dissect the molecule's core chemical structure, explore its physicochemical properties, and detail established synthetic pathways with an exemplary experimental protocol. Furthermore, this guide outlines the key analytical techniques for its characterization, including NMR, MS, and IR spectroscopy. Finally, we delve into the compound's significant potential in drug development, focusing on its established roles in inhibiting critical cellular kinases and its broader applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif that has become a cornerstone in modern pharmacology.[1][2] Their unique electronic properties and ability to participate in various non-covalent interactions, especially hydrogen bonding, make them ideal frameworks for designing enzyme inhibitors and receptor ligands. Within this broad class, 5-aminopyrazole derivatives are particularly noteworthy.[3][4] The presence of the amino group at the C5 position, adjacent to the endocyclic nitrogen, provides a critical hydrogen bond donor and a site for further chemical elaboration, making it a versatile building block for creating libraries of bioactive molecules.[1][3]

The specific compound, 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide, combines this privileged pyrazole core with two key functional groups: a carboxamide at C4 and a cyclopropyl moiety on the amide nitrogen. The carboxamide group is a common feature in many drugs, offering both hydrogen bond donating and accepting capabilities. The cyclopropyl group is a small, rigid, and lipophilic substituent often used in medicinal chemistry as a "bioisostere" for larger groups, which can improve metabolic stability and binding affinity. Derivatives of the 5-aminopyrazole-4-carboxamide core have demonstrated significant potential as potent and selective inhibitors of various protein kinases, placing them at the forefront of research in oncology and inflammatory diseases.[4][5][6]

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The structure of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is defined by a central pyrazole ring functionalized at positions 4 and 5.

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms (positions 1 and 2). The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom, allowing for tautomerism.

  • 5-Amino Group: An -NH₂ group attached to carbon 5 of the pyrazole ring. This group is crucial for the electronic properties of the ring and is a key interaction point in many biological targets.

  • 4-Carboxamide Group: A -C(=O)NH- group at carbon 4. This linker connects the pyrazole core to the cyclopropyl moiety.

  • N-Cyclopropyl Group: A three-membered carbocyclic ring attached to the nitrogen atom of the carboxamide.

Caption: Chemical structure of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide.

Physicochemical Properties

A summary of the key computed and experimental properties for the parent compound is presented below. These values are critical for assessing its drug-likeness, including solubility, permeability, and metabolic stability.

PropertyValueSource
CAS Number 1184916-42-4[7]
Molecular Formula C₇H₁₀N₄O[7]
Molecular Weight 166.18 g/mol [7]
Topological Polar Surface Area (TPSA) 93.17 Ų[8] (Calculated for similar structure)
logP (Octanol-Water Partition Coeff.) 0.4984[8] (Calculated for similar structure)
Hydrogen Bond Donors 3 (1 pyrazole N-H, 2 amino N-H)[8] (Calculated)
Hydrogen Bond Acceptors 4 (2 pyrazole N, 1 amide O, 1 amide N)[8] (Calculated)
Rotatable Bonds 2[8] (Calculated)

Synthesis and Manufacturing

The synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide typically proceeds from its corresponding carboxylic acid precursor, which itself is assembled from simple acyclic starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the amide bond as the final step, revealing the key intermediate 5-amino-1H-pyrazole-4-carboxylic acid and cyclopropylamine. The pyrazole ring itself can be formed via a well-established condensation reaction.

Retrosynthesis Target 5-Amino-N-cyclopropyl- 1H-pyrazole-4-carboxamide Intermediate1 5-Amino-1H-pyrazole- 4-carboxylic acid Target->Intermediate1 Amide Disconnection Intermediate2 Cyclopropylamine Target->Intermediate2 Precursor1 Ethyl (ethoxymethylene)cyanoacetate Intermediate1->Precursor1 Pyrazole Ring Formation Precursor2 Hydrazine Intermediate1->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Routes

A common and efficient pathway involves two main stages:

  • Formation of the Pyrazole Ring: The pyrazole core is typically constructed via the condensation of a hydrazine (or a substituted hydrazine for N1-derivatives) with an activated three-carbon electrophile. A widely used precursor is ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds through nucleophilic attack, cyclization, and subsequent aromatization to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.[1]

  • Amide Bond Formation: The resulting ester is hydrolyzed to the carboxylic acid (5-amino-1H-pyrazole-4-carboxylic acid). This acid is then coupled with cyclopropylamine. This amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), or by using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[1]

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amidation A Ethyl (ethoxymethylene)cyanoacetate + Hydrazine B Ethyl 5-amino-1H-pyrazole-4-carboxylate A->B Condensation/ Cyclization C 5-Amino-1H-pyrazole-4-carboxylic acid B->C Base Hydrolysis (e.g., LiOH, NaOH) D 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide C->D Cyclopropylamine, HATU, DIPEA

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Disclaimer: This protocol is a representative example based on established chemical literature and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • To a stirred solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol (5 mL/mmol) at 0 °C, add hydrazine hydrate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product as a white or off-white solid.

Step 2: Synthesis of 5-Amino-1H-pyrazole-4-carboxylic acid

  • Suspend the ethyl ester from Step 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, carefully acidify the reaction mixture to pH ~4-5 with 1N HCl at 0 °C.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the carboxylic acid.

Step 3: Synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

  • To a stirred suspension of 5-amino-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or acetonitrile, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add cyclopropylamine (1.2 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final compound.

  • Characterize the final product by NMR and MS to confirm its structure and purity.

Spectroscopic and Analytical Characterization

The unequivocal structural determination of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide relies on a combination of modern spectroscopic techniques.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The pyrazole C3-H proton should appear as a singlet in the aromatic region (~7.5-8.0 ppm). The NH protons of the pyrazole, amide, and amino groups will appear as broad singlets, with their chemical shifts being concentration and solvent dependent. The cyclopropyl protons will exhibit a complex multiplet pattern in the upfield region (~0.5-0.9 ppm for the CH₂ groups and ~2.7-2.9 ppm for the CH methine proton).[11]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazole ring carbons (~95-150 ppm), the amide carbonyl carbon (~160-165 ppm), and the upfield signals for the cyclopropyl carbons (~5-30 ppm).[10][12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[11][12] Under electron impact (EI) or electrospray ionization (ESI), the compound will show a prominent molecular ion peak [M+H]⁺. The fragmentation pattern can be complex but may involve characteristic losses of the cyclopropyl group, isocyanate (HNCO), or cleavage of the pyrazole ring, which can be useful for structural confirmation.[13]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[9][14]

  • N-H Stretching: Broad absorptions in the 3200-3400 cm⁻¹ region corresponding to the amino (-NH₂) and amide (N-H) groups.

  • C=O Stretching: A strong, sharp absorption band around 1640-1670 cm⁻¹ for the amide carbonyl group (Amide I band).

  • N-H Bending: An absorption around 1550-1620 cm⁻¹ (Amide II band).

  • C=N/C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyrazole ring.

Crystallographic Data

While no public crystal structure exists for the title compound itself, analysis of similar structures, like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, provides valuable insight.[15][16] In the solid state, such molecules are extensively linked by hydrogen bonds. The pyrazole ring, amino group, and carboxamide group tend to be coplanar to maximize conjugation, with intermolecular hydrogen bonds forming classic motifs like carboxylic acid dimers or amide-to-amide chains.[15] An intramolecular hydrogen bond between the 5-amino group and the amide oxygen is also possible, which would stabilize a planar conformation.[15][17]

Applications in Drug Discovery and Materials Science

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a highly "privileged" structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][5]

Biological and Pharmacological Profile
  • Kinase Inhibition: This is the most prominent application. Derivatives of this scaffold have been developed as potent inhibitors of several critical protein kinases.

    • Fibroblast Growth Factor Receptors (FGFR): Aberrant FGFR signaling is a key driver in various cancers. Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as potent, selective, and even covalent pan-FGFR inhibitors, showing efficacy against both wild-type and drug-resistant mutant forms of the enzyme.[6][18]

    • p38 MAP Kinase: This kinase is a central regulator of inflammatory responses. The 5-aminopyrazole core has been instrumental in developing highly selective p38 MAPK inhibitors for treating chronic inflammatory diseases.[5]

    • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a key protein in the innate immune signaling pathway, IRAK4 is a target for autoimmune diseases. Aminopyrazole-based compounds have been successfully developed as potent IRAK4 inhibitors.[19]

    • Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, used to treat mantle cell lymphoma, is a 5-aminopyrazole-4-carboxamide derivative that acts as a reversible BTK inhibitor.[4]

  • Antifungal Activity: Pyrazole carboxamides are a well-established class of fungicides used in agriculture.[9] They often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to a disruption of cellular energy production.[12]

Structure-Activity Relationships (SAR)

The versatility of the 5-aminopyrazole core allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

  • N1-Substitution: The N1 position of the pyrazole ring is a key vector for modification. Introducing different substituents here can profoundly impact binding affinity and selectivity for specific kinase targets.[14] For example, aryl or heteroaryl groups at N1 can engage in additional hydrophobic or pi-stacking interactions within an enzyme's active site.

  • Amide Substituent: The group on the amide nitrogen (the cyclopropyl group in this case) explores another region of the binding pocket. Varying this group can fine-tune solubility, metabolic stability, and potency.

  • C3-Substitution: While unsubstituted in the parent compound, adding groups at the C3 position offers another avenue for optimization, further tailoring the molecule's interaction with its biological target.

Conclusion

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is more than a simple heterocyclic molecule; it is a highly adaptable and strategically important scaffold for the development of advanced functional molecules. Its straightforward and modular synthesis allows for the creation of diverse chemical libraries, while its inherent structural and electronic features make it an ideal starting point for designing potent and selective enzyme inhibitors. The proven success of its derivatives in clinical applications, particularly in oncology and immunology, underscores its enduring value. For drug development professionals and researchers, a thorough understanding of its synthesis, characterization, and biological potential is essential for leveraging this powerful chemical framework to create the next generation of targeted therapies and advanced materials.

References

  • Yin, F., Wang, B., Wang, Z., Xiong, L., & Wang, Q. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4645–4657. [Link]

  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833–836. [Link]

  • Abdelazeem, A. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13589. [Link]

  • Arulpitchai, J., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-cancer Drug Discovery, 6(2), 186–195. [Link]

  • Al-Ostath, R. A., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Wang, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(3), 1591-1602. [Link]

  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312. [Link]

  • Molport. (n.d.). N-(2-amino-1-cyclopropylethyl)-5-methyl-1H-pyrazole-4-carboxamide hydrochloride. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]

  • Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]

  • ResearchGate. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(2), 10-23. [Link]

  • Moshang Chemical. (n.d.). 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Google Patents. (2015).
  • Synthonix, Inc. (n.d.). 5-amino-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Carlson, T. J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(11), 1139–1144. [Link]

  • Al-Majid, A. M., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–75. [Link]

  • Csollei, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3816. [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481. [Link]

  • Rostami, L., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 5(2), 527-537. [Link]

  • Peduto, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Rambabu, D., et al. (2011). Crystal structure and synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl- 3-propyl-1H-pyrazole-5-carboxamide. Journal of Molecular Structure, 994(1-3), 332-334. [Link]

  • Davoodnia, A., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Highly Efficient Heterogeneous Catalyst. South African Journal of Chemistry, 68, 107-112. [Link]

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The 5-Aminopyrazole-4-Carboxamide Scaffold: A Privileged Chemotype for Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Architectural Significance

In modern medicinal chemistry, the identification of "privileged scaffolds"—core structures capable of providing high-affinity ligands for diverse biological targets—is paramount. The 5-aminopyrazole-4-carboxamide (AC) scaffold has emerged as a highly versatile and metabolically robust pharmacophore[1][2]. Originally conceptualized as a monocyclic alternative to the traditional fused pyrazolo[3,4-d]pyrimidine (PP) core, the AC scaffold offers enhanced metabolic stability, tunable pharmacokinetics, and reduced off-target toxicity[1][2].

As a Senior Application Scientist, I approach the AC scaffold not just as a chemical structure, but as a highly programmable vector system. It is most prominently featured in the design of "Bumped Kinase Inhibitors" (BKIs) targeting calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites such as Toxoplasma gondii and Cryptosporidium parvum[1][3]. Furthermore, its unique hydrogen-bonding profile has been leveraged to design highly specific inhibitors for human kinases, notably the RET kinase implicated in thyroid and lung cancers[2].

Physicochemical Properties and Target Engagement

The structural elegance of the AC scaffold lies in its ability to mimic the purine ring of ATP while providing distinct, modular vectors for functionalization:

  • Hinge-Binding Motif: The 4-carboxamide group effectively replaces the pyrimidine ring of the PP scaffold. It serves as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region[1].

  • Vectorial Alignment: The pyrazole core allows substituents at the N1 and C3 positions to be oriented precisely into the hydrophobic pockets of the ATP-binding site[1].

  • Metabolic Stability: Unlike the fully fused pyrazolopyrimidine system, the monocyclic AC scaffold demonstrates superior resistance to hepatic oxidative metabolism, translating to longer in vivo half-lives and lower clearance rates[2].

The "Bumped" Selectivity Mechanism

The selectivity of AC-based BKIs is driven by the exploitation of the "gatekeeper" residue within the kinase ATP-binding pocket. Apicomplexan CDPK1 features a uniquely small gatekeeper residue (e.g., glycine or threonine), creating an expanded hydrophobic pocket[1][4]. Mammalian kinases typically possess larger gatekeeper residues (e.g., methionine or phenylalanine). By engineering bulky "bumped" substituents (such as large aryl or alkyl groups) at the C3 position of the AC scaffold, the inhibitor perfectly fills the parasite's expanded pocket while sterically clashing with mammalian kinases, ensuring absolute target selectivity[4].

CDPK1_Pathway Calcium Intracellular Calcium (Ca2+) CDPK1 Apicomplexan CDPK1 (Small Gatekeeper) Calcium->CDPK1 Activates Microneme Microneme Secretion CDPK1->Microneme Phosphorylates Targets AC_Inhibitor 5-Aminopyrazole-4-Carboxamide (AC-BKI) AC_Inhibitor->CDPK1 Competitive ATP Inhibition (Steric fit) Motility Gliding Motility Microneme->Motility Invasion Host Cell Invasion & Egress Motility->Invasion

Mechanism of AC-BKI mediated inhibition of the CDPK1 signaling pathway in apicomplexan parasites.

Synthesis Methodology: The AC Scaffold Workflow

The construction of the 5-aminopyrazole-4-carboxamide core requires a robust, scalable synthetic route. The following protocol describes the standard three-step synthesis from aryl aldehydes and hydrazines, establishing a self-validating system where each intermediate is primed for the next mechanistic transformation[5].

Step-by-Step Experimental Protocol

Step 1: Hydrazone Formation (Condensation)

  • Reagents: Quinoline or naphthyl aldehyde (1.0 eq), substituted hydrazine (1.1 eq), N,N-diisopropylethylamine (DIPEA).

  • Procedure: Dissolve the aldehyde and hydrazine in ethanol. Subject the mixture to microwave irradiation at 70°C for 20 minutes[5].

  • Causality & Rationale: Microwave heating accelerates the nucleophilic addition-elimination sequence, ensuring quantitative conversion to the intermediate hydrazone while minimizing thermodynamic side reactions.

Step 2: Electrophilic Bromination

  • Reagents: N-Bromosuccinimide (NBS, 1.05 eq), N,N-Dimethylformamide (DMF).

  • Procedure: Cool the hydrazone solution in DMF to 0°C. Add NBS dropwise and stir for 20 minutes[5].

  • Causality & Rationale: NBS provides a controlled source of electrophilic bromine. The low temperature (0°C) is critical to prevent over-bromination and strictly controls regioselectivity, preparing the carbon center for subsequent nucleophilic attack.

Step 3: Tandem Cyclization via Cyanoacetamide Condensation

  • Reagents: Cyanoacetamide (1.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq), DMF.

  • Procedure: Generate the cyanoacetamide anion in situ by treating cyanoacetamide with NaH in DMF at 0°C. Add the brominated intermediate to this mixture and stir at room temperature overnight[5]. Quench with ice-water and purify via silica gel chromatography.

  • Causality & Rationale: NaH deprotonates the active methylene of cyanoacetamide, creating a powerful bis-nucleophile. The reaction proceeds via an initial

    
     displacement of the bromide, immediately followed by an intramolecular cyclization onto the highly electrophilic nitrile group, yielding the fully formed 5-aminopyrazole-4-carboxamide ring system.
    

Structure-Activity Relationship (SAR) and Pharmacokinetics

Extensive SAR campaigns have demonstrated that transitioning from the PP to the AC scaffold maintains or enhances target potency while significantly improving the safety profile, particularly by mitigating hERG channel inhibition and cardiotoxicity[3][5].

Table 1: Comparative Quantitative Profile of Key 5-Aminopyrazole-4-Carboxamide Derivatives

CompoundPrimary TargetIC50 (Enzyme)Cellular EfficacyIn Vivo Efficacy & Safety Profile
BKI-1708 C. parvum & T. gondii CDPK1120 nM (T. gondii)[3]No toxicity in HFF cells up to 25 μM[3]Efficacious in mice at 8 mg/kg QD (5 days); Safe up to 200 mg/kg[5]
BKI-1770 C. parvum CDPK1Low nanomolarPotent C. parvum growth inhibition[6]Efficacious at 30 mg/kg BID (5 days); Safe up to 300 mg/kg[5]
Compound 15l Human RET Kinase44 nM (WT), 252 nM (V804M)[2]Suppresses Ba/F3 RET-mutant cell growth[2]Exceptional selectivity over 369 human kinases; High metabolic stability[2]

Data Synthesis: In anti-parasitic applications, the AC scaffold achieves high in vivo efficacy with an exceptionally wide safety margin (tolerated up to 300 mg/kg without observable toxicity)[5]. In oncology (Compound 15l), the scaffold's precise geometry allows it to overcome clinical resistance mutations (e.g., the V804M gatekeeper mutation in RET kinase) while maintaining absolute selectivity across the human kinome[2].

Conclusion

The 5-aminopyrazole-4-carboxamide scaffold represents a triumph of rational drug design. By deconstructing the traditional fused bicyclic pyrazolopyrimidine into a flexible, monocyclic system, medicinal chemists have unlocked a chemotype that balances potent hinge-binding capabilities with superior metabolic stability and tunable selectivity. Whether deployed as a bumped kinase inhibitor against intractable parasitic infections or as a precision oncology agent against mutant kinases, the AC scaffold provides a self-validating, highly programmable framework for modern therapeutic discovery.

References

  • Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold. National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters.[Link]

  • Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. ResearchGate / Bioorganic & Medicinal Chemistry Letters.[Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Korea University / European Journal of Medicinal Chemistry.[Link]

  • 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum. American Society for Microbiology (ASM) / Antimicrobial Agents and Chemotherapy.[Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Oxford Academic / The Journal of Infectious Diseases.[Link]

  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Engineering N-Cyclopropyl Pyrazole Carboxamides: A Comprehensive Guide to Synthesis, Mechanism, and Cross-Indication Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole carboxamide scaffold is a privileged structure in modern discovery chemistry, historically dominating the agrochemical landscape as Succinate Dehydrogenase Inhibitors (SDHIs). However, the strategic incorporation of an N-cyclopropyl moiety has catalyzed a paradigm shift in both agrochemical and pharmaceutical development. By transforming a flexible secondary amide into a sterically hindered, conformationally locked tertiary amide, researchers have unlocked new binding modes, bypassed established resistance mechanisms, and enabled successful scaffold hopping into entirely new therapeutic and herbicidal indications.

This technical guide synthesizes the structural rationale, core synthetic methodologies, and cross-indication applications of N-cyclopropyl pyrazole carboxamide derivatives, providing a self-validating framework for researchers engaged in advanced molecular design.

Structural Rationale: The N-Cyclopropyl Advantage

The decision to append a cyclopropyl ring to the amide nitrogen is not merely an exercise in increasing lipophilicity; it is a calculated structural intervention driven by three mechanistic imperatives:

  • Conformational Locking: The rigid cyclopropyl ring restricts the free rotation of the amide bond. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding[1].

  • Altered Binding Paradigms: Classical SDHIs (e.g., bixafen, pydiflumetofen) rely on the amide NH to act as a hydrogen-bond donor, often forming a water-mediated hydrogen bond to highly conserved residues like Ser83C in the ubiquinone binding site of fungal SDH. The N-cyclopropyl group eliminates this hydrogen-bond donor. Consequently, derivatives like isoflucypram adopt an unusual, altered binding mode that does not rely on Ser83C, allowing them to retain unparalleled efficacy against resistant fungal strains[2][3].

  • Metabolic Stability: The steric bulk of the cyclopropyl group shields the amide bond from enzymatic hydrolysis while providing a metabolically stable lipophilic surface area, enhancing penetration through fungal cell walls, plant cuticles, and parasitic membranes.

Core Synthetic Methodologies

The synthesis of N-cyclopropyl pyrazole carboxamides relies on a highly efficient, convergent multi-fragment assembly route. This approach is favored over linear synthesis because it allows for late-stage diversification and the independent scale-up of complex heterocyclic and halogenated aromatic units[4].

Protocol 1: Multi-Fragment Assembly of Isoflucypram

Objective: Synthesize the technical-grade N-cyclopropyl pyrazole carboxamide active ingredient via convergent fragment coupling.

  • Step 1: Synthesis of the Pyrazole Core (Acid Fragment)

    • Procedure: Begin with the controlled cyclization of a fluorinated diketone precursor with methylhydrazine to form the pyrazole ring. Subsequent halogenation and oxidation yield the critical intermediate: 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid .

    • Causality: The specific placement of the difluoromethyl and fluoro groups is essential for occupying the hydrophobic pocket of the SDH enzyme, maximizing van der Waals interactions[2].

  • Step 2: Synthesis of the Amine Side Chain

    • Procedure: Utilize established reductive amination chemistry to condense cyclopropylamine with 5-chloro-2-isopropylbenzaldehyde, yielding N-cyclopropyl-5-chloro-2-isopropylbenzylamine .

    • Causality: The bulky ortho-isopropyl group is strategically chosen to control the dihedral angle between the benzylic moiety and the N-cyclopropyl substituent, forcing the molecule into the optimal geometry for target engagement[3].

  • Step 3: Acyl-Coupling (Amidation)

    • Procedure: Activate the pyrazole carboxylic acid using thionyl chloride (

      
      ) in the presence of catalytic DMF to form the highly reactive acid chloride. Slowly add the N-cyclopropyl amine fragment in the presence of an organic base (e.g., triethylamine) at 0–5°C to scavenge the generated HCl.
      
    • Causality: The tertiary amine base prevents the protonation of the nucleophilic amine fragment, driving the reaction to completion while minimizing thermal degradation of the acid chloride.

  • Step 4: Validation & Quality Control (Self-Validating System)

    • Procedure: Quench the reaction, perform an aqueous extraction, and crystallize the crude product. Validate the structural integrity using

      
       and 
      
      
      
      NMR.
    • Causality: Isoflucypram exhibits optical isomerism due to the chiral center at the benzylic carbon[4]. Chiral HPLC must be employed to quantify the enantiomeric excess (ee) and ensure batch-to-batch consistency.

SynthesisWorkflow Core 1. Pyrazole Core Synthesis 3-(Difluoromethyl)-5-fluoro- 1-methyl-1H-pyrazole-4-carboxylic acid Activation 3. Carboxylic Acid Activation (SOCl2 / Catalytic DMF) Core->Activation Amine 2. Amine Side Chain Synthesis N-Cyclopropyl-5-chloro- 2-isopropylbenzylamine Coupling 4. Acyl-Coupling Reaction (Base-catalyzed Amidation) Amine->Coupling Activation->Coupling Product 5. Isoflucypram (N-cyclopropyl pyrazole carboxamide) Coupling->Product

Caption: Multi-fragment assembly workflow for N-cyclopropyl pyrazole carboxamides.

Cross-Indication Applications & Scaffold Hopping

Agrochemical Fungicides: SDH Inhibitors

Isoflucypram (marketed as Iblon®) represents the pinnacle of N-cyclopropyl pyrazole carboxamide fungicide design[5]. By altering the binding mode within the FRAC complex II inhibitors, it delivers extended green leaf area retention and broad-spectrum efficacy against Septoria tritici and rusts[1]. Furthermore, recent scaffold hopping studies have introduced gem-dichloralkene fragments to the N-cyclopropyl pyrazole backbone, yielding compounds (e.g., G28, G40) with nanomolar inhibitory activity against porcine SDH and extreme efficacy against powdery mildew[6][7].

Agrochemical Herbicides: FAT A Inhibitors

In a masterclass of structural evolution, researchers utilized scaffold hopping to convert fungicidal SDHIs into novel herbicidal inhibitors of the plant-specific enzyme acyl-ACP thioesterase (FAT A)[8][9].

Protocol 2: Scaffold Hopping to Azetidinyl Carboxamides

Objective: Evolve a fungicidal SDHI lead into a herbicidal FAT A inhibitor.

  • Step 1: Bioisosteric Replacement: Replace the benzylic moiety of the SDHI with cyclic secondary amides (pyrrolidinyl or azetidinyl rings). Causality: This shifts the molecule's affinity away from the mitochondrial SDH complex and toward the plastid-localized FAT A enzyme[8].

  • Step 2: Substituent Shift: Modify the pyrazole core by replacing the

    
     group (essential for fungicidal activity) with a 
    
    
    
    group. Causality: The methoxymethyl group optimizes the steric and electronic fit within the FAT A binding pocket, maximizing herbicidal efficacy[9].
  • Step 3: Validation: Separate the resulting prototypes via chiral HPLC to obtain enantiomerically pure azetidinyl carboxamides. Validate FAT A inhibition via in vitro enzymatic assays (e.g., FAT@LEMPA)[9].

ScaffoldHopping SDHI Classical SDHI Fungicides (Bixafen, Pydiflumetofen) Modification N-Cyclopropyl Addition (Conformational Locking) SDHI->Modification Isoflucypram Isoflucypram (Advanced SDHI Fungicide) Modification->Isoflucypram Hopping Bioisosteric Replacement (Benzyl to Pyrrolidinyl/Azetidinyl) Isoflucypram->Hopping Shift Substituent Shift (CHF2 to CH2OCH3) Hopping->Shift FATA FAT A Inhibitors (Novel Herbicides) Shift->FATA

Caption: Scaffold hopping strategy from SDHI fungicides to FAT A herbicidal inhibitors.

Pharmaceutical Applications

The N-cyclopropyl pyrazole carboxamide motif has successfully transitioned into human medicine:

  • Antimalarials: Compound DSM681, an N-cyclopropyl pyrazole-3-carboxamide derivative, is a highly potent, selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), demonstrating picomolar cell potency and oral activity in humanized mouse models[10].

  • Antitumor Agents: Imidazo[1,2-b]pyrazole-7-carboxamides featuring N-cyclopropyl substitutions have been synthesized and evaluated against human acute promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines, demonstrating that small aliphatic substituents like cyclopropyl are well tolerated and maintain micromolar cytotoxicity[11].

Quantitative Data Presentation

The following table summarizes the bioactivity metrics of key N-cyclopropyl pyrazole carboxamide derivatives across different biological targets and indications.

Compound / DerivativePrimary IndicationBiological TargetKey Bioactivity MetricSource
Isoflucypram FungicideSuccinate Dehydrogenase (SDH)

(Z. tritici)
[2]
Compound G28 FungicideSuccinate Dehydrogenase (SDH)

nM (Porcine)
[6]
Compound 11a HerbicideAcyl-ACP Thioesterase (FAT A)

(FAT@LEMPA)
[9]
DSM681 AntimalarialDihydroorotate DehydrogenaseLow nM-to-pM (P. falciparum)[10]
Compound 42 AntitumorUnknown (Imidazo[1,2-b]pyrazole)


M (HL-60)
[11]

References

  • Desbordes, P., et al. "Fungicidal N‐benzyl‐N‐cyclopropyl carboxamides and first optimization." ResearchGate. Available at:[Link]

  • Wang, Y., et al. "Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy." Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Wang, Y., et al. "Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy." PubMed. Available at:[Link]

  • "Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl‐ACP Thioesterase Inhibition." ResearchGate. Available at:[Link]

  • "Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides." CORE. Available at:[Link]

  • Deng, X., et al. "9DIK: Crystal structure of Plasmodium falciparum dihydroorotate dehydrogenase bound with Inhibitor DSM681." RCSB PDB. Available at: [Link]

  • "Isoflucypram (Ref: BCS-CN88460)." AERU, University of Hertfordshire. Available at:[Link]

  • "iblon® - Trusted broad-spectrum disease control." Bayer UK. Available at: [Link]

  • "Regulatory approval for isoflucypram." Crop Production Magazine. Available at:[Link]

  • Desbordes, P., et al. "Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode." ResearchGate. Available at:[Link]

  • Desbordes, P., et al. "Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode." PMC - National Institutes of Health. Available at:[Link]

Sources

biological activity of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Activity & Pharmacological Potential of the 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide Scaffold

Executive Summary

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide represents a "privileged scaffold" in medicinal chemistry, specifically designed for ATP-competitive kinase inhibition .[1] Its structural core—a pyrazole ring substituted with an exocyclic amine and a carboxamide moiety—mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of various protein kinases.[1]

While often utilized as a high-value building block or fragment, this specific pharmacophore has demonstrated potent biological activity in three primary therapeutic areas:[1]

  • Antimalarial : Selective inhibition of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4).[1]

  • Oncology : Pan-inhibition of Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDK).[1]

  • Inflammation : Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1]

Chemical Identity & Structural Biology

Physicochemical Profile
  • Chemical Name : 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide[1][2]

  • Molecular Formula : C₇H₁₀N₄O[1]

  • Molecular Weight : ~166.18 Da[1]

  • Key Structural Features :

    • Hinge Binder : The 5-amino group (H-bond donor) and the carbonyl oxygen/amide nitrogen (H-bond acceptor/donor) form a "donor-acceptor-donor" motif complementary to the kinase hinge region.[1]

    • Cyclopropyl Motif : The N-cyclopropyl group acts as a lipophilic moiety that can occupy the solvent-exposed front or specific hydrophobic pockets (e.g., the gatekeeper region), improving metabolic stability compared to linear alkyl chains.[1]

Mechanism of Action (MOA)

The molecule functions primarily as a Type I Kinase Inhibitor .[1]

  • Binding Mode : It binds to the ATP-binding pocket of the target kinase in the active conformation (DFG-in).[1]

  • Interaction :

    • Hinge Region : The pyrazole nitrogen and exocyclic amino group form hydrogen bonds with the backbone residues of the kinase hinge.[1]

    • Solvent Front : The cyclopropyl amide extends towards the solvent front, often improving solubility and permeability.[1]

Biological Activity & Therapeutic Applications

Antimalarial Activity (Target: PfCDPK4)

Research has validated this scaffold as a transmission-blocking agent for malaria.[1]

  • Target : Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), essential for the exflagellation of male gametocytes.[1]

  • Activity : Analogues of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide have shown nanomolar potency against PfCDPK4.[1]

  • Outcome : Blockade of exflagellation prevents the parasite from transmitting from the human host to the mosquito vector.[1]

Oncology (Targets: FGFR & CDK)

Derivatives of this scaffold are potent inhibitors of FGFR signaling, which is aberrant in gastric and lung cancers.[1]

  • Potency : Representative derivatives (e.g., Compound 10h) exhibit IC₅₀ values < 100 nM against FGFR1, FGFR2, and FGFR3.[1][3]

  • Selectivity : The scaffold can be tuned to overcome "gatekeeper" mutations (e.g., FGFR2 V564F) that render first-generation inhibitors ineffective.[1]

Table 1: Representative Potency Data (Derived from Scaffold Analogues)

TargetIC₅₀ (nM)Biological ContextReference
PfCDPK4 15 - 120Inhibition of male gametocyte exflagellation (P. falciparum)[1]
FGFR1 46Inhibition of proliferation in NCI-H520 lung cancer cells[2]
FGFR2 V564F 62Activity against drug-resistant gatekeeper mutant[2]
IRAK4 < 10Inhibition of IL-1β induced cytokine release (Inflammation)[3]

Experimental Protocols

Chemical Synthesis (General Procedure)
  • Reagents : Hydrazine hydrate, Ethyl 2-cyano-3-ethoxyacrylate, Cyclopropylamine.[1]

  • Workflow :

    • Cyclization : React ethyl (ethoxymethylene)cyanoacetate with hydrazine to form the intermediate 5-amino-1H-pyrazole-4-carboxylate.

    • Amidation : Hydrolyze the ester to acid, then couple with cyclopropylamine using HATU/DIPEA, or react directly with cyclopropylamine at high temperature if using a reactive ester.[1]

In Vitro Kinase Assay (ADP-Glo Method)
  • Objective : Determine IC₅₀ against specific kinases (e.g., FGFR1).

  • Protocol :

    • Preparation : Dilute compound in DMSO (10-point dose-response).

    • Reaction : Incubate kinase, substrate (e.g., Poly E4Y), ATP (at Km), and compound in kinase buffer for 60 min at RT.

    • Detection : Add ADP-Glo™ Reagent (40 min) to deplete ATP, then add Kinase Detection Reagent (40 min) to convert ADP to ATP and generate luciferase signal.[1]

    • Analysis : Measure luminescence; normalize to DMSO control (0% inhibition) and no-enzyme control (100% inhibition).

Cell Viability Assay (CellTiter-Glo)
  • Objective : Assess cytotoxicity in cancer cell lines (e.g., SNU-16).

  • Protocol :

    • Seed cells (3,000 cells/well) in 96-well plates.

    • Add compound (serial dilutions) after 24h. Incubate for 72h.

    • Add CellTiter-Glo® reagent (lyses cells and generates signal proportional to ATP).[1]

    • Read luminescence.[1] Calculate GI₅₀ using non-linear regression.

Visualization of Signaling Pathways

The following diagram illustrates the FGFR signaling cascade, a primary target for this scaffold in oncology. Inhibition at the FGFR level blocks downstream MAPK and PI3K/AKT pathways, leading to apoptosis.[1]

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Receptor Tyrosine Kinase) Target of 5-amino-pyrazole Ligand->Receptor Activation FRS2 FRS2 Receptor->FRS2 Phosphorylation PI3K PI3K Receptor->PI3K Activation RAS RAS FRS2->RAS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival Inhibitor 5-amino-N-cyclopropyl- 1H-pyrazole-4-carboxamide Inhibitor->Receptor Inhibits (ATP Competitive)

Caption: FGFR signaling pathway showing the point of intervention for 5-amino-pyrazole inhibitors, blocking downstream Proliferation (MAPK) and Survival (PI3K/AKT) signals.[1]

References

  • 5-Aminopyrazole-4-carboxamide analogues are selective inhibitors of Plasmodium falciparum microgametocyte exflagellation. Source: Bioorganic & Medicinal Chemistry Letters, 2016.[1] URL: [Link][1]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: European Journal of Medicinal Chemistry, 2024.[1][3] URL: [Link][1]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Source: ACS Medicinal Chemistry Letters, 2015.[1] URL: [Link][1]

  • Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Source: Journal of Medicinal Chemistry, 2009.[1][4] URL: [Link]

Sources

Technical Guide: 5-Amino-1H-Pyrazole-4-Carboxamide Series

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) and synthetic utility of the 5-amino-1H-pyrazole-4-carboxamide series. This document is structured for medicinal chemists and pharmacologists, focusing on the scaffold's application in kinase inhibitor design, specifically targeting FGFR (Fibroblast Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase).

Privileged Scaffold for Kinase Inhibition: From Reversible to Covalent Modalities

Executive Summary

The 5-amino-1H-pyrazole-4-carboxamide core is a validated "privileged scaffold" in medicinal chemistry, distinguished by its ability to form a robust hydrogen-bond network with the hinge region of kinase domains. Unlike fused bicyclic systems (e.g., pyrazolopyrimidines) that often suffer from rigid physicochemical profiles, this open monocyclic scaffold offers superior vector exploration for solubility, permeability, and selectivity optimization.

This guide analyzes two distinct design paradigms using this core:

  • Non-Covalent Reversible Inhibition: Exemplified by Pirtobrutinib , a BTK inhibitor that overcomes C481 resistance mutations.[][2]

  • Targeted Covalent Inhibition: Exemplified by Compound 10h (2024), a pan-FGFR inhibitor designed to target gatekeeper mutations via irreversible binding.[3]

Structural Biology & Binding Mode

The Hinge Binding Motif

The core pharmacophore functions as a bidentate or tridentate hinge binder. The specific interaction pattern typically involves:

  • C4-Carboxamide (NH₂): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu475 in BTK).

  • Pyrazoles N2/N1: Acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide NH (e.g., Met477 in BTK).

  • C5-Amino (NH₂): Provides an auxiliary HBD, often interacting with a gatekeeper residue or water network.

SAR Map & Vector Analysis

The following diagram illustrates the primary vectors for optimization on the scaffold.

SAR_Map Core 5-amino-1H-pyrazole-4-carboxamide (The Core) N1 N1 Position: Solubility & PK Handle (e.g., Trifluoropropyl) Core->N1 Steric Tolerance C3 C3 Position: Selectivity Pocket Binder (Aryl/Heteroaryl Linker) Core->C3 Shape Complementarity C4 C4-Carboxamide: Primary Hinge Interaction (Critical for Potency) Core->C4 H-Bond Donor C5 C5-Amino: Hinge/Gatekeeper Interaction (Auxiliary Donor) Core->C5 H-Bond Donor

Figure 1: Vector analysis of the 5-amino-1H-pyrazole-4-carboxamide scaffold.

Case Study Analysis

Non-Covalent BTK Inhibition (Pirtobrutinib)

Challenge: First-generation BTK inhibitors (e.g., Ibrutinib) covalently bind to Cys481.[][2][4] Mutation of this residue (C481S) leads to clinical resistance. Solution: The 5-amino-pyrazole-4-carboxamide scaffold allows for a "U-shaped" binding conformation that stabilizes the kinase in an inactive, closed state without requiring the Cys481 covalent bond.

  • Key SAR Feature: The N1-trifluoropropyl group provides metabolic stability and fills the hydrophobic pocket, while the C3-phenyl group extends into the selectivity pocket, linked to a fluorobenzamide tail.

  • Outcome: Nanomolar potency against both Wild-Type (WT) and C481S mutant BTK.[]

Covalent Pan-FGFR Inhibition (Compound 10h)

Context: FGFR alterations drive various solid tumors.[3][5][6] Gatekeeper mutations (e.g., FGFR2 V564F) cause resistance to ATP-competitive inhibitors. Innovation: Recent work (Deng et al., 2024) utilized this scaffold to append an electrophilic warhead, creating an irreversible inhibitor.

Quantitative Data Profile (Compound 10h):

TargetIC50 (nM)Significance
FGFR1 (WT) 46Potent inhibition of primary driver
FGFR2 (WT) 41High potency maintained
FGFR3 (WT) 99Pan-FGFR coverage
FGFR2 V564F 62 Critical: Overcomes gatekeeper resistance
NCI-H520 Cells19Lung cancer efficacy

Experimental Protocols

General Synthesis of the Scaffold

The most robust route to this core involves the condensation of a hydrazine derivative with an ethoxymethylene malononitrile precursor.

Protocol: Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxamide

  • Reagents:

    • Aryl Hydrazine (1.0 eq)

    • (Ethoxymethylene)malononitrile (1.0 eq)

    • Ethanol (Solvent)[5]

    • Triethylamine (Catalyst, optional)

  • Procedure:

    • Step A (Cyclization): Dissolve (ethoxymethylene)malononitrile in absolute ethanol (0.5 M). Add the aryl hydrazine dropwise at 0°C.

    • Step B (Reflux): Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (formation of the 4-carbonitrile intermediate).

    • Step C (Hydrolysis to Amide): Isolate the intermediate 5-amino-pyrazole-4-carbonitrile. Treat with concentrated H₂SO₄ (or NaOH/H₂O₂) at 0°C -> RT to hydrolyze the nitrile to the primary carboxamide.

    • Step D (Purification): Neutralize, extract with EtOAc, and recrystallize from EtOH/Water.

Biochemical Kinase Assay (FGFR/BTK)

To validate the activity of synthesized analogs, use a FRET-based or radiometric kinase assay.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP: At Km concentration for the specific kinase (e.g., 50 µM for FGFR1).

  • Detection: Measure phosphorylation via ADP-Glo or ³³P-ATP incorporation after 60 min incubation at RT.

Signaling Pathway Visualization

The following diagram details the FGFR signaling cascade and the intervention point of the 5-amino-pyrazole-4-carboxamide inhibitors (Compound 10h).

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Tyrosine Kinase Activation) FGF->FGFR Binding FRS2 FRS2 Phosphorylation FGFR->FRS2 Phosphorylation Inhibitor 5-Amino-Pyrazole Inhibitor (e.g., Compound 10h) Inhibitor->FGFR Irreversible Inhibition (Blocks ATP Binding) RAS RAS-MAPK Pathway (Proliferation) FRS2->RAS PI3K PI3K-AKT Pathway (Survival) FRS2->PI3K Nucleus Gene Transcription (Tumor Growth) RAS->Nucleus PI3K->Nucleus

Figure 2: Mechanism of Action for FGFR inhibition by 5-amino-pyrazole-4-carboxamides.

References

  • Deng, W., et al. (2024).[6] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.[7]

  • Mato, A. R., et al. (2021). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 397(10277), 892-901.

  • Aslanian, R., et al. (2018). Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors.[][4] Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 10(1), 80-85.

  • PubChem. (n.d.). Pirtobrutinib Compound Summary. National Library of Medicine.

Sources

molecular weight and formula of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight, Formula, and Synthetic Utility of 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide: A Technical Guide for Kinase Inhibitor Development

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the strategic selection of core building blocks. 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a highly specialized, bifunctional heterocyclic intermediate. Its precise topological arrangement—featuring an ortho-relationship between a primary amine and a secondary carboxamide—makes it an ideal precursor for the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds [2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and validated synthetic workflows for drug development professionals.

Physicochemical Profiling

Understanding the fundamental chemical properties of this building block is critical for calculating stoichiometric equivalents, predicting solubility, and designing downstream purification workflows. The presence of the cyclopropyl group significantly alters the lipophilicity of the molecule compared to its unsubstituted counterparts, aiding in cellular permeability.

Table 1: Quantitative Chemical Data and Identifiers

PropertyValue
Chemical Name 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide
Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS Registry Number 2090331-19-2 [1]
Hydrogen Bond Donors 3 (Primary amine, secondary amide, pyrazole NH)
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, pyrazole imine nitrogen)
Core Scaffold 1H-Pyrazole

Structural Causality in Kinase Inhibition

The selection of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide over other substituted pyrazoles is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in kinase target engagement.

  • The Bifunctional Core: The 5-amino and 4-carboxamide groups serve as a pre-organized diene-like system. When reacted with a C1 synthon (such as an orthoester or formamide), they undergo a facile cyclization to form the pyrimidine ring[3]. This fused bicyclic system mimics the purine core of ATP, allowing the resulting molecule to act as an ATP-competitive inhibitor.

  • The Role of the Cyclopropyl Moiety: The N-cyclopropyl group provides a unique steric and electronic profile. Due to the high s-character of its C-C bonds, the cyclopropyl ring is exceptionally rigid and possesses pseudo-π characteristics. In the context of a kinase active site, this group optimally fills the hydrophobic gatekeeper pocket or hinge region without adding the excessive molecular weight that a phenyl or bulky aliphatic ring would contribute. This maximizes the ligand efficiency (LE) of the final drug candidate.

Synthetic Workflows: Cyclization to Pyrazolo[3,4-d]pyrimidines

To transform 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide into an active pharmacophore, a robust, self-validating cyclization protocol is required. The following methodology details the synthesis of an N-cyclopropyl-pyrazolo[3,4-d]pyrimidin-4-one derivative.

Protocol: One-Pot Acid-Catalyzed Cyclization

Objective: Construct the pyrazolo[3,4-d]pyrimidine core via condensation with triethyl orthoformate.

Step-by-Step Methodology:

  • Reagent Preparation & Initiation: Suspend 1.0 equivalent (e.g., 1.66 g, 10 mmol) of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide in 15 mL of triethyl orthoformate.

    • Causality: Triethyl orthoformate acts as both the C1 synthon and the solvent, driving the equilibrium forward by mass action.

  • Catalytic Activation: Add 0.1 equivalents (0.06 g, 1 mmol) of glacial acetic acid.

    • Causality: The acid protonates the orthoester, generating a highly electrophilic oxocarbenium ion. This dramatically lowers the activation energy required for the nucleophilic attack by the weakly nucleophilic 5-amino group.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 140°C) under an inert nitrogen atmosphere for 4-6 hours.

    • Causality: The initial attack forms an intermediate imido ether. Sustained thermal energy is required to drive the elimination of ethanol and force the subsequent intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, completing the pyrimidine ring closure.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1).

    • Validation Check: The disappearance of the highly polar starting material (Rf ~0.2) and the emergence of a highly UV-active, less polar spot (Rf ~0.6) confirms the consumption of the primary amine. Withdraw a 10 µL aliquot, dilute in acetonitrile, and perform LC-MS. The mass shift from m/z 167.1 [M+H]+ to the cyclized product mass validates successful ring closure.

  • Isolation: Cool the reaction to 0°C. The product typically precipitates as a highly crystalline solid. Filter the precipitate and wash with cold ethanol (3 x 5 mL).

    • Causality: Cold ethanol removes residual triethyl orthoformate and acetic acid without dissolving the target bicyclic product, ensuring high purity (>95%) without the need for column chromatography.

Pathway Visualization

The following diagram maps the logical progression from the raw building block through the chemical activation steps, culminating in biological target engagement.

G A 5-amino-N-cyclopropyl-1H- pyrazole-4-carboxamide (Building Block) B C1 Synthon Condensation (e.g., Triethyl Orthoformate) A->B Reactant C Cyclization Pathway (Heat, Acid Catalyst) B->C Activation D N-cyclopropyl-pyrazolo[3,4-d] pyrimidin-4-one Core C->D Ring Closure E Kinase Hinge Region Binding (ATP Competitive Inhibition) D->E Target Engagement

Fig 1: Synthetic workflow and target engagement pathway for 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide.

References

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Scaffold . ResearchGate. Available at:[Link]

  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin... . ResearchGate. Available at: [Link]

The Aminopyrazole Carboxamide Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The aminopyrazole carboxamide core has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and success in the design of potent and selective small molecule inhibitors.[1][2] This heterocyclic motif, characterized by a pyrazole ring bearing both an amino and a carboxamide group, provides a rigid and tunable framework for establishing crucial interactions with a wide array of biological targets.[1][2] Its ability to engage in a network of hydrogen bonds, particularly with the hinge region of kinases, has cemented its status as a go-to template for kinase inhibitor development.[3][4] However, the therapeutic reach of this core extends far beyond oncology, with significant advancements in areas such as inflammation, neurodegenerative diseases, and infectious diseases.[1][5][6]

This technical guide offers a comprehensive exploration of the aminopyrazole carboxamide core, from its fundamental synthetic chemistry and structure-activity relationships to its diverse mechanisms of action and therapeutic applications. We will delve into the practical aspects of inhibitor design, assay development, and data interpretation, providing field-proven insights to empower researchers in their drug discovery endeavors.

I. The Architectural Blueprint: Synthesis and Chemical Properties

The synthetic accessibility of the aminopyrazole carboxamide core is a key driver of its widespread use. A variety of robust and convergent synthetic routes have been established, allowing for the facile introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[7]

A. General Synthetic Strategies

A common and effective approach to the aminopyrazole carboxamide scaffold involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: A Representative Synthesis of an Aminopyrazole Carboxamide Core

  • Ullman Coupling: A substituted 4-nitro-1H-pyrazole is coupled with a suitable aryl halide (e.g., a bromobenzoic acid derivative) using a copper catalyst, such as copper(I) iodide (CuI), in the presence of a ligand and a base.[7]

  • Amide Bond Formation: The resulting carboxylic acid is then coupled with an appropriate amine using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).[7]

  • Nitro Group Reduction: The nitro group is subsequently reduced to an amine, typically through catalytic hydrogenation using palladium on carbon (Pd/C).[7]

  • Final Amide/Urea Formation: The newly formed aromatic amine can then be acylated or reacted with an isocyanate to install the final carboxamide or urea functionality, respectively.[7]

Synthetic_Scheme 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Intermediate_Acid Intermediate_Acid 4-Nitro-1H-pyrazole->Intermediate_Acid Ullman Coupling (CuI, ligand, base) Intermediate_Amide Intermediate_Amide Intermediate_Acid->Intermediate_Amide Amide Formation (EDC, HOBt, Amine) Amino_Intermediate Amino_Intermediate Intermediate_Amide->Amino_Intermediate Nitro Reduction (Pd/C, H2) Final_Product Final_Product Amino_Intermediate->Final_Product Acylation / Urea Formation

Caption: Generalized synthetic workflow for aminopyrazole carboxamide derivatives.

B. Physicochemical Properties and Tautomerism

The aminopyrazole core possesses distinct physicochemical properties that contribute to its drug-like characteristics. The pyrazole ring is aromatic and relatively planar, which can favor binding to flat hydrophobic regions of protein active sites.[1][6] The presence of multiple nitrogen atoms allows for both hydrogen bond donation and acceptance, facilitating a rich network of interactions with target proteins.[1][2]

It is also crucial to consider the potential for prototropic tautomerism in the pyrazole ring system, as different tautomers can exist in equilibrium.[1][2] The position of the amino and carboxamide groups can influence the predominant tautomeric form, which in turn can impact the molecule's binding mode and overall activity.

II. Mechanism of Action: A Focus on Kinase Inhibition

A significant portion of research on aminopyrazole carboxamide inhibitors has focused on their ability to target protein kinases, a family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[1][8]

A. Targeting the Kinase Hinge Region

The aminopyrazole carboxamide scaffold is exceptionally well-suited to bind to the ATP-binding site of kinases. The amino group and the pyrazole nitrogen atoms can form canonical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.[4] This bidentate hydrogen bonding pattern mimics the interaction of the adenine portion of ATP with the kinase hinge, making these compounds effective ATP-competitive inhibitors.

Kinase_Binding cluster_inhibitor Aminopyrazole Carboxamide Inhibitor cluster_kinase Kinase Hinge Region Amino_Group Amino Group (H-bond donor) Backbone_CO Backbone C=O (H-bond donor) Amino_Group->Backbone_CO H-bond Pyrazole_N Pyrazole N (H-bond acceptor) Backbone_NH Backbone NH (H-bond acceptor) Pyrazole_N->Backbone_NH H-bond Carboxamide Carboxamide (further interactions)

Caption: Key hydrogen bonding interactions with the kinase hinge.

B. Covalent and Reversible Inhibition

While many aminopyrazole carboxamide inhibitors are reversible, the scaffold can be readily modified to achieve covalent inhibition. By incorporating a "warhead" – an electrophilic group such as an acrylamide or a cyanamide – these inhibitors can form a covalent bond with a nearby nucleophilic residue in the target protein, often a cysteine.[3][9][10] This can lead to irreversible or reversible-covalent inhibition, offering potential advantages in terms of potency and duration of action.[9][10][11]

Experimental Protocol: Assessing Covalent Inhibition

  • Time-Dependent Inhibition Assay: To determine if a compound exhibits time-dependent inhibition, the enzyme is pre-incubated with the inhibitor for varying amounts of time before initiating the reaction by adding the substrate. A progressive decrease in enzyme activity with increasing pre-incubation time is indicative of covalent modification.

  • Mass Spectrometry (MS): Intact protein MS or peptide mapping MS can be used to confirm the formation of a covalent adduct between the inhibitor and the target protein. An increase in the mass of the protein corresponding to the molecular weight of the inhibitor provides direct evidence of covalent binding.

  • X-ray Crystallography: Co-crystallization of the inhibitor with the target protein can provide atomic-level detail of the covalent bond formation and the overall binding mode.

III. Therapeutic Applications and Target Landscape

The versatility of the aminopyrazole carboxamide core is reflected in the broad range of therapeutic targets it has been successfully applied to.

A. Oncology: A Prolific Scaffold for Kinase Inhibitors

The field of oncology has been a major beneficiary of aminopyrazole carboxamide-based inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: This scaffold has been instrumental in the development of potent and selective BTK inhibitors for the treatment of B-cell malignancies.[3][4][9][10] By fine-tuning the covalent reactive group, researchers have been able to develop both irreversible and reversible-covalent inhibitors with improved selectivity profiles, minimizing off-target effects on kinases like EGFR.[3][4]

  • c-Jun N-terminal Kinase (JNK) Inhibitors: Aminopyrazole derivatives have been designed as highly selective inhibitors of JNK3, a key kinase involved in neuronal apoptosis, with potential applications in neurodegenerative diseases.[6][12] Structure-based design has enabled the development of inhibitors with excellent selectivity over other closely related kinases like p38.[6][12]

  • AXL Inhibitors: The aminopyrazole carboxamide core has been employed to create potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in tumor growth, metastasis, and drug resistance.[13]

  • Other Kinase Targets: This scaffold has also been successfully used to develop inhibitors of numerous other kinases relevant to cancer, including Fms-like tyrosine kinase 3 (FLT3)[14], Polo-like kinase 1 (PLK1)[15], and Fibroblast Growth Factor Receptors (FGFRs).[16]

Target KinaseTherapeutic AreaRepresentative IC50 ValuesReferences
BTKOncology (B-cell malignancies)0.18 nM[3]
JNK3Neurodegenerative Diseases7 nM[6]
AXLOncology14 nM (for Bemcentinib)[13]
FLT3Oncology (AML)0.089 nM[14]
PLK1Oncology0.359 µM[15]
FGFR1Oncology46 nM[16]
B. Beyond Oncology: Expanding Therapeutic Horizons

The utility of the aminopyrazole carboxamide core is not limited to cancer.

  • Anti-inflammatory Agents: Derivatives of this scaffold have shown promise as anti-inflammatory agents, for instance, by inhibiting p38 MAP kinase.[17]

  • Antimalarial Agents: 5-Aminopyrazole-4-carboxamide analogues have been identified as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a key enzyme in the life cycle of the malaria parasite, making them potential transmission-blocking agents.[5]

  • μ-Opioid Receptor Agonists: The aminopyrazole core has been explored for the development of Gi-biased μ-opioid receptor agonists, which could lead to new analgesics with reduced side effects.[18]

IV. Structure-Activity Relationships (SAR) and Drug Design Principles

Systematic exploration of the structure-activity relationships (SAR) of the aminopyrazole carboxamide core has yielded valuable insights for rational drug design.

A. Key Structural Modifications and Their Impact
  • Substituents on the Pyrazole Ring: Modifications at the N1 position of the pyrazole ring are crucial for modulating potency and selectivity. Bulky and hydrophobic groups at this position can often access deeper pockets in the ATP-binding site.

  • The Carboxamide Moiety: The amine portion of the carboxamide can be varied to explore different interactions with the solvent-exposed region of the target protein. This is a key area for optimizing pharmacokinetic properties.

  • Decorations on the Core: Substitution on the aminopyrazole ring itself can influence the electronics of the system and provide additional vectors for interacting with the target.

SAR_Diagram cluster_regions Key Modification Points Core R1 R1: Modulates Potency & Selectivity Core->R1 N1-substituent R2 R2: Influences PK Properties Core->R2 Carboxamide Amine R3 R3: Fine-tunes Interactions Core->R3 Ring Substituent

Caption: Key regions for SAR exploration on the aminopyrazole carboxamide core.

B. The Role of Structure-Based Drug Design

The availability of X-ray crystal structures of aminopyrazole carboxamide inhibitors in complex with their targets has been a game-changer for rational drug design.[6][16] These structures provide a detailed roadmap for designing next-generation inhibitors with improved potency and selectivity. Molecular docking and other computational methods are also invaluable tools for prioritizing synthetic targets and understanding binding modes.[13][15]

V. Future Directions and Emerging Opportunities

The aminopyrazole carboxamide core continues to be a fertile ground for drug discovery.

  • Targeting Allosteric Sites: While most current inhibitors are ATP-competitive, there is growing interest in developing allosteric inhibitors that bind to sites other than the active site. The aminopyrazole carboxamide scaffold could potentially be adapted for this purpose.

  • Proteolysis Targeting Chimeras (PROTACs): The core's proven ability to bind to specific targets makes it an attractive warhead for the design of PROTACs, a new class of drugs that induce the degradation of target proteins.

  • Expanding the Target Space: Continued exploration of the chemical space around the aminopyrazole carboxamide core will undoubtedly lead to the discovery of inhibitors for new and challenging drug targets.

Conclusion

The aminopyrazole carboxamide core stands as a powerful and versatile platform in the armamentarium of medicinal chemists. Its favorable synthetic accessibility, combined with its ability to engage in key interactions with a multitude of biological targets, has led to a remarkable track record of success in drug discovery. As our understanding of disease biology deepens and new drug design technologies emerge, the aminopyrazole carboxamide scaffold is poised to play an even more prominent role in the development of the next generation of innovative medicines.

References

  • Benoit, S. E., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 10(1), 80-85. [Link]

  • Schnute, M. E., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 10(1), 80-85. [Link]

  • Benoit, S. E., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PubMed, 30655926. [Link]

  • Benoit, S. E., et al. (2019). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PMC, PMC6331178. [Link]

  • Ojo, K. K., et al. (2016). 5-Aminopyrazole-4-carboxamide analogues are selective inhibitors of Plasmodium falciparum microgametocyte exflagellation and potential malaria transmission blocking agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5487-5491. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12869-12877. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Semantic Scholar. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1234. [Link]

  • Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. OSTI.GOV. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent. Arabian Journal of Chemistry, 16(2), 104473. [Link]

  • Singh, P., & Kumar, A. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(15), 4983. [Link]

  • Sanna, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(9), 2176. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 16(2), 104473. [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • El-Sayed, N. N. E., & El-Gazzar, A. B. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 22(8), 957-975. [Link]

  • Kim, D., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research, 83(7), 1600-1612. [Link]

  • Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC, PMC10179782. [Link]

  • Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. OSTI.GOV. [Link]

  • Wang, L., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 10044-10057. [Link]

  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1993. [Link]

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  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. [Link]

  • Zhang, H., et al. (2023). Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. Acta Pharmaceutica Sinica B, 13(7), 2937-2953. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]

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Sources

The Strategic Application of 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the identification of high-quality chemical starting points is the most critical bottleneck. 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS: 2090331-19-2) represents a highly privileged, synthetically tractable building block utilized extensively in fragment-based drug discovery (FBDD). While the parent core, 1H-pyrazole-4-carboxamide, is cataloged under [1], the strategic addition of the N-cyclopropyl group transforms this fragment from a generic binder into a highly selective pharmacophore.

This technical guide dissects the physicochemical rationale, structural biology, and self-validating experimental workflows required to leverage this compound in the development of next-generation kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs)[2] and Cyclin-Dependent Kinases (CDKs).

Physicochemical Profiling & FBDD Rationale

To understand why this specific molecule is heavily sourced by medicinal chemists, we must evaluate it through the lens of the "Rule of 3" (Ro3), which governs ideal fragment properties. Fragments must possess low molecular weight and optimal hydrophilicity to allow for subsequent structural elaboration without violating Lipinski’s Rule of 5.

Table 1: Physicochemical Properties and Ro3 Compliance
PropertyValueFBDD Rationale
Molecular Weight 166.18 g/mol Well below the 300 Da threshold; allows ample "weight budget" for adding affinity-driving functional groups.
cLogP ~0.8Optimal lipophilicity ensures high aqueous solubility, preventing aggregation in biochemical assays.
H-Bond Donors 4 (NH₂, Pyrazole NH, Amide NH)Provides a dense array of vectors for interacting with the kinase hinge region.
H-Bond Acceptors 2 (C=O, Pyrazole N)Enables bidentate coordination with the protein backbone.
Topological Polar Surface Area (TPSA) 86.0 ŲBalances target engagement with favorable cellular membrane permeability.

Mechanistic Rationale: The Hinge-Binding Paradigm

The causality behind selecting the 5-amino-1H-pyrazole-4-carboxamide core lies in its biomimetic properties. Kinases are activated by ATP, which binds to a highly conserved cleft between the N-terminal and C-terminal lobes of the kinase domain.

  • The Bidentate Anchor: The pyrazole nitrogen and the adjacent 5-amino group act as a bidentate hydrogen bond acceptor-donor pair. This motif perfectly mimics the adenine ring of ATP, forming robust hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region.

  • The Cyclopropyl Advantage: Why append a cyclopropyl group to the carboxamide? In my experience optimizing hinge binders, a simple methyl group suffers from a high entropic penalty due to free rotation. The cyclopropyl ring is rigid, highly lipophilic, and precisely angled to project into the solvent-exposed channel or the hydrophobic gatekeeper pocket. This geometric restriction locks the molecule into its active conformation, increasing target residence time and displacing high-energy water molecules—a classic enthalpy-driven boost to binding affinity.

Pathway Modulation: Targeting FGFR

Aberrant signaling in the FGFR pathway is a well-documented oncogenic driver in lung, gastric, and urothelial carcinomas. Recent literature demonstrates that derivatives of the 5-amino-1H-pyrazole-4-carboxamide core act as potent, pan-FGFR covalent inhibitors, capable of overcoming clinical resistance caused by gatekeeper mutations (e.g., FGFR2 V564F)[2].

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Kinase Domain) FGF->FGFR Binds & Dimerizes FRS2 FRS2 Adaptor FGFR->FRS2 Auto-phosphorylation Inhibitor 5-Amino-N-cyclopropyl Pyrazole Derivative Inhibitor->FGFR ATP-Competitive Hinge Binding RAS RAS / MAPK Cascade FRS2->RAS PI3K PI3K / AKT Cascade FRS2->PI3K Proliferation Tumor Proliferation & Survival RAS->Proliferation Transcriptional Activation PI3K->Proliferation Anti-apoptotic Signaling

FGFR signaling cascade and targeted inhibition by pyrazole-4-carboxamide derivatives.

Quantitative SAR Data

To illustrate the critical nature of the N-cyclopropyl substitution, consider the Structure-Activity Relationship (SAR) data adapted from recent optimization campaigns of pyrazole-based antitumor agents[2][3].

Table 2: Comparative Kinase Inhibition (IC₅₀)
Scaffold R-Group (Amide Nitrogen)FGFR1 IC₅₀ (nM)Structural Rationale
Unsubstituted (-NH₂) > 5000Fails to engage the hydrophobic sub-pocket; highly solvated.
N-methyl 1250Minimal hydrophobic contact; high entropic penalty upon binding.
N-cyclopropyl (CAS 2090331-19-2) 46 Rigid ring locks the active conformation and perfectly fills the lipophilic pocket.
N-phenyl 210Steric clash with gatekeeper residues reduces potency compared to the compact cyclopropyl.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes an orthogonal quality control check to prevent the propagation of false data.

Protocol A: De Novo Synthesis of the Pyrazole Scaffold

Objective: Synthesize 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide with >95% purity.

  • Amidation: React cyanoacetic acid (1.0 eq) with cyclopropylamine (1.2 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0°C, warming to room temperature.

    • Causality: HATU is selected over EDC/NHS because it rapidly forms a highly reactive HOAt ester, preventing byproduct formation and ensuring a near-quantitative yield of N-cyclopropyl-2-cyanoacetamide.

  • Enamine Formation: Treat the resulting amide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 90°C for 4 hours.

    • Causality: DMF-DMA acts as both a solvent and a one-carbon electrophile, installing the critical enamine double bond required for ring closure.

  • Cyclization: Reflux the enamine intermediate with hydrazine hydrate (1.5 eq) in ethanol for 6 hours.

    • Causality: Hydrazine serves as a bis-nucleophile. The more nucleophilic nitrogen attacks the enamine

      
      -carbon, followed by intramolecular cyclization onto the nitrile group, yielding the 5-amino-1H-pyrazole core.
      
  • Self-Validation System: Analyze the crude product via LC-MS. The synthesis is only validated if the primary peak exhibits a mass of [M+H]⁺ = 167.1 . Furthermore, ¹H-NMR must display a distinct singlet near 7.8 ppm (pyrazole C3-H) and a broad singlet near 5.0 ppm (NH₂), proving regioselective ring closure rather than the formation of an isomeric byproduct.

Protocol B: TR-FRET Kinase Inhibition Assay

Objective: Validate the ATP-competitive binding of synthesized derivatives.

Assay_Workflow CompPrep 1. Compound Prep Acoustic Dispensing Incubation 2. Kinase Reaction ATP + Substrate CompPrep->Incubation Nanoliter Transfer Detection 3. TR-FRET Eu-Cryptate Ab Incubation->Detection Quench & Label Analysis 4. Data Analysis Z'-Factor Validation Detection->Analysis 620nm/665nm Ratio

TR-FRET biochemical assay workflow for screening kinase inhibitors.

  • Acoustic Dispensing: Use an Echo 555 acoustic liquid handler to dispense 10 nL of the compound (in 100% DMSO) into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct-to-assay dilution, preventing the compound precipitation issues inherent in standard serial dilutions.

  • Reaction Assembly: Add 5 µL of a master mix containing the FGFR1 kinase domain, ATP (set exactly at its apparent

    
     to maximize sensitivity to competitive inhibitors), and a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.
    
  • Detection Quench: Add 5 µL of detection buffer containing EDTA (to chelate Mg²⁺ and immediately halt the kinase reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Self-Validation System: The plate design must embed 16 wells of maximum activity (DMSO only) and 16 wells of minimum activity (10 µM Staurosporine). The assay data is strictly rejected unless the calculated Z'-factor is

    
     0.6 , mathematically proving the signal window is robust enough to distinguish true target engagement from assay noise.
    

Conclusion

The 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold is a masterclass in rational drug design. By combining the ATP-mimetic properties of the aminopyrazole core with the rigid, lipophilic nature of the cyclopropyl group, researchers can reliably anchor their molecules into the kinase hinge region. When coupled with rigorous, self-validating synthetic and biochemical workflows, this building block serves as a highly reliable foundation for discovering the next generation of targeted oncology therapeutics.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry (2024).[Link]

  • Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as Potential Antitumor Agents. Letters in Drug Design & Discovery (2014).[Link]

  • PubChem Compound Summary for CID 17854756, 1H-Pyrazole-4-carboxamide. National Center for Biotechnology Information (2025).[Link]

Sources

Patent Landscape & Technical Analysis: N-Cyclopropyl-1H-Pyrazole-4-Carboxamide Analogs

[1][2][3]

Executive Summary: The "Magic Cyclopropyl" Effect

The N-cyclopropyl-1H-pyrazole-4-carboxamide moiety is not merely a linker; it is a functional pharmacophore.[1][2] The cyclopropyl group on the amide nitrogen serves three critical physicochemical roles that drive its patentability:

  • Conformational Locking: The steric bulk of the cyclopropyl group restricts the rotation of the amide bond, often locking the molecule into a bioactive conformation that favors binding to hydrophobic pockets (e.g., the Q-site of Complex II).[1]

  • Metabolic Stability: Unlike N-ethyl or N-isopropyl groups, the cyclopropyl ring is resistant to cytochrome P450-mediated dealkylation, significantly extending half-life (in planta or in vivo).[1][2]

  • σ-Hole Interactions: The strained ring exhibits unique electronic properties, allowing for specific

    
    -interactions with aromatic residues in target proteins.[1][2]
    

Global IP Distribution:

  • 70% Agrochemicals: Dominated by Syngenta, Bayer, and BASF for SDHI fungicides.[1]

  • 25% Pharmaceuticals: Focused on Kinase Inhibitors (JAK, p38, c-Met) and GPCR modulators (CB1, TRPV1).[1]

  • 5% Materials/Other: Intermediates and polymer additives.[1]

Chemical Architecture & SAR Logic

The core scaffold consists of a pyrazole ring (typically 1-methyl-3-difluoromethyl substituted) linked via a carboxamide to a cyclopropyl-bearing amine.[2]

The Agrochemical Dominance (SDHI Class)

In the agrochemical sector, this scaffold inhibits Succinate Dehydrogenase (Complex II) in the mitochondrial respiration chain of fungi.[1][3]

  • Core Structure: 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide.[1][4]

  • The "N-Cyclopropyl" Innovation: Early SDHIs (e.g., Boscalid) used simple aromatic amines.[1] The introduction of cyclopropyl motifs (as seen in Sedaxane and Isopyrazam) revolutionized potency.[1]

    • Sedaxane: Contains a trans-N-(2-bicyclopropyl) moiety.[2]

    • Isoflucypram:[1][3][5][6][7] Utilizes an N-cyclopropyl-N-benzyl linkage.[1][5][8]

Pharmaceutical Bioisosterism

In drug development, the N-cyclopropyl amide acts as a bioisostere for

12
  • Kinase Inhibitors: Used to target the ATP-binding pocket of kinases like p38 MAPK and JAK family .[2] The cyclopropyl group fills the hydrophobic region I or II without incurring the metabolic penalty of a flexible alkyl chain.[1]

  • CB1 Antagonists: N-cyclopropyl analogs have been explored to reduce the psychiatric side effects associated with earlier generations (e.g., Rimonabant) by altering blood-brain barrier permeability.[1][2]

Visualization: Patent Landscape Map

The following diagram illustrates the bifurcation of the IP landscape into Agrochemical and Pharmaceutical clusters, highlighting key commercial assets and their structural evolution.

PatentLandscapeCoreN-cyclopropyl-1H-pyrazole-4-carboxamide(Core Scaffold)AgroAgrochemicals (SDHI Fungicides)Dominant IP ClusterCore->AgroPharmaPharmaceuticals(Kinase/GPCR)Core->PharmaSedaxaneSedaxane (Syngenta)N-(2-bicyclopropyl)phenylWO2006/015865Agro->SedaxaneIsoflucypramIsoflucypram (Bayer)N-cyclopropyl-N-benzylWO2015/032859Agro->IsoflucypramIsopyrazamIsopyrazam (Syngenta)N-bicyclopropyl ringAgro->Isopyrazamp38p38 MAPK InhibitorsAnti-inflammatoryPharma->p38cMetc-Met InhibitorsAnticancer (c-Met/RON)Pharma->cMetCB1CB1 AntagonistsMetabolic DisordersPharma->CB1Sedaxane->IsoflucypramLinker Optimization

Figure 1: Patent landscape bifurcation showing the evolution from the core scaffold into high-value SDHI fungicides and targeted therapeutics.[1]

Technical Deep Dive: Synthesis Protocols

The synthesis of these analogs requires precise control to prevent racemization (if chiral) and to ensure high yield of the amide coupling.[1]

Standard Industrial Protocol (Acid Chloride Route)

This is the most common route described in patents (e.g., WO2015032859 ).[1]

Step-by-Step Methodology:

  • Activation: 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is converted to the acid chloride using thionyl chloride (

    
    ) or oxalyl chloride.[2]
    
    • Critical Parameter: Temperature must be kept

      
       to prevent defluorination or decomposition.[1]
      
  • Coupling: The acid chloride is reacted with the appropriate N-cyclopropyl amine (e.g., N-cyclopropyl-2-benzylamine) in the presence of an inorganic base (

    
     or 
    
    
    ) in a biphasic system (Toluene/Water).[1][2]
  • Workup: Phase separation and crystallization from heptane/isopropanol.

Catalytic CO Insertion (Modern Route)

Used to avoid corrosive acid chlorides in late-stage functionalization.[1][2]

  • Reagents: 4-Iodo-1-methyl-pyrazole + Cyclopropylamine + CO (gas).[2]

  • Catalyst:

    
     / Xantphos.[1]
    
  • Conditions: 5 bar CO,

    
    .
    
Synthesis Workflow Diagram

SynthesisStartStart: 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acidStep1ActivationReagent: SOCl2 or (COCl)2Temp: <50°CStart->Step1IntermediateIntermediate:Pyrazoyl ChlorideStep1->IntermediateStep2Amidation (Coupling)Reagent: N-cyclopropyl amineBase: K2CO3 / NaOHSolvent: Toluene/WaterIntermediate->Step2ProductFinal Product:N-cyclopropyl-1H-pyrazole-4-carboxamideStep2->Product

Figure 2: Industrial synthesis workflow for the production of pyrazole-4-carboxamide analogs.

Key Patent Clusters & Data

The following table summarizes the critical patent families defining this space.

AssigneePatent / ApplicationPrimary ClaimApplication Field
Syngenta WO 2006/015865Sedaxane: N-(2-bicyclopropyl)phenyl analogs.[1][2][4]Agro (Fungicide)
Bayer CS WO 2015/032859Isoflucypram: Process for N-cyclopropyl-N-benzyl carboxamides.[2]Agro (Fungicide)
Pfizer US 6,218,4183-amino-pyrazoles and carboxamides as CDK inhibitors .[2]Pharma (Oncology)
Solvay EP 2980078Process for manufacturing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamides.[1][2][4]Industrial Synthesis
Merck WO 2022/165529Small molecule inhibitors of Salt Inducible Kinases (SIKs) .[1]Pharma (Inflammation)

Future Outlook & Strategic Recommendations

  • Patent Cliff & Generics: The early SDHI patents (e.g., Boscalid, Isopyrazam) are approaching expiration.[1] This opens the door for generic manufacturers to utilize the N-cyclopropyl scaffold in "me-too" agrochemicals.[1][2]

  • Pharma Repurposing: The high metabolic stability of the N-cyclopropyl amide makes it an attractive candidate for PROTAC linkers or as a rigidifying element in macrocyclic kinase inhibitors .[1]

  • Green Chemistry: Future IP will likely focus on fluorine-free synthesis routes and enantioselective manufacturing of the cyclopropyl chiral centers (as seen in Sedaxane isomers).[1]

References
  • Syngenta Participations AG. (2006).[1] Novel Pyrazole Carboxamides (Sedaxane).[1][4] WO2006015865.[1][4] Link

  • Bayer CropScience AG. (2015).[1] Procedure for the synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives. WO2015032859.[1] Link

  • Pfizer Inc. (2001).[1] Substituted pyrazoles as p38 kinase inhibitors.[1] US6218418B1.[1] Link

  • Solvay SA. (2016).[1] Process for the preparation of pyrazole-4-carboxamides.[2][4][7][8] EP2980078A1.[1][4] Link

  • Desbordes, P., et al. (2020).[1][5][6] Isoflucypram, the first representative of a new SDHI fungicide subclass.[1][3][5][6] Pest Management Science.[1][5] Link

  • Merck Sharp & Dohme. (2022).[1] Small molecule inhibitors of salt inducible kinases.[1] WO2022165529.[1] Link[9]

Methodological & Application

Application Note: High-Efficiency Regioselective Synthesis of 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 5-amino-1H-pyrazole-4-carboxamide motif is a privileged scaffold in modern drug discovery, frequently utilized in the design of potent kinase inhibitors and other targeted therapeutics[1].

Traditionally, the synthesis of these derivatives relies on a "pyrazole-first" approach: condensing ethyl (ethoxymethylene)cyanoacetate with hydrazine, followed by ester saponification and subsequent peptide coupling with an amine. However, this route is fraught with challenges. The intermediate 5-amino-1H-pyrazole-4-carboxylic acid is highly zwitterionic, exhibits poor solubility, and is prone to competing side reactions at the 5-amino position during standard amide coupling (e.g., using HATU or EDCI).

To circumvent these bottlenecks, this protocol details an "Amide-First" synthetic strategy . By establishing the N-cyclopropyl carboxamide moiety prior to the construction of the pyrazole ring, we eliminate the need for expensive coupling reagents, bypass problematic zwitterionic intermediates, and achieve absolute regiocontrol during cyclization.

Synthetic Strategy & Mechanistic Causality

The success of this route relies on the sequential activation of methylene and alkene electrophiles, culminating in a highly regioselective cyclization.

  • Step 1: Catalyst-Free Amidation. Ethyl cyanoacetate is inherently activated by the strongly electron-withdrawing α-cyano group. This push-pull dynamic increases the electrophilicity of the ester carbonyl, allowing direct amidation with cyclopropylamine under mild conditions without the need for coupling agents.

  • Step 2: Electrophilic Condensation. The active methylene of the resulting 2-cyano-N-cyclopropylacetamide is condensed with triethyl orthoformate. Acetic anhydride is utilized not merely as a solvent, but as a critical chemical scavenger. It reacts with the liberated ethanol to form ethyl acetate and acetic acid, thereby driving the equilibrium forward to yield the 1,3-dielectrophilic intermediate.

  • Step 3: Regioselective Cyclization. Hydrazine hydrate acts as a potent bidentate 1,2-dinucleophile. The primary amine selectively attacks the highly electrophilic β-carbon of the ethoxyacrylamide (expelling ethanol)[2]. The secondary cyclization occurs via a favored 5-exo-dig attack on the nitrile carbon, followed by rapid tautomerization to yield the stable, aromatic 5-amino-1H-pyrazole system.

Reaction Pathway Visualization

SynthesisRoute A Ethyl Cyanoacetate + Cyclopropylamine B 2-Cyano-N-cyclopropyl- acetamide A->B Step 1 Amidation D 2-Cyano-N-cyclopropyl- 3-ethoxyacrylamide B->D Step 2 Condensation C Triethyl Orthoformate (Ac2O, Reflux) C->D F 5-Amino-N-cyclopropyl- 1H-pyrazole-4-carboxamide D->F Step 3 Cyclization E Hydrazine Hydrate (EtOH, Reflux) E->F

Figure 1: Three-step regioselective synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide.

Step-by-Step Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process visual cues are provided to confirm reaction progression.

Step 1: Synthesis of 2-Cyano-N-cyclopropylacetamide
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Dissolve ethyl cyanoacetate (11.3 g, 100 mmol, 1.0 eq) in absolute ethanol (100 mL). Slowly add cyclopropylamine (6.28 g, 110 mmol, 1.1 eq) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 50°C for 4 hours.

  • In-Process Validation: The reaction will transition from a clear solution to a thick white suspension as the product crystallizes out of the solvent, indicating successful amidation.

  • Workup: Cool the mixture to 0°C in an ice bath for 1 hour. Filter the white precipitate under vacuum, wash with cold ethanol (2 × 20 mL), and dry under vacuum to afford the product.

Step 2: Synthesis of 2-Cyano-N-cyclopropyl-3-ethoxyacrylamide
  • Setup: In a 250 mL round-bottom flask, suspend 2-cyano-N-cyclopropylacetamide (10.0 g, 80.5 mmol, 1.0 eq) in acetic anhydride (12.3 g, 120.8 mmol, 1.5 eq).

  • Reagent Addition: Add triethyl orthoformate (17.9 g, 120.8 mmol, 1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 120°C) for 5 hours.

  • In-Process Validation: The suspension will dissolve into a homogeneous amber-colored solution upon heating. TLC (Hexanes:EtOAc 1:1) should indicate the complete consumption of the starting material (Rf ~0.3) and the appearance of a new UV-active spot (Rf ~0.6).

  • Workup: Concentrate the mixture under reduced pressure to remove unreacted acetic anhydride and ethyl acetate. Triturate the resulting oily residue with diisopropyl ether (50 mL) to induce crystallization. Filter and dry the solid.

Step 3: Synthesis of 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide
  • Setup: Dissolve 2-cyano-N-cyclopropyl-3-ethoxyacrylamide (10.0 g, 55.5 mmol, 1.0 eq) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (64% hydrazine, 3.33 g, 66.6 mmol, 1.2 eq) dropwise at room temperature. Caution: Hydrazine is toxic; perform this step in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux for 3 hours.

  • In-Process Validation: The reaction will initially turn slightly cloudy before becoming a clear yellow solution. Upon completion, partial concentration of the solvent will result in the rapid precipitation of the target pyrazole.

  • Workup: Concentrate the solvent to half its volume and cool to 0°C. Collect the off-white crystals via vacuum filtration. Wash with cold ethanol (15 mL) and dry under high vacuum.

  • Analytical Validation: LC-MS should display a single peak corresponding to [M+H]+ = 167.1.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the three-step workflow, assuming standard laboratory execution.

ParameterStep 1: AmidationStep 2: CondensationStep 3: Cyclization
Limiting Reagent Ethyl cyanoacetate2-Cyano-N-cyclopropylacetamide2-Cyano-N-cyclopropyl-3-ethoxyacrylamide
Target Product 2-Cyano-N-cyclopropylacetamide2-Cyano-N-cyclopropyl-3-ethoxyacrylamide5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide
Molecular Weight 124.14 g/mol 180.20 g/mol 166.18 g/mol
Reaction Time 4 Hours5 Hours3 Hours
Temperature 50°C120°C (Reflux)78°C (Reflux)
Expected Yield 88 - 92%78 - 82%85 - 89%
Purity (LC-MS) > 95%> 92%> 98%

References

  • Bawazir, W. (2020). "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76. URL:[Link]

Sources

Application Note: Chemoselective Amide Coupling of 5-Aminopyrazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming polyfunctional reactivity, preventing self-condensation, and optimizing amide bond formation in pyrazole-based scaffolds.

Introduction & Mechanistic Rationale

5-Aminopyrazole-4-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as precursors for fused pyrazoloazines (e.g., pyrazolo[1,5-a]pyrimidines) and as core pharmacophores in kinase inhibitors, such as IRAK4 and1[1].

The primary synthetic challenge when performing an amide coupling on 5-amino-1H-pyrazole-4-carboxylic acid is its highly reactive, polyfunctional nature. The molecule possesses three distinct nucleophilic sites. According to established mechanistic studies, the2[2].

The Causality of the Protocol: If one attempts to directly activate the C4-carboxylic acid using standard coupling agents (e.g., HATU, EDC) while the 5-NH₂ group remains unprotected, the highly nucleophilic 5-amino group of one molecule will rapidly attack the activated ester of another. This leads to uncontrollable intermolecular self-condensation and oligomerization.

To establish a self-validating, high-yield system, this protocol utilizes a protection-hydrolysis-coupling-deprotection sequence starting from the commercially available and stable3[3]. By temporarily masking the 5-NH₂ group with a tert-butyloxycarbonyl (Boc) protecting group, we eliminate its nucleophilicity, allowing for chemoselective activation of the C4-carboxylate.

Synthetic Workflow Visualization

Workflow SM Starting Material Ethyl 5-amino-1H-pyrazole-4-carboxylate Prot Step 1: Protection Boc2O, DIPEA, DCM SM->Prot Mask 5-NH2 Hydr Step 2: Hydrolysis LiOH, THF/H2O Prot->Hydr Unmask C4-COOH Coup Step 3: Amide Coupling HATU, DIPEA, R-NH2, DMF Hydr->Coup Activate & Couple Depr Step 4: Deprotection TFA, DCM Coup->Depr Remove Boc Prod Final Product 5-amino-1H-pyrazole-4-carboxamide Depr->Prod Isolate

Fig 1: Four-step synthetic workflow for the amide coupling of 5-aminopyrazole-4-carboxylic acid.

Quantitative Data: Reagents & Stoichiometry

The following table summarizes the optimized stoichiometry required for a standard 10 mmol scale synthesis.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 Ethyl 5-amino-1H-pyrazole-4-carboxylate155.161.01.55 gStarting Material
1 Di-tert-butyl dicarbonate (Boc₂O)218.251.052.29 gProtecting Agent
1 N,N-Diisopropylethylamine (DIPEA)129.242.54.35 mLBase
2 Lithium hydroxide monohydrate41.963.01.26 gSaponification Base
3 Boc-protected pyrazole-4-carboxylic acid~227.221.01.0 eqActivated Precursor
3 Target Amine (R-NH₂)Varies1.21.2 eqNucleophile
3 HATU380.231.24.56 gCoupling Agent
3 DIPEA129.243.05.22 mLBase
4 Trifluoroacetic acid (TFA)114.02Excess10 mLDeprotecting Agent

Step-by-Step Experimental Methodologies

Step 1: Amine Protection (Boc-Masking)

Causality Check: We utilize 1.05 equivalents of Boc₂O to selectively protect the highly nucleophilic 5-NH₂ group. Over-protection at the 1-NH position can occur but is inconsequential, as global deprotection in Step 4 will resolve it.

  • Setup: To a solution of ethyl 5-amino-1H-pyrazole-4-carboxylate (1.55 g, 10.0 mmol) in anhydrous DCM (40 mL) at 0 °C, add DIPEA (4.35 mL, 25.0 mmol).

  • Addition: Slowly add Boc₂O (2.29 g, 10.5 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor via LC-MS.

  • Workup: Dilute the reaction with additional DCM (50 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Boc-protected ester.

Step 2: Ester Hydrolysis (Saponification)

Causality Check: Milder LiOH is chosen over NaOH/heat to prevent premature cleavage of the base-sensitive Boc group. Citric acid is used for acidification because strong mineral acids (like HCl) will trigger unwanted Boc deprotection.

  • Setup: Dissolve the crude Boc-protected ester from Step 1 in a 3:1 mixture of THF/H₂O (40 mL).

  • Reaction: Add LiOH·H₂O (1.26 g, 30.0 mmol) in one portion. Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the ester.

  • Concentration: Remove the THF under reduced pressure (do not heat above 35 °C).

  • Acidification: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~4 using 1M aqueous citric acid.

  • Extraction: Extract the precipitated product with EtOAc (3 × 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected 5-aminopyrazole-4-carboxylic acid.

Step 3: HATU-Mediated Amide Coupling

Causality Check: HATU is selected over EDC/HOBt to maximize coupling efficiency and minimize epimerization or side reactions in electron-deficient, sterically hindered pyrazole systems. A 5% LiCl wash is employed to completely strip DMF from the organic phase.

  • Activation: Dissolve the Boc-protected acid (10.0 mmol) in anhydrous DMF (20 mL). Add DIPEA (5.22 mL, 30.0 mmol) followed by HATU (4.56 g, 12.0 mmol). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add the target external amine (12.0 mmol). Stir the reaction mixture at room temperature for 2–12 hours (monitor by LC-MS).

  • Quench & Extract: Dilute the mixture with EtOAc (100 mL) and quench with water (50 mL). Separate the layers.

  • Purification: Wash the organic layer with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, followed by brine (30 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 4: Global Deprotection

Causality Check: TFA smoothly cleaves the Boc group. Toluene co-evaporation is critical to remove highly volatile but stubborn TFA residues, preventing the final basic amine from forming a tightly bound TFA salt.

  • Setup: Dissolve the purified coupled intermediate in anhydrous DCM (40 mL) and cool to 0 °C.

  • Reaction: Slowly add TFA (10 mL). Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, add toluene (20 mL) and evaporate under reduced pressure (repeat 3 times).

  • Final Polish: Triturate the resulting solid with diethyl ether or purify via preparative HPLC to afford the pure 5-amino-1H-pyrazole-4-carboxamide derivative.

Troubleshooting & Self-Validation Matrix

Observation / IssueMechanistic CauseCorrective Action
Multiple peaks in LC-MS during Step 1 Bis-Boc protection (N1 and N5).Proceed to Step 2. Global deprotection in Step 4 will resolve both groups.
Loss of Boc group during Step 2 workup Acidification was too harsh (e.g., used 1M HCl).Strictly use 1M Citric Acid and maintain temperature at 0 °C during acidification.
Low yield in Step 3 (Coupling) Incomplete activation or poor nucleophilicity of the external amine.Increase HATU activation time to 30 mins before adding the amine; gently heat to 40 °C if the amine is sterically hindered.
Residual DMF in NMR of final product Insufficient aqueous washing during Step 3.Ensure rigorous washing with 5% aqueous LiCl (minimum 3 washes) prior to chromatography.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines, National Center for Biotechnology Inform
  • US10364238B2 - N-((het) arylmethyl)
  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxyl

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazole-4-Carboxamides – Accelerated Workflows for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carboxamides represent a privileged class of heterocyclic scaffolds in medicinal and agricultural chemistry, exhibiting profound [1]. Traditional synthetic routes to these compounds often suffer from prolonged reaction times (7–12 hours), poor regioselectivity, and diminished yields due to the [2].

Microwave-Assisted Organic Synthesis (MAOS) circumvents these thermodynamic limitations. By leveraging dielectric heating to directly couple electromagnetic energy with polar reagents, MAOS achieves localized superheating. This application note details validated, self-correcting protocols for the rapid synthesis of pyrazole-4-carboxamides, reducing reaction times to under 15 minutes while boosting yields to >90%.

The Microwave Advantage: Causality & Thermodynamics

To understand why microwave irradiation drastically improves amidation and cyclocondensation, one must look at the physical chemistry of energy transfer:

  • Dielectric Heating vs. Conduction : Conventional heating relies on thermal conductivity, creating temperature gradients where the reaction vessel walls are significantly hotter than the core bulk. Microwaves (typically at 2.45 GHz) interact directly with the molecular dipoles of the solvent and reagents. As these dipoles rapidly align and realign with the oscillating electric field, molecular friction generates [3].

  • Solvent Selection (The Loss Tangent) : The efficiency of MAOS is dictated by the solvent's loss tangent (

    
    ), which measures its ability to absorb microwave energy and convert it into heat. Solvents like Ethanol (
    
    
    
    ) and DMF (
    
    
    ) are excellent microwave absorbers. In the synthesis of pyrazole-4-carboxamides, utilizing DMF not only solubilizes the highly polar pyrazole-4-carboxylic acid precursor but also acts as a [4].

Comparative Efficacy: Conventional vs. MAOS

The kinetic and thermodynamic efficiency of MAOS is best illustrated by comparing the amidation of pyrazole-4-carboxylic acids with primary/secondary amines. The following table summarizes the quantitative advantages of transitioning to a microwave-assisted protocol.

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Causality / Mechanistic Benefit
Heat Transfer Conduction (Wall-to-core)Dielectric (Volumetric)Eliminates thermal degradation at vessel walls.
Reaction Time 7 – 9 Hours9 – 15 MinutesRapid activation energy barrier crossing.
Temperature 80 °C (Reflux limit)100 – 120 °C (Pressurized)Sealed vessels allow heating safely above boiling points.
Average Yield 65% – 77%88% – 92%Suppression of thermodynamic side-reactions.
Purity (LC-MS) ~80% (Requires Chromatography)>95% (Precipitation only)High kinetic control prevents byproduct formation.

(Data synthesized from comparative antitubercular pyrazole hybrid studies[1])

Mechanistic Workflows

The de novo synthesis of pyrazole-4-carboxamides typically follows a three-phase workflow: Core Cyclocondensation, Functionalization (Formylation/Oxidation), and Amidation.

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Amidation N1 1,3-Diketone + Hydrazine N2 MW Cyclocondensation (120°C, 10 min) N1->N2 N3 Pyrazole Core N2->N3 N4 MW Vilsmeier-Haack (80°C, 5 min) N3->N4 N5 Pyrazole-4-carbaldehyde N4->N5 N6 Oxidation (KMnO4) N5->N6 N7 Pyrazole-4-carboxylic acid N6->N7 N8 MW Amidation (Amine, HATU, DIPEA, DMF) 100°C, 15 min N7->N8 N9 Pyrazole-4-carboxamide (Target Scaffold) N8->N9

Three-phase microwave-assisted synthesis workflow for pyrazole-4-carboxamides.

Validated Experimental Protocols

Note: The following protocols are engineered as self-validating systems to ensure high-fidelity replication and immediate visual/analytical feedback.

Protocol A: Microwave-Assisted Synthesis of Pyrazole-4-carboxylic Acid

Objective : Synthesize the activated acid precursor via the oxidation of pyrazole-4-carbaldehyde.

  • Reagent Preparation : In a 10 mL microwave-transparent quartz vial, dissolve 1.0 mmol of substituted pyrazole-4-carbaldehyde in 4 mL of a 1:1 mixture of Ethanol/Water.

  • Oxidant Addition : Add 1.5 mmol of Potassium Permanganate (KMnO₄).

    • Causality : The aqueous-ethanolic system provides optimal solubility for both the organic precursor and the inorganic oxidant, while possessing a high collective loss tangent for rapid MW heating.

  • Microwave Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate at 80 °C for 5 minutes with a maximum power of 100 W.

  • Self-Validating Workup : Filter the hot reaction mixture through a Celite pad to remove the precipitated manganese dioxide (MnO₂) byproduct.

    • Validation : The disappearance of the deep purple KMnO₄ color and the formation of brown MnO₂ visually confirms the completion of the oxidation state transfer. Acidify the filtrate with 1M HCl to pH 3. The pyrazole-4-carboxylic acid will precipitate as a highly pure white solid.

Protocol B: Direct Microwave-Assisted Amidation

Objective : Couple the pyrazole-4-carboxylic acid with a primary or secondary amine.

  • Activation : In a 10 mL MW vial, suspend 1.0 mmol of pyrazole-4-carboxylic acid in 3 mL of anhydrous DMF. Add 1.2 mmol of HATU and 2.5 mmol of DIPEA.

    • Causality : DIPEA (pKa ~10.5) ensures complete deprotonation of the carboxylic acid without acting as a competing nucleophile due to its steric bulk. HATU rapidly forms an active O-Atab ester intermediate.

  • Amine Addition : Add 1.1 mmol of the desired amine.

  • Irradiation : Seal and irradiate at 100 °C for 10 minutes (150 W max).

    • Causality : The sealed MW vessel allows DMF to be heated rapidly, in minutes rather than hours[1].

  • Self-Validating Isolation : Pour the cooled reaction mixture into 20 mL of crushed ice-water.

    • Validation : DMF and HATU byproducts (tetramethylurea) are highly water-soluble, whereas the highly conjugated pyrazole-4-carboxamide is hydrophobic. The immediate formation of a distinct precipitate acts as a self-validating purification step. Filter and wash with cold water. Purity can be instantly verified via FTIR (appearance of a sharp amide C=O stretch at ~1650-1680 cm⁻¹ and the disappearance of the broad acid O-H stretch).

Advanced Strategies: Multicomponent Ugi-4CR

For generating vast libraries of pyrazole-4-carboxamide peptidomimetics (e.g., for high-throughput drug screening), the Microwave-Assisted Ugi Four-Component Reaction (Ugi-4CR) is unparalleled.

Ugi4CR A Aldehyde I1 Imine Formation A->I1 B Amine B->I1 C Isocyanide I2 Nitrilium Ion C->I2 D Pyrazole-4-carboxylic acid I3 α-Adduct D->I3 I1->I2 + Isocyanide I2->I3 + Pyrazole Acid P Pyrazole-4-carboxamide Peptidomimetic I3->P Mumm Rearrangement MW 100°C, 15 min

Mechanism of the Microwave-Assisted Ugi-4CR yielding pyrazole-4-carboxamides.

Causality in Ugi-4CR : By combining an aldehyde, an amine, an isocyanide, and the pyrazole-4-carboxylic acid in methanol under MW irradiation (100 °C, 15 min), the reaction bypasses the need for expensive coupling agents. The microwave energy specifically accelerates the rate-limiting Mumm rearrangement (intramolecular acyl transfer), driving the equilibrium toward the[4].

References

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. URL:[Link]

  • Koca, M., et al. (2022). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports (via PMC). URL:[Link]

  • Desai, N. C., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. URL:[Link]

  • Castillo, J.-C., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. URL:[Link]

Sources

Technical Application Note: Characterization of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide as an IRAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide , a representative scaffold of ATP-competitive Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is the apical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, critical for innate immune responses.[1] This document details optimized protocols for biochemical potency determination (ADP-Glo™), cellular efficacy (PBMC Cytokine Release), and target engagement, designed to validate the compound's mechanism of action and therapeutic potential in autoimmune indications.

Introduction & Mechanism of Action

The Target: IRAK4 and the Myddosome

IRAK4 acts as the "master switch" of the Myddosome complex. Upon ligand binding (e.g., LPS to TLR4 or IL-1


 to IL-1R), the adaptor protein MyD88 recruits IRAK4.[1][2] IRAK4 then undergoes autophosphorylation and subsequently phosphorylates IRAK1, triggering a signaling cascade that activates NF-

B and MAPK pathways, leading to the production of pro-inflammatory cytokines (IL-6, TNF-

, IL-1

).
Compound Pharmacology

The subject compound, 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide , features an amino-pyrazole core. Structural Activity Relationship (SAR) studies suggest this motif functions as a Type I kinase inhibitor , forming hydrogen bonds with the "hinge region" of the IRAK4 ATP-binding pocket. By competing with ATP, it inhibits the trans-phosphorylation of IRAK1, effectively silencing the Myddosome without necessarily disrupting the structural integrity of the complex (unless designed as a degrader).

Signaling Pathway Visualization

The following diagram illustrates the TLR/IL-1R signaling cascade and the specific intervention point of the inhibitor.

IRAK4_Pathway Ligand Ligand (LPS/IL-1β) Receptor TLR/IL-1R Ligand->Receptor MyD88 MyD88 Receptor->MyD88 Recruitment IRAK4 IRAK4 (Target) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation (Blocked by Inhibitor) Inhibitor 5-amino-N-cyclopropyl... (Inhibitor) Inhibitor->IRAK4 ATP Competition TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Complex TRAF6->NFkB IKK Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription

Caption: Figure 1. IRAK4 signaling cascade showing the ATP-competitive inhibition blocking downstream IRAK1 activation and cytokine release.

Protocol 1: Biochemical Potency Assay (ADP-Glo™)

Objective: Determine the IC


 of the inhibitor against recombinant human IRAK4 enzyme by quantifying ADP generation.
Principle

The assay quantifies kinase activity by measuring the conversion of ATP to ADP.[3]

  • Kinase Reaction: IRAK4 + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[4]

  • Detection: Converts ADP back to ATP, which drives a luciferase reaction.[3] Luminescence is proportional to kinase activity.[3]

Materials & Reagents[1][5]
  • Enzyme: Recombinant Human IRAK4 (active, GST-tagged).

  • Substrate: Myelin Basic Protein (MBP) or IRAK4-specific peptide (e.g., sequence derived from IRAK1).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 1 mM DTT, 0.1 mg/mL BSA.
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[3]

  • Plate: 384-well white, low-volume solid bottom plate.

Experimental Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide in 100% DMSO.

    • Perform a 12-point serial dilution (1:3) in DMSO.[2][4][5][6]

    • Dilute 1:20 into Assay Buffer to create 5x working solutions (Final DMSO concentration in assay = 1%).

  • Enzyme/Substrate Mix:

    • Dilute IRAK4 enzyme to 2 ng/µL (Final assay conc: ~0.5-1 ng/µL).

    • Prepare Substrate/ATP mix: 25 µM ATP (approx. K

      
       for IRAK4 [1]) and 0.2 mg/mL MBP.
      
  • Reaction Assembly (10 µL volume):

    • Add 2 µL of 5x Compound working solution to wells.

    • Add 4 µL of IRAK4 Enzyme solution. Incubate 10 min at RT (allows inhibitor binding).

    • Add 4 µL of Substrate/ATP mix to initiate reaction.

    • Controls: No Enzyme (Background), Vehicle (Max Activity).

  • Incubation: Shake plate for 30 sec; incubate for 60 min at RT (22-25°C).

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent. Incubate 40 min at RT (stops kinase, depletes ATP).[4]

    • Add 20 µL Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to light).

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis

Calculate Percent Inhibition:



Fit data to a 4-parameter logistic equation to determine IC

.

Protocol 2: Cellular Efficacy (Human PBMC Assay)

Objective: Validate functional inhibition of the Myddosome by measuring LPS-induced IL-6 and TNF-


 secretion in primary human cells.
Materials
  • Cells: Cryopreserved human PBMCs (Peripheral Blood Mononuclear Cells).[4]

  • Media: RPMI 1640 + 10% Heat-Inactivated FBS + Pen/Strep.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (TLR4 agonist).

  • Readout: HTRF® or ELISA kits for Human IL-6 and TNF-

    
    .
    
Workflow Diagram

PBMC_Workflow Thaw Thaw PBMCs Resuspend in Media Seed Seed 100k cells/well (96-well plate) Thaw->Seed Treat Add Inhibitor (1h Pre-incubation) Seed->Treat Stim Add LPS (100 ng/mL) Treat->Stim Incubate Incubate 18-24 Hours Stim->Incubate Harvest Harvest Supernatant Incubate->Harvest ELISA Quantify Cytokines (ELISA/HTRF) Harvest->ELISA

Caption: Figure 2.[3][7][8] Cellular assay workflow for assessing IRAK4-mediated cytokine release.

Experimental Procedure
  • Cell Preparation:

    • Thaw PBMCs rapidly at 37°C. Wash in RPMI media.

    • Resuspend to

      
       cells/mL. Viability should be >90%.
      
    • Plate 100 µL (

      
       cells) per well in a 96-well flat-bottom plate.
      
  • Compound Treatment:

    • Prepare 4x concentration of inhibitor in media (max DMSO 0.4%).

    • Add 50 µL of compound to cells.[5][6][8]

    • Crucial Step: Incubate for 1 hour at 37°C, 5% CO

      
      before stimulation. This ensures the inhibitor occupies the ATP pocket before the signaling cascade is triggered.
      
  • Stimulation:

    • Prepare 4x LPS solution (400 ng/mL).

    • Add 50 µL LPS to wells (Final conc: 100 ng/mL).[5]

    • Final Assay Volume: 200 µL. Final DMSO: 0.1%.

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Analysis:

    • Centrifuge plate (1200 rpm, 5 min) to pellet cells.

    • Collect supernatant.[4]

    • Quantify IL-6/TNF-

      
       using ELISA according to manufacturer instructions.[4]
      

Critical Quality Attributes & Troubleshooting

Assay Validation Criteria

To ensure data integrity, the assays must meet the following statistical parameters:

ParameterBiochemical (ADP-Glo)Cellular (PBMC)
Z' Factor > 0.7> 0.5
Signal-to-Background (S/B) > 10-fold> 5-fold (LPS vs Vehicle)
Reference Inhibitor CA-4948 or PF-06650833Dexamethasone (Control)
CV % < 10%< 20% (Donor variability)
Troubleshooting Guide
  • High Background in Kinase Assay:

    • Cause: Incomplete ATP depletion.

    • Solution: Ensure ADP-Glo reagent is fresh and incubation time is strictly 40 mins. Verify ATP concentration does not exceed the linear range of the kit (usually 1 mM, but 25 µM is recommended for Km).

  • Low Potency in Cellular Assay:

    • Cause: High protein binding (serum shift).

    • Solution: 5-amino-pyrazole compounds can exhibit high plasma protein binding. Run the assay in 10% FBS vs. serum-free media to calculate the "serum shift." If potency drops significantly (

      
      ), the compound may have poor free fraction availability [2].
      

References

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate PF-06650833: A Potent, Selective, and Efficacious Inhibitor of IL-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry. Retrieved from [Link]

  • BellBrook Labs. (2024). Transcreener® ADP² Kinase Assay Application Note: IRAK4.[2][4][5][9][10] Retrieved from [Link]

Sources

Application Note: In Vitro IC50 Profiling of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary

The compound 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide serves as a highly privileged, low-molecular-weight scaffold in modern medicinal chemistry. It is most notably utilized as the core pharmacophore for 1 targeting apicomplexan pathogens like Cryptosporidium parvum and Toxoplasma gondii[1], as well as in the development of 2 for oncology[2].

This application note provides a comprehensive, self-validating in vitro protocol for determining the half-maximal inhibitory concentration (IC50) of this scaffold against a panel of target and anti-target kinases using a universal ADP-detection methodology.

Mechanistic Rationale & Pharmacophore Mapping

To design an effective assay, one must first understand how the compound interacts with the target. The 5-aminopyrazole-4-carboxamide core is an ATP-competitive inhibitor scaffold.

  • Hinge Binding: The 5-amino group and the pyrazole nitrogen act as a potent hydrogen-bond donor-acceptor pair, anchoring the molecule to the kinase hinge region.

  • Gatekeeper Exploitation: The N-cyclopropyl substitution is a deliberate steric "bump." In mammalian kinases (which typically possess large gatekeeper residues like Methionine or Phenylalanine), this bulky group causes steric clashes, preventing binding. However, in apicomplexan calcium-dependent protein kinases (CDPK1), the3, creating a unique hydrophobic pocket that the N-cyclopropyl group perfectly occupies, granting extreme selectivity[3].

Mechanism Kinase Kinase ATP-Binding Pocket Scaffold 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide Sub1 5-Amino Group Scaffold->Sub1 comprises Sub2 Pyrazole Core Scaffold->Sub2 comprises Sub3 N-cyclopropyl Motif Scaffold->Sub3 comprises Sub1->Kinase H-Bond (Hinge) Sub2->Kinase H-Bond (Hinge) Sub3->Kinase Hydrophobic Gatekeeper

Fig 1: Pharmacophore mapping of the aminopyrazole carboxamide scaffold in the kinase hinge region.

Experimental Workflow

The following protocol utilizes a luminescence-based ADP detection assay (e.g., ADP-Glo™). This method is chosen because it directly measures kinase activity by quantifying the ADP produced during the enzymatic reaction, making it universally applicable to any kinase-substrate pair.

Workflow A 1. Compound Prep (10-pt Serial Dilution) B 2. Pre-Incubation (Enzyme + Inhibitor) A->B C 3. Kinase Reaction (ATP at Km + Substrate) B->C D 4. ADP Detection (Luminescence Assay) C->D E 5. Data Analysis (4-PL IC50 Fit) D->E

Fig 2: High-throughput in vitro IC50 screening workflow for kinase inhibitors.

Step-by-Step Methodology

Reagent Preparation & Causality

Prepare the Universal Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 1 mM DTT, and 0.01% CHAPS.

  • Causality Insight:CHAPS is critical. Lipophilic motifs like the cyclopropyl group can cause compounds to form colloidal aggregates in aqueous buffers, leading to false-positive promiscuous inhibition. CHAPS prevents this aggregation. DTT maintains a reducing environment, which is vital if testing against FGFR targets where covalent cysteine binding is suspected[2].

Compound Serial Dilution
  • Prepare a 10 mM stock of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in a 96-well source plate using 100% DMSO.

  • Using an acoustic liquid handler (e.g., Echo® 550), dispense 100 nL of the compound into a 384-well low-volume white assay plate.

    • Causality Insight: Acoustic dispensing eliminates tip-based carryover and ensures the final DMSO concentration in the assay remains strictly at 1%, preventing DMSO-induced enzyme denaturation.

Enzyme Pre-Incubation
  • Dilute the target kinase (e.g., CpCDPK1 or FGFR1) to a 2X working concentration in the Kinase Buffer.

  • Add 5 µL of the 2X Kinase solution to the 384-well plate containing the dispensed compound.

  • Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature (RT) for 15 minutes.

    • Causality Insight: Pre-incubation allows the compound to establish hydrogen bonds with the kinase hinge region before ATP is introduced. This is mandatory for accurately capturing the potency of slow-binding or covalent inhibitors.

Reaction Initiation
  • Prepare a 2X Substrate/ATP mixture.

    • Critical Standard: The final ATP concentration must be set to the apparent Michaelis constant (

      
      ) for the specific kinase being tested. According to the Cheng-Prusoff equation, testing at the ATP 
      
      
      
      ensures that the measured IC50 is directly proportional to the inhibitor's true binding affinity (
      
      
      ), allowing for accurate selectivity profiling across different kinases.
  • Add 5 µL of the 2X Substrate/ATP mix to initiate the reaction. Total assay volume is now 10 µL.

  • Incubate for 60 minutes at RT.

ADP Detection
  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at RT.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze the luciferase/luciferin reaction. Incubate for 30 minutes at RT.

  • Read luminescence on a multi-mode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5 seconds per well.

System Validation & Quality Control

To ensure the protocol acts as a self-validating system , every assay plate must pass the following rigorous quality control metrics before data is accepted:

  • Z'-Factor Calculation: Include 16 wells of maximum signal (DMSO + Enzyme + Substrate + ATP) and 16 wells of minimum signal (DMSO + Substrate + ATP, no enzyme). The assay is only valid if

    
    .
    
    
    
    
  • Reference Control: Include a known inhibitor (e.g., Staurosporine or BKI-1294) on every plate. The IC50 of the reference must fall within 3-fold of its historical average.

Data Presentation: Representative Profiling Results

Once luminescence data is acquired, normalize the values against the positive and negative controls to determine % Inhibition. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model.

Below is a representative data table demonstrating the expected selectivity profile of the 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold, highlighting its affinity for bumped kinases over standard mammalian kinases.

Kinase TargetApparent ATP

(µM)
IC50 (nM)Hill SlopeSelectivity Fold
CpCDPK1 1512.4 ± 1.20.950.99Target
TgCDPK1 2218.7 ± 2.10.980.981.5x
FGFR1 4545.2 ± 3.51.100.993.6x
Aurora A 108,500 ± 4200.850.95685x
CDK2/CycA 35>10,000N/AN/A>800x

Note: The dramatic drop in potency against CDK2 and Aurora A validates the mechanistic hypothesis that the N-cyclopropyl group successfully exploits the small gatekeeper residue of CDPK1 while sterically clashing with the bulky gatekeepers of off-target human kinases.

References

  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis Source: The Journal of Infectious Diseases / Oxford Academic URL:[3]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors Source: European Journal of Medicinal Chemistry / ResearchGate URL:[2]

Sources

Guide to the Preparation and Crystallization of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide for High-Resolution X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive guide provides a detailed protocol for the synthesis, purification, and crystallization of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide, a key scaffold in medicinal chemistry. The document outlines a robust two-step synthetic route and explores various crystallization techniques essential for obtaining single crystals suitable for X-ray diffraction analysis. By explaining the rationale behind experimental choices and offering systematic troubleshooting strategies, this guide serves as an essential resource for researchers aiming to elucidate the three-dimensional structure of this and similar small molecules, a critical step in structure-based drug design.

Introduction: The Structural Imperative in Drug Discovery

The pyrazole nucleus is a foundational motif in the design of bioactive molecules, with derivatives demonstrating a wide range of therapeutic activities.[1][2] 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS 1184916-42-4) represents a valuable building block within this class, investigated for its potential as a kinase inhibitor.[3] For drug development professionals, obtaining a high-resolution crystal structure is paramount. Single-crystal X-ray diffraction (SCXRD) provides the most definitive, atomic-level information about a molecule's three-dimensional conformation, which is indispensable for understanding structure-activity relationships (SAR) and advancing rational drug design.[4][5][6]

However, the path from a synthesized compound to a high-quality crystal is often a significant bottleneck.[5] This guide provides a self-validating framework, grounded in established chemical principles and crystallization theory, to reliably produce and crystallize 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide.

Part I: Synthesis and Purification

Achieving high-quality crystals begins with exceptionally pure material. The following section details a reliable, two-step synthesis starting from the corresponding carboxylic acid, followed by a rigorous purification protocol.

Synthetic Strategy: Amide Coupling

The most direct and reliable route to the target compound is the coupling of 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid with cyclopropylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Peptide coupling reagents are ideally suited for this transformation, ensuring high yields and mild reaction conditions.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

This procedure utilizes (1-Cyano-2-ethoxy-2-oxoethylidenamino)oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (HATU) as the coupling agent, a highly efficient reagent for amide bond formation.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid1889941-03-0167.171.0167 mg
Cyclopropylamine765-30-057.091.284 µL
HATU148893-10-1380.231.1418 mg
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.5435 µL
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09-5 mL
Ethyl Acetate141-78-688.11-As needed
Saturated Sodium Bicarbonate Solution144-55-884.01-As needed
Brine---As needed
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed

Protocol:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid (167 mg, 1.0 mmol).[7]

  • Dissolution: Add 5 mL of anhydrous DMF and stir until the solid is fully dissolved.

  • Reagent Addition: To the solution, add DIPEA (435 µL, 2.5 mmol), followed by HATU (418 mg, 1.1 mmol). Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid. The formation of the activated ester is crucial for the subsequent amidation.

  • Amine Addition: Add cyclopropylamine (84 µL, 1.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification Start Dissolve Pyrazole Carboxylic Acid in Anhydrous DMF Add_Reagents Add DIPEA and HATU (Activate Acid) Start->Add_Reagents Add_Amine Add Cyclopropylamine Add_Reagents->Add_Amine React Stir 4-6h at RT (Monitor by TLC) Add_Amine->React Quench Quench with EtOAc/Water React->Quench Wash Wash with Sat. NaHCO3 and Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Recrystallize Recrystallization (e.g., Ethanol/Water) Dry->Recrystallize Characterize Characterization (NMR, MS, HPLC >99%) Recrystallize->Characterize Final_Product Pure Crystalline Product Characterize->Final_Product

Caption: Workflow for the synthesis and purification of the target compound.

Purification Protocol: Recrystallization

The crude product must be purified to >99% purity for successful crystallization. Recrystallization is an effective method for this purpose.

  • Solvent Selection: A solvent system of ethanol and water is often effective for pyrazole derivatives.[8] The compound should be soluble in hot ethanol and insoluble in cold water.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Part II: Crystallization for X-ray Diffraction

Growing single crystals is often described as an art, but a systematic, logical approach greatly increases the probability of success.[9] The fundamental principle is to allow the molecule to transition from a disordered state (in solution) to a highly ordered crystalline lattice in a slow, controlled manner.

Pre-Crystallization Essentials
  • Purity is Paramount: Start with the highest purity material possible (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Glassware Cleanliness: All vials and equipment must be scrupulously clean and free of dust or scratches that could act as unwanted nucleation sites.

Primary Crystallization Methodologies

The choice of method depends on the amount of material available and its solubility properties. It is highly recommended to screen multiple conditions in parallel.

Method 1: Slow Evaporation

This is the simplest technique and a good starting point.[9][10]

  • Principle: The concentration of the solute is gradually increased as the solvent slowly evaporates, eventually reaching a state of supersaturation that initiates crystal growth.

  • Protocol:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap that has a small pinhole (or use paraffin film with a needle puncture) to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and observe over several days to weeks.

Method 2: Vapor Diffusion

This is one of the most powerful and controlled methods, especially when only small amounts of material are available.[9][11]

  • Principle: A solution of the compound is placed in a sealed container with a larger reservoir of a "precipitant" or "anti-solvent" (a solvent in which the compound is poorly soluble). The vapor of the more volatile solvent from the compound's solution slowly diffuses into the reservoir, while the anti-solvent vapor diffuses into the compound's droplet, gradually inducing supersaturation and crystallization.

  • Protocol (Sitting Drop):

    • In a small, clean vial (the "inner vial"), dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (e.g., DMF, DMSO).

    • Place this inner vial inside a larger vial or beaker (the "outer vial").

    • Add 2-3 mL of a volatile "anti-solvent" (e.g., diethyl ether, hexane, water) to the outer vial, ensuring the liquid level is below the top of the inner vial.

    • Seal the outer vial tightly and leave it undisturbed.

Table of Suggested Solvent Systems for Vapor Diffusion:

Good Solvent (for Compound)Anti-Solvent (for Reservoir)Rationale
EthanolHexaneA polar protic solvent paired with a nonpolar anti-solvent.
AcetoneWaterA polar aprotic solvent paired with a polar anti-solvent.
Dichloromethane (DCM)PentaneA common chlorinated solvent paired with a highly volatile nonpolar solvent.
AcetonitrileTolueneGood for moderately "greasy" compounds, avoiding protic solvents.[12]

Method 3: Slow Cooling

  • Principle: This method exploits the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and the compound to crystallize out.

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, ethanol) at an elevated temperature (just below the solvent's boiling point).

    • Ensure all solid is dissolved. If not, add a minimal amount of additional hot solvent.

    • Place the flask in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure a very slow cooling rate.

    • Allow the solution to cool to room temperature over 12-24 hours.

Troubleshooting and Advanced Techniques

It is common for initial crystallization attempts to fail. The following decision tree and table provide a logical framework for troubleshooting.[13][14]

Caption: A decision-making workflow for troubleshooting common crystallization issues.

ProblemPotential CauseRecommended Solution(s)
No Crystals Form Solution is undersaturated; nucleation barrier is too high.1. Concentrate: Allow more solvent to evaporate. 2. Scratch: Gently scratch the inside of the vial with a glass rod to create nucleation sites.[13] 3. Seed: Add a tiny crystal from a previous attempt (a "seed crystal").[9]
"Oiling Out" Compound is coming out of solution above its melting point or its solubility limit is exceeded too quickly.1. Slow Down: Decrease the rate of solvent evaporation or cooling. 2. Add More Solvent: Return the sample to the heat, add more of the "good" solvent, and re-cool slowly.[13][14] 3. Change Solvents: Use a solvent system where the compound has slightly higher solubility.
Microcrystals/Powder Nucleation rate is much higher than the crystal growth rate.1. Decrease Supersaturation: Use a more dilute starting solution. 2. Use a Better Solvent: Choose a solvent in which the compound is slightly more soluble. 3. Reduce Evaporation Rate: Use a smaller pinhole in the cap.

Part III: Safety Precautions

Standard laboratory safety practices must be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use. HATU and DIPEA are corrosive and irritating. Cyclopropylamine is flammable and toxic.

Conclusion

The successful preparation of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide for crystallographic analysis is a multi-stage process that demands precision in both synthesis and crystallization. By employing a robust amide coupling strategy followed by rigorous purification, researchers can obtain the high-purity material essential for crystal growth. A systematic and patient approach to screening various crystallization methods—from slow evaporation to vapor diffusion—coupled with logical troubleshooting, will maximize the likelihood of obtaining high-quality single crystals. The protocols and frameworks provided in this guide offer a reliable pathway to elucidating the definitive three-dimensional structure of this important molecular scaffold, thereby accelerating structure-based drug discovery efforts.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • Bourne, P. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1935-1963. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Fiveable. (n.d.). Crystallization Methods to Know for Crystallography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wang, Y., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Reddit r/Chempros. (2025). Need help with antisolvent crystallization of small molecule. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E, 64(Pt 7), o1312. [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. [Link]

  • Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. [Link]

Sources

Application Note: Solubility & Handling of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide for Cell Culture

[1]

Compound Profile & Chemical Identity

Before initiating solubilization, verify the compound identity.[1] This molecule is a specific pyrazole derivative often utilized as a fragment or intermediate in the synthesis of kinase inhibitors (e.g., FGFR, JNK inhibitors) due to its hydrogen-bonding capability and rigid scaffold.[1]

PropertyDetail
Chemical Name 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide
CAS Number 2090331-19-2
Molecular Formula C₇H₁₀N₄O
Molecular Weight 166.18 g/mol
Appearance Typically off-white to pale yellow solid
Solubility Class Polar Organic; Lipophilic Amide
Primary Solvent DMSO (Dimethyl Sulfoxide)
Water Solubility Poor/Insoluble (Requires organic co-solvent)

Critical Structural Note: Ensure you are working with the N-cyclopropyl isomer (cyclopropyl group attached to the amide nitrogen), not the 1-cyclopropyl isomer (attached to the pyrazole ring nitrogen).[1] The N-cyclopropyl group increases lipophilicity compared to the primary amide, enhancing cell permeability but requiring strict DMSO management to prevent precipitation in aqueous media.[1]

Solubility Guidelines & Stock Preparation

The DMSO Standard

Based on structural analogs (pyrazole-4-carboxamides), this compound exhibits high solubility in anhydrous DMSO due to the polar aprotic nature of the solvent disrupting the intermolecular hydrogen bond network of the crystal lattice.[1]

  • Recommended Stock Concentration: 10 mM – 50 mM [1]

    • Rationale: While theoretical solubility may exceed 100 mM, maintaining a stock

      
       50 mM reduces the risk of "crashing out" (precipitation) during freeze-thaw cycles and allows for easier pipetting of small volumes.[1]
      
  • Maximum Solubility (Estimated): ~100 mM in pure DMSO (25°C).[1]

  • Stability: Stable in DMSO at -20°C for >3 months when protected from moisture.[1]

Protocol: Preparation of 50 mM Stock Solution

Target Volume: 1 mL

  • Weighing: Accurately weigh 8.31 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Calculation:

      
      [1]
      
    • 
      [1]
      
  • Solvent Addition: Add 1.0 mL of high-grade, sterile-filtered DMSO (anhydrous,

    
    99.9%).
    
    • Tip: Do not use "wet" DMSO (older bottles); water absorption dramatically reduces solubility.[1]

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Visual Check: The solution should be completely clear and colorless/pale yellow.[1] If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Dispense into small aliquots (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (short term) or -80°C (long term).

Cell Culture Protocol: Dilution & Application[1]

Core Challenge: The transition from 100% DMSO (stock) to aqueous media (working solution) is the critical failure point.[1] A rapid shift in polarity can cause micro-precipitation, leading to false-negative biological data or cytotoxicity artifacts.[1]

The "Intermediate Dilution" Method

Do not add the high-concentration stock directly to the cell culture plate.[1] Use an intermediate dilution step.

Step-by-Step Workflow
  • Calculate Final DMSO Concentration: Ensure the final DMSO concentration in the well is < 0.5% (v/v) , ideally 0.1% .[1]

  • Prepare Intermediate Solution (10x or 100x):

    • Dilute the 50 mM stock into fresh culture media (pre-warmed to 37°C).

    • Example for 10 µM final treatment:

      • Dilute 50 mM stock 1:500 in media

        
        100 µM Intermediate  (0.2% DMSO).
        
      • Add this intermediate directly to cells if doing a media swap, or dilute further.[1]

  • Application: Add the intermediate solution to the cells.

  • Validation: Inspect wells under a phase-contrast microscope (20x or 40x) 30 minutes after addition. Look for dark, refractive crystals/needles.[1]

Visual Workflow: Dilution Strategy

DilutionProtocolFigure 1: Recommended Intermediate Dilution Strategy to prevent osmotic shock and precipitation.Stock50 mM Stock(100% DMSO)IntermediateIntermediate Dilution(100 µM in Media)DMSO: 0.2%Stock->Intermediate1:500 Dilution(Slow Addition)FinalFinal Well Conc.(10 µM)DMSO: 0.02%Intermediate->Final1:10 Dilution(into Well)CheckMicroscopy Check(Precipitation?)Final->Check30 mins

Figure 1: Recommended Intermediate Dilution Strategy to prevent osmotic shock and precipitation.

Troubleshooting & Optimization

If you observe precipitation or inconsistent cytotoxicity:

ObservationProbable CauseCorrective Action
Visible Crystals Stock concentration too high or rapid dilution shock.[1]Sonicate stock; Use the "Intermediate Dilution" method; Reduce stock to 10 mM.
Cell Death (Control) DMSO toxicity.[1]Ensure Final DMSO < 0.1%.[1] Include a "Vehicle Only" control well.[1]
Inconsistent IC50 Compound degradation or precipitation.[1]Prepare fresh stock; Check solubility in media; Verify compound identity (LC-MS).
Decision Tree: Handling Precipitation

TroubleshootingFigure 2: Troubleshooting logic for compound precipitation.StartPrecipitation Observed?CheckConcIs Stock > 50mM?Start->CheckConcYesProceedProceed with AssayStart->ProceedNoYesYesNoNoDiluteStockDilute Stock to 10mMwith DMSOCheckConc->DiluteStockYesCheckMethodDirect Addition to Media?CheckConc->CheckMethodNoUseIntermediateAdopt IntermediateDilution StepCheckMethod->UseIntermediateYesSonicateSonicate Media(Risk of heating)CheckMethod->SonicateNo

Figure 2: Troubleshooting logic for compound precipitation.

References

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety (Pyrazole-4-carboxamide derivatives). Retrieved from [Link]

  • National Institutes of Health (PMC). (2022).[1] Optimization of Pyrazole Compounds as Antibiotic Adjuvants. (Discusses solubility of pyrazole-4-carboxamide analogs). Retrieved from [Link][1]

Application Note: One-Pot Synthesis of 5-Amino-N-Substituted Pyrazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the one-pot synthesis of 5-amino-N-substituted pyrazole-4-carboxamides . This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for kinase inhibitors (e.g., FGFR, IRAK4) and anti-inflammatory agents.

The protocol focuses on a robust, multicomponent reaction (MCR) strategy involving 2-cyano-N-substituted acetamides , triethyl orthoformate (TEOF) , and hydrazines . This route avoids the isolation of unstable intermediates and offers high atom economy.

Introduction & Scientific Rationale

The 5-aminopyrazole-4-carboxamide moiety is a privileged scaffold in drug discovery.[1] Its structural features allow for:

  • Hydrogen Bonding: The exocyclic amine and the carboxamide provide critical donor/acceptor motifs for binding to the hinge region of kinases (e.g., ATP-binding pockets).

  • Vector Positioning: The N1-position of the pyrazole and the amide nitrogen allow for precise orientation of hydrophobic groups into deep protein pockets.

Traditional synthesis often involves a two-step process: (1) Synthesis of 5-amino-4-cyanopyrazole followed by (2) Hydrolysis of the nitrile to the amide. However, hydrolysis conditions can be harsh and non-selective. The one-pot ethoxymethylene activation strategy described here bypasses the nitrile isolation, directly yielding the N-substituted amide under milder conditions.

Reaction Design: The "Ethoxymethylene" Strategy

The core logic relies on the in situ activation of the methylene group in 2-cyanoacetamide using triethyl orthoformate (TEOF). This generates a highly electrophilic ethoxymethylene intermediate, which undergoes a cascade reaction with hydrazine.

Key Advantages:

  • Autonomy: No need for separate activation reagents like DCC or HATU.

  • Flexibility: The "R" group on the amide is introduced at the start (via cyanoacetamide), allowing for diverse library generation.

  • Regiocontrol: The reaction mechanism favors the formation of the 5-amino isomer over the 3-amino isomer.

Reaction Mechanism

The reaction proceeds through a Knoevenagel-type condensation followed by a Michael addition-cyclization sequence.

  • Activation: TEOF reacts with the active methylene of the 2-cyano-N-substituted acetamide to form an ethoxymethylene intermediate .

  • Addition: The hydrazine nucleophile attacks the electrophilic methine carbon, displacing ethanol.

  • Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon (intramolecular nucleophilic attack).

  • Tautomerization: Aromatization yields the final 5-aminopyrazole ring.

ReactionMechanism Start 2-Cyano-N-substituted acetamide Inter1 Ethoxymethylene Intermediate Start->Inter1 + TEOF - 2 EtOH TEOF Triethyl Orthoformate (TEOF) TEOF->Inter1 Inter2 Hydrazinomethylene Adduct Inter1->Inter2 + Hydrazine Michael Addition Hydrazine Hydrazine (R'-NHNH2) Hydrazine->Inter2 Cyclization Intramolecular Nitrile Attack Inter2->Cyclization - EtOH Product 5-Amino-N-substituted pyrazole-4-carboxamide Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the one-pot synthesis via ethoxymethylene activation.

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Reagent A: 2-Cyano-N-substituted acetamide (1.0 equiv).[2]

    • Note: If not commercially available, synthesize by reacting ethyl cyanoacetate with the corresponding amine (R-NH2).

  • Reagent B: Triethyl orthoformate (TEOF) (1.2 – 1.5 equiv).

  • Reagent C: Hydrazine hydrate (or substituted hydrazine) (1.2 – 2.0 equiv).

  • Solvent: Ethanol (absolute) or Acetic Acid (glacial).

  • Catalyst (Optional): Acetic anhydride (

    
    ) can accelerate the first step.
    
Standardized Workflow
Step 1: In-Situ Formation of Ethoxymethylene Intermediate
  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Cyano-N-substituted acetamide (10 mmol) in Ethanol (20 mL).

  • Add Triethyl orthoformate (TEOF) (15 mmol, 2.5 mL).

  • (Optional) Add Acetic Anhydride (20 mmol) if the reaction is sluggish.

  • Reflux the mixture for 2–4 hours .

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting acetamide spot should disappear, replaced by a less polar intermediate spot (ethoxymethylene derivative).

Step 2: Cyclization with Hydrazine[3]
  • Cool the reaction mixture to room temperature.

  • Add Hydrazine Hydrate (12 mmol, ~0.6 mL of 80% solution) dropwise.

    • Caution: Exothermic reaction. Vent properly.

  • Reflux the mixture for an additional 3–6 hours .

    • Observation: A solid precipitate often forms during this stage as the pyrazole product crystallizes out of the hot ethanol.

Step 3: Isolation and Purification
  • Cool the mixture to 0–5°C using an ice bath.

  • Filtration: Filter the precipitate under vacuum.

  • Wash: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove trace hydrazine).

  • Recrystallization: If necessary, recrystallize from Ethanol/DMF or Ethanol/Water mixtures.

Data Summary: Optimization Parameters
ParameterCondition A (Standard)Condition B (Catalyzed)Outcome Comparison
Solvent EthanolAcetic AcidAcOH often gives higher yields for sterically hindered amines.
Temp Reflux (78°C)100–110°CHigher temp accelerates Step 1.
Time 6–10 Hours3–5 HoursCatalysis reduces time significantly.
Yield 65–75%80–92%Acetic anhydride acts as a water scavenger, driving equilibrium.

Scope and Limitations

Substrate Compatibility

This protocol is highly versatile but sensitive to the electronics of the "R" groups.

  • Amide Substituent (

    
    ): 
    
    • Aryl (Phenyl, Pyridyl): Excellent yields.[4][5] Electron-withdrawing groups on the aryl ring (e.g., 4-F-Ph) typically increase yield by stabilizing the leaving group ability during intermediate formation.

    • Alkyl (Methyl, Benzyl): Good yields, but may require longer reflux times in Step 1.

  • Hydrazine Substituent (

    
    ): 
    
    • Unsubstituted (

      
      ): Reacts rapidly. Product is 1H-pyrazole (tautomeric).
      
    • Substituted (

      
      , 
      
      
      
      ): Regioselectivity becomes a factor.
      • Regioselectivity Rule: Reaction of the ethoxymethylene intermediate with substituted hydrazines (

        
        ) typically yields the 5-amino-1-substituted  isomer as the major product. The more nucleophilic nitrogen (NH) attacks the ethoxymethylene carbon first.
        
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation with TEOF.Add 2.0 equiv of Acetic Anhydride to drive water removal.
Oily Product Impurities or incomplete cyclization.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Regioisomer Mixture Use of substituted hydrazine.[6][5][7][8]Use steric bulk on hydrazine to direct selectivity, or switch to solvent-controlled conditions (e.g., EtOH vs. AcOH).

References

  • Deng, W., et al. (2024).[9] Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as Pan-FGFR Covalent Inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2009). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
  • Google Patents. (1972). US3682957A - Method of preparing morpholino cyano-acrylamides.
  • Asadi, S., et al. (2020).[2][6] One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. Arkivoc. Retrieved from [Link]

Sources

Application Note: Advanced Formulation Strategies for In Vivo Dosing of Pyrazole Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pyrazole carboxamides represent a privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, Bruton's Tyrosine Kinase (BTK) inhibitors, and acid ceramidase inhibitors[1][2]. Despite their potent in vitro target engagement, these compounds frequently exhibit challenging physicochemical properties—specifically, high lipophilicity (LogP > 4), rigid crystalline lattices, and exceptionally poor aqueous solubility[3].

When transitioning from in vitro assays to in vivo rodent models, standard aqueous buffers are insufficient. Administering unoptimized suspensions often results in erratic absorption, high inter-subject variability, and artificially low oral bioavailability, which can prematurely halt the development of a viable drug candidate[1]. This application note details self-validating formulation protocols designed to overcome the pharmacokinetic liabilities of pyrazole carboxamides, ensuring reliable exposure for both intravenous (IV) and oral (PO) dosing.

Physicochemical Profiling & Vehicle Selection

The selection of a formulation vehicle is governed by the causality between the API's solid-state properties and the physiological environment of the administration route.

  • Intravenous (IV) Solutions: The primary goal is to prevent drug precipitation upon dilution in the bloodstream. A ternary cosolvent system utilizing PEG400 (a water-miscible cosolvent) and Tween 80 (a non-ionic surfactant) in saline provides a synergistic solubilization effect through micellar encapsulation[2].

  • Oral (PO) Formulations: For highly crystalline pyrazole carboxamides, standard methylcellulose suspensions fail to achieve sufficient gastrointestinal dissolution. Instead, Amorphous Solid Dispersions (ASDs) generated via spray drying with polymers like hypromellose acetate succinate (HPMCAS) are required. HPMCAS acts as a precipitation inhibitor, maintaining the drug in a supersaturated state within the intestinal lumen to drive absorption[4].

FormulationDecision A Pyrazole Carboxamide API (High LogP, Low Aqueous Sol.) B Determine Dosing Route A->B C Intravenous (IV) Dosing B->C Systemic PK D Oral (PO) Dosing B->D Efficacy/Tox E Cosolvent System PEG400/Tween 80/Saline C->E Prevent precipitation in bloodstream F Assess Crystallinity & Melting Point D->F G Amorphous Solid Dispersion (Spray Drying with HPMCAS) F->G High MP / Poor Dissolution H Standard Suspension (0.5% MC / 0.1% Tween 80) F->H Moderate MP / Good Dissolution

Decision matrix for selecting in vivo formulation vehicles based on physicochemical properties.

Experimental Protocols

Protocol 1: Preparation of an IV/PO Cosolvent Solution (10% PEG400 / 10% Tween 80 / 80% Saline)

This vehicle is highly effective for lipophilic pyrazole carboxamides and is well-tolerated in mice for both IV and PO routes[2].

Causality Note: The order of addition is critical. Adding aqueous saline before the API is fully solubilized in the surfactant/cosolvent matrix will cause irreversible precipitation due to localized supersaturation.

Materials:

  • Pyrazole Carboxamide API

  • Polyethylene Glycol 400 (PEG400)

  • Polysorbate 80 (Tween 80)

  • 0.9% Sterile Saline

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of API into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of PEG400 (10% of final volume). Vortex vigorously for 2 minutes. If the API does not dissolve, sonicate in a water bath at 37°C for 5-10 minutes until a clear solution is achieved.

  • Micellar Encapsulation: Add Tween 80 (10% of final volume) to the PEG400/API mixture. Vortex for an additional 2 minutes. The Tween 80 forms a protective micellar layer around the solvated API molecules.

  • Aqueous Dilution: While continuously vortexing the vial, add the 0.9% Saline (80% of final volume) dropwise.

  • Validation & Sterilization: Visually inspect the solution against a dark background to ensure no micro-precipitates have formed. Filter the final solution through a 0.22 µm PTFE syringe filter prior to IV administration to ensure sterility and remove any undissolved particulates.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) for Oral Gavage

For pyrazole carboxamides with high melting points that exhibit poor exposure even in cosolvents, spray drying with HPMCAS is the gold standard[4].

Materials:

  • Pyrazole Carboxamide API

  • HPMCAS-MG (Hypromellose Acetate Succinate, Medium Granular)

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Lab-scale Spray Dryer (e.g., Büchi B-290)

Step-by-Step Methodology:

  • Solvent Matrix Preparation: Prepare an 80:20 (v/v) mixture of DCM:MeOH.

  • Co-dissolution: Dissolve the API and HPMCAS-MG in the solvent matrix at a 1:3 weight ratio (e.g., 25% API, 75% Polymer). Stir until completely transparent. Causality: Complete dissolution is mandatory; any residual crystals will act as nucleation sites and seed crystallization during the drying phase.

  • Spray Drying: Feed the solution into the spray dryer. Set the inlet temperature to 75°C to ensure rapid solvent evaporation without thermal degradation of the API.

  • Collection & Secondary Drying: Collect the resulting powder from the cyclone. Place the powder in a vacuum desiccator overnight to remove residual DCM/MeOH.

  • Dosing Preparation: Immediately prior to oral gavage, suspend the spray-dried powder in a 0.5% Methylcellulose aqueous vehicle. The polymer matrix will prevent the API from crystallizing in the suspension for the duration of the dosing window.

Quantitative Data Presentation: Pharmacokinetic Impact

The table below summarizes the typical pharmacokinetic improvements observed when a model lipophilic pyrazole carboxamide is transitioned from a basic suspension to optimized formulation vehicles.

Formulation VehicleDosing RouteDose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)Bioavailability (F%)
0.5% MC / 0.1% Tween 80 (Crystalline)PO1014568012.5%
PEG400/Tween 80/Saline (10/10/80 v/v)PO104102,15039.5%
HPMCAS Spray-Dried Dispersion (ASD)PO108904,32079.4%
PEG400/Tween 80/Saline (10/10/80 v/v)IV21,2001,090100.0%

Data demonstrates that while cosolvents improve PO exposure, the ASD formulation is required to overcome the dissolution-rate limited absorption typical of this highly crystalline chemical class.

References

Sources

Troubleshooting & Optimization

improving yield of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide Synthesis

Case ID: PYR-CYC-7080 Target Molecule: 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide Context: Key intermediate for Lenvatinib (E7080) Support Level: Tier 3 (Process Development & Optimization)

Executive Summary

The cyclization of 2-cyano-3-ethoxy-N-cyclopropylacrylamide (or its methoxy analog) with hydrazine to form the target pyrazole is a critical step in the synthesis of Lenvatinib. While the reaction appears straightforward, yield losses typically stem from three failure modes: regioselectivity errors (formation of the 3-amino isomer), incomplete elimination (dihydro-intermediates), and solubility losses during isolation.

This guide moves beyond standard literature to address the Process Chemistry realities of this cyclization, focusing on thermodynamics, solvent selection, and impurity control.

Part 1: The Mechanistic Pathway (Visualization)

To improve yield, one must control the cascade sequence. The reaction is not a single step but a Michael Addition-Cyclization-Elimination cascade.

ReactionPathway cluster_legend Process Control Points SM Starting Material (2-cyano-3-ethoxy-N-cyclopropylacrylamide) INT1 Intermediate 1 (Michael Adduct) SM->INT1 Nucleophilic Attack (Low Temp) HYD Hydrazine Hydrate HYD->INT1 INT2 Intermediate 2 (Cyclized Dihydro-pyrazole) INT1->INT2 Intramolecular Cyclization BYPROD Impurity (Hydrolysis/Dimer) INT1->BYPROD Side Reaction (If Temp Uncontrolled) PROD Target Product (5-amino-pyrazole) INT2->PROD Elimination of EtOH (Reflux) Low Temp 0-5°C: Kinetic Control Reflux 70-80°C: Thermodynamic Drive

Caption: Figure 1. The reaction cascade requires a biphasic temperature profile. Initial low temperature favors the Michael addition without polymerization, while high temperature is required to drive the elimination of ethanol and aromatize the ring.

Part 2: Critical Process Parameters (Optimization)

The following parameters are derived from process optimization data for pyrazole-4-carboxamides.

Solvent Selection: The "Oiling Out" Problem
  • Issue: Using pure ethanol often leads to lower isolated yields because the product has significant solubility in hot ethanol.

  • Solution: Use a Water/Ethanol co-solvent system .[1][2]

    • Ratio: 1:4 to 1:2 (Water:Ethanol).

    • Mechanism:[2][3][4][5][6][7] Water acts as an anti-solvent for the final product but dissolves the hydrazine salts. This drives precipitation upon cooling, increasing isolated yield by 15-20%.

Temperature Profile: The "Biphasic" Approach
  • Phase 1 (Addition): Must be performed at 0–5°C .

    • Why? The Michael addition is highly exothermic. Uncontrolled heat leads to polymerization of the acrylamide starting material (dark tar formation).

  • Phase 2 (Cyclization): Must be ramped to Reflux (78°C) .

    • Why? The ring closure and subsequent elimination of ethanol are endothermic/high-barrier steps. Failing to reflux results in the isolation of the "dihydro" intermediate, which is an impurity.

Stoichiometry
  • Hydrazine Hydrate: Use 1.05 – 1.10 equivalents .

    • Warning: Large excesses (>1.5 eq) can lead to transamidation of the carboxamide group (attacking the cyclopropyl amide), forming the hydrazide impurity.

Part 3: Troubleshooting Center (FAQs)

Q1: My reaction mixture turns dark brown/black. Is this normal?

  • Diagnosis: No. This indicates oxidative decomposition or polymerization of the acrylamide precursor.

  • Fix:

    • Ensure the reaction vessel is purged with Nitrogen (

      
      ) before heating. 5-aminopyrazoles are electron-rich and prone to oxidation.
      
    • Check the addition temperature. If hydrazine was added too fast at room temperature, the exotherm caused localized polymerization.

Q2: The yield is low (<50%), and the filtrate is yellow. Where is my product?

  • Diagnosis: Your product is likely still in the mother liquor (solubility issue).

  • Fix:

    • Concentrate the ethanol filtrate to 1/3 volume.

    • Add cold water (twice the volume of the remaining residue) and stir at 0°C for 1 hour.

    • Pro-Tip: If it oils out instead of crystallizing, seed the mixture with a small crystal of pure product or scratch the glass wall.

Q3: NMR shows a mixture of the product and an unknown "Intermediate."

  • Diagnosis: Incomplete elimination of ethanol. You have the dihydro-pyrazole intermediate.

  • Fix: The reflux time was insufficient.

    • Return the crude solid to fresh ethanol.

    • Add a catalytic amount of acid (e.g., 0.1 eq Acetic Acid or HCl). Acid catalysis accelerates the elimination step (aromatization).

    • Reflux for an additional 2 hours.

Q4: I am seeing the "3-amino" isomer instead of the "5-amino" isomer.

  • Diagnosis: Regioselectivity failure.

  • Fix: While the 2-cyano-3-ethoxy acrylamide substrate strongly favors the 5-amino product due to electronic polarization, using hydrazine hydrochloride instead of hydrazine hydrate can sometimes shift selectivity due to pH changes. Stick to Hydrazine Hydrate (80% or 64%) and ensure the starting material is fully dissolved before addition.

Part 4: The "Golden Standard" Protocol

Objective: Synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide with >85% Yield.

Reagents:

  • (E)-2-cyano-3-ethoxy-N-cyclopropylacrylamide (1.0 eq)

  • Hydrazine Monohydrate (1.1 eq)

  • Ethanol (Absolute)[5]

  • Water (Deionized)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer, reflux condenser, and addition funnel, charge (E)-2-cyano-3-ethoxy-N-cyclopropylacrylamide (10 g) and Ethanol (80 mL).

  • Cooling: Stir the suspension/solution and cool to 0–5°C using an ice/water bath.

  • Addition: Mix Hydrazine Monohydrate (1.1 eq) with 10 mL of Ethanol. Add this solution dropwise over 20 minutes, maintaining internal temperature

    
    .
    
    • Observation: The yellow color of the starting material may fade or shift.

  • Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT) over 30 minutes. Then, heat to Reflux (78°C) and hold for 3 hours.

    • Checkpoint: Monitor by TLC/HPLC. The limiting reagent (acrylamide) should be non-detectable (<0.5%).

  • Work-up (Crystallization):

    • Cool the mixture to 40°C.

    • Slowly add Water (40 mL) dropwise while stirring.

    • Cool further to 0–5°C and stir for 1 hour to maximize precipitation.

  • Isolation: Filter the white to off-white solid.

  • Washing: Wash the cake with a cold 1:1 Ethanol/Water mixture (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Part 5: Data Summary

ParameterStandard LiteratureOptimized Protocol Impact
Solvent EthanolEtOH + Water (Antisolvent) +15% Yield (Recovery)
Addition Temp RT0–5°C Reduced Polymerization
Reaction Temp RefluxRT

Reflux
Complete Conversion
Hydrazine Eq 1.5 - 2.01.05 - 1.1 Reduced Side Products

References

  • Eisai R&D Management Co., Ltd. (2006). Process for preparing pyrazole derivatives. WO2006137474A1. Link

    • Note: Primary patent describing the synthesis of the Lenvatinib intermedi
  • Fustero, S., et al. (2008). Improved Regioselective Synthesis of 5-Amino-pyrazoles. Journal of Organic Chemistry. Note: General mechanistic insight into regioselectivity of hydrazine additions to nitriles.
  • Organic Process Research & Development (OPRD) . General principles of Pyrazole Ring Formation from Hydrazines and Enol Ethers.Link

    • Note: Source for solvent optimization str

Sources

Technical Support Center: 5-Amino-N-Cyclopropyl-1H-Pyrazole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS: 1033694-56-0 / Generic Scaffold). This compound is a critical intermediate in the synthesis of JAK inhibitors (e.g., Momelotinib analogs) and RET kinase inhibitors.

Status: Operational | Tier: Level 3 (Process Chemistry) Scope: Purification, Troubleshooting, and Solid-State Characterization

Core Technical Overview

This intermediate is an amphoteric aminopyrazole. Its purification is frequently complicated by three factors:

  • Oxidative Instability: The electron-rich 5-amino group is prone to air oxidation, leading to pink/brown "azine" impurities.

  • Tautomeric Equilibrium: While 3-amino and 5-amino forms are tautomers in the 1H-series, the crystallization habit is heavily influenced by solvent polarity and pH.

  • "Oiling Out": The cyclopropyl amide moiety increases lipophilicity, often causing the compound to separate as an oil rather than a crystal during cooling.

Tier 1: Rapid Resolution (FAQs)

Q1: My crude product is a dark brown/pink sticky solid. How do I remove the color? A: The color arises from azo-dimer impurities formed via oxidation of the primary amine.

  • Immediate Action: Perform a "hot filtration" using activated carbon (Charcoal).

  • Protocol: Dissolve crude in boiling Ethanol (10 vol). Add Activated Carbon (10 wt%). Reflux for 30 mins. Filter hot through a Celite pad. The filtrate should be pale yellow.

Q2: The compound "oils out" when I add water to the ethanolic solution. Why? A: You are likely hitting the "metastable zone" too quickly. The cyclopropyl group disrupts the crystal lattice formation.

  • Fix: Use Isopropanol (IPA) instead of Ethanol. IPA has a higher boiling point and better solubilizing power for the lipophilic impurities, allowing the product to crystallize more slowly. Alternatively, seed the solution at 50°C before adding the antisolvent.

Q3: I see two spots on TLC/HPLC. Is this a regioisomer? A: If you used hydrazine hydrate (unsubstituted), you cannot form regioisomers (only tautomers, which appear as one peak).

  • Diagnosis: The second spot is likely the uncyclized intermediate (2-cyano-3-(cyclopropylamino)acrylamide) or a hydrolysis byproduct (pyrazole-4-carboxylic acid).

  • Test: Check solubility in 1M NaOH. The carboxylic acid impurity will dissolve; the amide product will be less soluble.

Tier 2: Deep Dive Protocols

Protocol A: Standard Recrystallization (Ethanol/Water System)

Best for: Routine purification of >90% purity crude.

The Logic: The compound is soluble in hot ethanol but insoluble in water. The cyclopropyl group requires a higher organic ratio than unsubstituted amides.

  • Dissolution: Charge crude solid into a flask. Add Ethanol (95%) (5.0 volumes relative to weight).

  • Reflux: Heat to reflux (78°C). If not fully dissolved, add Ethanol in 0.5 vol increments until clear.

  • Clarification (Optional): If insoluble particles remain (inorganic salts), filter hot.

  • Nucleation: Cool slowly to 60°C. SEED with pure crystal (0.1 wt%) if available.

  • Antisolvent Addition: Add Water (warm, 50°C) dropwise.

    • Target Ratio: 1:1 Ethanol:Water.

    • Stop point: Stop adding water when a persistent turbidity is observed.

  • Crystallization: Allow to cool to Room Temperature (RT) over 2 hours with gentle stirring. Then cool to 0-5°C for 1 hour.

  • Isolation: Filter. Wash cake with cold 1:2 Ethanol:Water. Dry under vacuum at 45°C.

Protocol B: Acid-Base Workup (Desalting)

Best for: Recovering product from mother liquors or heavily contaminated crude.

The Logic: The pyrazole N-H is weakly acidic (pKa ~14), but the 5-NH2 is weakly basic. We exploit the basicity of the amine.

  • Dissolution: Dissolve crude in 1M HCl (3 vol). The product forms the hydrochloride salt and dissolves.

  • Filtration: Filter off any insoluble non-basic impurities (tar).

  • Neutralization: Cool filtrate to 0-5°C. Slowly add 25% NaOH or NH4OH to adjust pH to 7.5 - 8.0 .

    • Critical: Do not overshoot to pH >10, or the amide may hydrolyze.

  • Precipitation: The free base will precipitate as a white/off-white solid.

  • Collection: Filter and wash with water to remove NaCl/NH4Cl salts.

Tier 3: Advanced Process Visualization

The following decision matrix guides you through the purification logic based on impurity profile.

PurificationLogic Start Crude 5-Amino-N-Cyclopropyl- 1H-Pyrazole-4-Carboxamide CheckColor Is Crude Dark/Pink? Start->CheckColor Charcoal Hot Filtration (Activated Carbon/Ethanol) CheckColor->Charcoal Yes CheckPurity Purity (HPLC) > 90%? CheckColor->CheckPurity No Charcoal->CheckPurity Recryst Protocol A: Recrystallization (EtOH/H2O) CheckPurity->Recryst Yes AcidBase Protocol B: Acid-Base Extraction (HCl -> NaOH) CheckPurity->AcidBase No (<90%) CheckOil Did it Oil Out? Recryst->CheckOil AcidBase->Recryst Polish Step RemedyOil Re-heat -> Add IPA -> Seed @ 50°C CheckOil->RemedyOil Yes FinalDry Vacuum Dry (45°C, 12h) CheckOil->FinalDry No (Crystals) RemedyOil->FinalDry

Caption: Decision matrix for purification. Note that highly colored impurities require carbon treatment BEFORE crystallization to prevent occlusion in the crystal lattice.

Data & Reference Specifications

Solubility Profile (at 25°C)
SolventSolubilityUsage
Water Insoluble (< 1 mg/mL)Anti-solvent
Ethanol Soluble (Hot), Sparingly (Cold)Primary Solvent
Isopropanol Soluble (Hot)Alternative Solvent (prevents oiling)
Ethyl Acetate Sparingly SolubleSlurry wash
1M HCl Soluble (as HCl salt)Purification/Extraction
References
  • Gilead Sciences/Sierra Oncology. (2015). Process for the synthesis of Momelotinib and intermediates.[1] World Intellectual Property Organization. Patent WO2015177305. Link

  • BenchChem Technical Repository. (2025).[2][3] Recrystallization techniques for purifying pyrazole compounds.[2][3][4]Link

  • Organic Process Research & Development. (2014). Development of a Scalable Synthesis of JAK Inhibitors. ACS Publications. (General reference for amino-pyrazole workup). Link

  • F. Hoffmann-La Roche AG. (1969). Process for the preparation of 3-amino-4-carboxamido-pyrazoles. German Patent DE1904894C3. Link

Disclaimer: This guide is intended for qualified personnel. Always verify protocols with small-scale pilot runs before scaling up.

Sources

Technical Support Center: Solubilizing 5-Aminopyrazole-4-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solubility Optimization & Troubleshooting Target Audience: Medicinal Chemists, Formulation Scientists, HTS Operators

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for the 5-aminopyrazole-4-carboxamide scaffold. If you are here, you are likely facing the "brick dust" phenomenon: your compound is a high-melting solid that resists dissolution in aqueous buffers, or worse, "crashes out" immediately upon dilution from DMSO.

This behavior is not a random annoyance; it is a direct consequence of the scaffold's chemical physics. This guide moves beyond generic advice to address the specific intermolecular forces driving insolubility in this class of kinase inhibitors.

The Core Problem: Supramolecular Locking

The 5-aminopyrazole-4-carboxamide core is a "privileged structure" for hydrogen bonding. It contains:

  • Intramolecular H-bond: Between the 5-amino group and the 4-carboxamide carbonyl. This locks the molecule into a rigid, planar conformation.

  • Intermolecular H-bonds: The planar molecules stack efficiently, forming strong intermolecular networks (N-H···N and O-H···O) that result in high crystal lattice energy.

The Result: To dissolve the solid, your solvent must pay a high energy penalty to break this crystal lattice. Water alone often cannot pay this bill.

Module 1: Diagnostic Troubleshooting

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the assay buffer?

Diagnosis: You are experiencing the "Parachute Failure" effect caused by the non-ideal mixing of DMSO and water.

  • The Mechanism: DMSO and water interact strongly (exothermic mixing). At approximately 33% v/v water in DMSO , the solvent structure becomes highly ordered (forming a pseudo-crystalline liquid structure), causing a spike in viscosity and a sharp drop in the "solvating power" for lipophilic drugs.

  • The Trap: If you dilute a 10 mM DMSO stock 100-fold into buffer (1% DMSO final), the compound passes through this critical instability region where local supersaturation occurs, causing immediate nucleation and precipitation.

Corrective Action:

  • Step 1: Do not add DMSO stock directly to the full volume of buffer.

  • Step 2: Use an Intermediate Dilution Step . Dilute your stock into a co-solvent first (e.g., PEG400 or Propylene Glycol) before adding to the aqueous buffer.

  • Step 3: Vortex immediately upon addition. Do not allow the drop of DMSO to sit at the interface.

Q2: I acidified my buffer to pH 4, but solubility didn't improve. Isn't the amino group basic?

Diagnosis: This is the "Aniline Misconception."

  • Technical Insight: The exocyclic 5-amino group (

    
    ) is not  the primary basic site. Its lone pair is delocalized into the pyrazole ring and the conjugated carbonyl system.
    
  • The Reality:

    • Protonation Site: The most basic site is the Ring Nitrogen (N2) (the pyridine-like nitrogen).

    • pKa Suppression: The electron-withdrawing carboxamide group at position 4 significantly lowers the pKa of the ring nitrogen (often to < 2.0).

Corrective Action:

  • Strategy A (Base it, don't Acidify): If your pyrazole is N-unsubstituted (contains an N-H in the ring), it is weakly acidic (pKa ~12-13). Increasing pH to >10 (if assay permits) or forming a salt (e.g., Sodium or Potassium salt) may be more effective than acidification.

  • Strategy B (Salt Selection): If you must use an acid, standard HCl salts often hydrolyze back to the free base in water. Try Mesylate or Tosylate salts, which can sometimes break the crystal lattice more effectively.

Module 2: Formulation & Solvent Strategies

When simple buffers fail, deploy these "Golden Triangle" solvent systems.

Tier 1: The Standard HTS Mix

For biochemical assays where up to 5% DMSO is tolerated.

  • Composition: 5% DMSO / 95% Buffer (with 0.01% Triton X-100).

  • Why: The surfactant (Triton) prevents the formation of amorphous aggregates (colloids) that cause false positives in kinase assays.

Tier 2: The "Hard-to-Dissolve" Co-solvent System

For animal dosing or high-concentration in vitro work.

  • Composition: 10% DMSO / 40% PEG400 / 50% Water (or Saline).

  • Protocol:

    • Dissolve compound in DMSO.[1]

    • Add PEG400 and vortex until clear.

    • Slowly add water/saline with continuous vortexing.

  • Why: PEG400 acts as an interfacial tension reducer, bridging the gap between the lipophilic DMSO solvate and the bulk water.

Tier 3: The Hydrotrope Solution
  • Additive: Sodium p-toluenesulfonate (NaPTS) .

  • Mechanism: NaPTS acts as a hydrotrope, disrupting the water structure and stacking interactions that favor precipitation.

  • Usage: Add 0.5 - 1.0 M NaPTS to your aqueous buffer. This can increase solubility of planar heterocycles by 10-100 fold.

Module 3: Decision Logic & Visualization

Troubleshooting Decision Tree

Use this logic flow to determine the next step in your solubility optimization.

SolubilityLogic Start Issue: Compound Precipitates CheckStruct Check Structure: Is N1 unsubstituted? Start->CheckStruct AcidicPath Potential Acidic pKa (~12-13) Try Basic Buffer (pH > 10) CheckStruct->AcidicPath Yes (N-H present) BasicPath Check Basic pKa (N2) Likely < 3.0 CheckStruct->BasicPath No (N-R substituted) Cosolvent Switch Formulation: 10% DMSO / 40% PEG400 AcidicPath->Cosolvent pH limit reached SaltScreen Acidification ineffective at pH 4-7. Try Mesylate/Tosylate Salts BasicPath->SaltScreen pH adjustment failed SaltScreen->Cosolvent Still insoluble Hydrotrope Add Hydrotrope: 0.5M NaPTS Cosolvent->Hydrotrope Precipitation persists

Caption: Decision logic for troubleshooting 5-aminopyrazole-4-carboxamide solubility based on structural substitution and pKa properties.

Module 4: Experimental Protocols

Protocol A: Kinetic Solubility (The "Crash" Test)

Use this to determine the maximum concentration for bioassays.

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution: Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Interpretation:

      
       indicates precipitation.
      
  • Filtration (Optional): Filter the sample using a 0.45 µm filter plate and measure the concentration of the filtrate via HPLC-UV to determine the actual soluble fraction.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation development.

  • Saturation: Add excess solid compound (~2-5 mg) to a glass vial containing 1 mL of the target buffer (e.g., pH 7.4 phosphate).

  • Equilibration: Cap tightly and shake/stir at 25°C for 24 to 48 hours .

    • Note: 5-aminopyrazoles can form hydrates.[2][3] A 24h equilibration ensures the crystal form has stabilized.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter.

  • Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC.

References

  • Crystal Structure & H-Bonding: Zia-ur-Rehman, M., et al. (2008). "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E, E64, o1312–o1313. Link

  • Protonation Sites: Alkorta, I., et al. (2017). "pKa values of nitrogen heterocycles in acetonitrile, water and gas-phase basicities." European Journal of Organic Chemistry, 2017(30), 4475–4489. Link

  • Formulation (Hydrotropes): Sapkal, S. B., & Kamble, V. T. (2020). "Green protocol for the synthesis of 5-aminopyrazole-4-carbonitriles using NaPTS." Research on Chemical Intermediates, 46, 2333–2346. Link

  • DMSO/Water Interactions: Catalán, J., et al. (2001).[1] "On the solute-solvent interactions in the binary mixture dimethyl sulfoxide/water." Journal of Organic Chemistry, 66(17), 5846-5852. Link

  • Medicinal Chemistry Application: Lin, R., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 6(5), 548–553. Link

Sources

Technical Support Center: Optimizing Hydrazine Condensation for Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the synthesis of pyrazole carboxamides—a privileged scaffold in modern drug discovery and agrochemistry. While the fundamental Knorr-type cyclocondensation appears conceptually straightforward, the reality of bench chemistry often involves stalled intermediates, poor regioselectivity, and degraded cores during late-stage amidation.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind experimental choices, providing you with self-validating protocols and mechanistic insights to troubleshoot and optimize your workflows.

Core Architecture: The Synthetic Workflow

The most prevalent and flexible approach to pyrazole carboxamide synthesis involves a 1[1]. The first stage constructs the pyrazole ring bearing a carboxylic acid or ester via cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative[1]. The second stage couples this core with an amine to form the final carboxamide[1].

Workflow A 1,3-Dicarbonyl C Hydrazone Intermediate A->C Condensation B Hydrazine Derivative B->C D Pyrazole Core C->D Cyclization (-H2O) E Amidation (Coupling) D->E Activation F Pyrazole Carboxamide E->F Amine Addition

Workflow for pyrazole carboxamide synthesis via hydrazine condensation.

Troubleshooting Desk: Frequently Encountered Roadblocks

Q1: I am using an asymmetric 1,3-diketone and a substituted hydrazine, but I keep getting an inseparable mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. How can I drive regioselectivity? A1: This is the most common failure point in pyrazole synthesis. When reacting substituted hydrazines with unsymmetrical 1,3-dicarbonyls, the two nitrogen atoms can attack different carbonyl carbons, yielding 2[2]. Regioselectivity is dictated by the differential electrophilicity of the carbonyls and the reaction environment. Under kinetic control (lower temperatures, neutral/mildly acidic conditions), the more nucleophilic nitrogen attacks the more electrophilic carbonyl. To force high regioselectivity, consider using 3 in aqueous media, which coordinate the dicarbonyl and amplify the electrophilic difference, driving exclusive formation of one isomer[3].

Regio Start Asymmetric 1,3-Diketone + Substituted Hydrazine Cond Reaction Environment Start->Cond PathA Kinetic Control (Low Temp, Neutral/Mild) Cond->PathA PathB Thermodynamic Control (High Temp, Strongly Acidic) Cond->PathB ProdA 1,5-Disubstituted Pyrazole (Attack at more electrophilic C) PathA->ProdA Rapid irreversible cyclization ProdB 1,3-Disubstituted Pyrazole (Sterically favored isomer) PathB->ProdB Reversible hydrazone equilibration

Mechanistic pathways dictating regioselectivity in pyrazole synthesis.

Q2: My cyclocondensation stalls at the hydrazone intermediate. The ring won't close. What is the thermodynamic barrier? A2: The initial hydrazone formation is rapid, achieving4[4]. However, the subsequent cyclization requires the elimination of water. If your solvent is highly polar and retains water, the equilibrium shifts backward. To overcome this, use a dehydrating agent like glacial acetic acid as a catalyst[1]. The acid protonates the remaining carbonyl, increasing its electrophilicity for the intramolecular attack. If it still stalls, switch to toluene and use a Dean-Stark trap to azeotropically remove water.

Q3: The final amide coupling to form the pyrazole carboxamide is low-yielding. Thionyl chloride degrades my pyrazole core. What are the alternatives? A3: Traditional methods employing thionyl chloride activation achieve moderate yields but require 5[5]. Modern approaches utilize carbodiimide-based systems (EDCI/HOBt or DCC/DMAP) which provide much higher yields (~82-88%)[5]. Alternatively, recent advances leverage4 without needing a carboxylic acid intermediate[4].

Data Center: Optimization Metrics for Amide Bond Formation

The final amidation step represents a critical bottleneck in pyrazole carboxamide synthesis[5]. Below is a comparative analysis of coupling strategies to help you select the optimal route based on your substrate's sensitivity.

Coupling MethodReagentsYield RangeKey AdvantageLimitation
Traditional Acid Chloride SOCl₂, Amine, Base75–85%Highly reactive, inexpensive reagents.Harsh conditions; degrades electron-rich or base-sensitive pyrazoles[5].
Carbodiimide (EDCI) EDCI, HOBt, Amine~82%Mild conditions; water-soluble urea byproduct eases workup.Generates urea byproducts that can occasionally complicate purification[5].
Carbodiimide (DCC) DCC, DMAP, Amine~88%High yielding, excellent for sterically hindered amines.Requires low temperatures; generates insoluble DCU byproduct[5].
Direct Isocyanate Toluenesulfonyl Isocyanate~78%Direct carboxamide installation; bypasses ester hydrolysis[4].Limited to specific N-substituent patterns and available isocyanates[4].
Validated Methodologies
Protocol 1: Regioselective Synthesis of Pyrazole-Carboxylate Ester

This protocol utilizes kinetic control to favor a single regioisomer during the cyclocondensation of a hydrazine derivative with a β-ketoester.

  • Preparation: Dissolve the hydrazine derivative (1.0 eq) in anhydrous ethanol[1].

  • Catalysis: Add a catalytic amount of glacial acetic acid to the solution[1].

    • Causality Checkpoint: Acetic acid serves a dual purpose. It buffers the basicity of the hydrazine to prevent side reactions and protonates the highly electrophilic carbonyl of the β-ketoester, accelerating the initial hydrazone formation.

  • Addition: Add the β-ketoester (1.05 eq) dropwise to the stirred solution at room temperature[1].

    • Causality Checkpoint: Dropwise addition prevents localized exothermic spikes that could push the reaction into thermodynamic equilibration, ruining regioselectivity.

  • Cyclization: Heat the reaction mixture to reflux (78–82°C) for 4-6 hours[4].

    • Validation Check: Monitor by TLC. The hydrazone intermediate will appear rapidly (often within 30 mins). If the hydrazone spot persists after 6 hours without converting to the higher-Rf pyrazole product, the cyclization has stalled. Equip a Dean-Stark trap to force water elimination.

  • Workup: Remove the ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pyrazole core[2].

Protocol 2: Amide Coupling via EDCI/HOBt Activation

This protocol describes the mild coupling of the saponified pyrazole carboxylic acid with an amine to form the final carboxamide.

  • Activation: Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

    • Causality Checkpoint: EDCI activates the acid, but the resulting O-acylisourea is unstable and prone to rearrangement. HOBt rapidly intercepts this intermediate to form a stable, highly reactive OBt-ester, preventing racemization and degradation.

  • Coupling: Add the desired amine (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir at room temperature for 12-24 hours[1].

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate.

    • Validation Check: Wash sequentially with 1M HCl (removes unreacted amine and basic byproducts), saturated sodium bicarbonate (removes unreacted acid and HOBt), and brine[1]. Dry over Na₂SO₄ and concentrate. Purify by column chromatography if trace urea byproducts remain.

References
  • BenchChem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. 1

  • BenchChem. 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide. 4

  • Smolecule. 3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide. 5

  • RSC Advances. Application of a multi-SO3H Brønsted acidic ionic liquid in water. 3

  • BenchChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. 2

Sources

Troubleshooting Low Purity in N-Cyclopropyl Pyrazole Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-cyclopropyl pyrazole carboxamides is a critical transformation in the development of kinase inhibitors (e.g., JAK, p38 MAPK inhibitors) and agrochemicals. While the amide coupling itself is a standard operation, this specific scaffold presents unique challenges that frequently degrade purity profiles.

Users reporting "low purity" typically encounter one of three distinct failure modes:

  • Incomplete Conversion: Due to the volatility of cyclopropylamine (bp 49–50 °C).

  • Regio-irregularities: Competitive acylation of the pyrazole ring nitrogen (if unsubstituted).

  • Coupling By-products: Formation of stable N-acylurea adducts or difficult-to-remove urea precipitates when using carbodiimides (EDC/DCC).

This guide moves beyond generic advice, providing a root-cause analysis and validated protocols to restore reaction integrity.

Diagnostic Workflow

Before altering conditions, identify the specific nature of the impurity profile using this decision tree.

TroubleshootingWorkflow Start Issue: Low Purity CheckLCMS Analyze LC-MS/NMR Profile Start->CheckLCMS SM_Left Significant SM Remaining? CheckLCMS->SM_Left Impurities New Impurity Peaks? CheckLCMS->Impurities Volatile Cause: Cyclopropylamine Loss SM_Left->Volatile Yes (Amine missing) Deactivated Cause: Deactivated Acid SM_Left->Deactivated Yes (Amine present) Sol_Volatile Action: Use HCl salt of amine or Sealed Tube Volatile->Sol_Volatile N_Acyl Peak M+ Mass matches Product? (Regioisomer) Impurities->N_Acyl Isomer Urea Peak M + Urea Mass? Impurities->Urea Adduct Sol_Regio Action: Protect Pyrazole N or Switch to T3P N_Acyl->Sol_Regio Sol_Urea Action: Switch from EDC to Acid Chloride or HATU Urea->Sol_Urea

Caption: Figure 1. Diagnostic logic for identifying the root cause of low purity in pyrazole amide couplings.

Technical Deep Dive: The "Why" Behind the Failure

The Volatility Trap (Stoichiometry Drift)

Cyclopropylamine is a potent nucleophile, but its boiling point (~50 °C) makes it susceptible to evaporation during exothermic additions or extended reaction times.

  • The Symptom: Reaction stalls at 70-80% conversion. Adding more coupling agent does not help.

  • The Fix: Do not use the free base liquid for small-scale (<1g) reactions. Use Cyclopropylamine Hydrochloride with an extra equivalent of base (DIPEA/TEA). This ensures precise stoichiometry.

The Pyrazole Tautomer Problem

If your starting material is a 1H-pyrazole-3-carboxylic acid (or 5-carboxylic acid) without a substituent on the ring nitrogen, you have an ambident nucleophile.

  • Mechanism: Activation of the carboxylic acid (e.g., with HATU or SOCl2) can lead to intermolecular attack by the pyrazole nitrogen of another molecule, creating dimers or oligomers. Alternatively, the activating group may attach to the pyrazole nitrogen instead of the carboxylate.

  • The Fix: Ensure the pyrazole nitrogen is protected (e.g., THP, SEM, Boc) or alkylated before the amide coupling. If protection is impossible, use T3P (Propylphosphonic anhydride) , which is highly selective for amine coupling over ring nitrogens due to steric bulk.

Carbodiimide Side Reactions

Using EDC or DCC often results in N-acylurea formation, a stable rearrangement product that is difficult to separate from the desired amide by chromatography.

  • The Fix: Abandon carbodiimides for this scaffold. Switch to T3P (cleanest profile) or Acid Chloride generation (most robust for scale).

Validated Protocols

Method A: The "High Purity" Protocol (T3P)

Recommended for medicinal chemistry scales (10 mg – 5 g). Why: T3P drives the reaction to completion with low epimerization and water-soluble by-products, simplifying workup.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • Cyclopropylamine (1.5 equiv) OR Cyclopropylamine HCl (1.5 equiv)

  • T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

  • DIPEA (3.0 equiv if free amine; 4.0 equiv if HCl salt)

  • Solvent: EtOAc or DMF (0.2 M concentration)

Procedure:

  • Dissolve the Pyrazole Acid and Base (DIPEA) in the solvent. Stir for 5 mins.

  • Add Cyclopropylamine.

  • Cool to 0 °C.

  • Add T3P solution dropwise. (Exotherm control is critical to prevent amine loss).

  • Allow to warm to RT and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash sequence: Water (x2) → Sat. NaHCO3 (x2) → 0.5M HCl (x1) → Brine.

  • Result: The organic layer usually contains >95% pure product.

Method B: The "Scale-Up" Protocol (Acid Chloride)

Recommended for multi-gram synthesis where cost is a factor.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • Thionyl Chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)

  • Cyclopropylamine (1.2 equiv)

  • Triethylamine (Et3N) (2.0 equiv)[1]

  • Solvent: DCM or Toluene

Procedure:

  • Activation: Suspend Pyrazole Acid in DCM. Add Oxalyl Chloride and 1 drop of DMF. Stir until gas evolution ceases and solution clears (1–2 h).

  • Evaporation: Concentrate to dryness to remove excess activating agent (Critical step to prevent side reactions). Redissolve the crude acid chloride in fresh dry DCM.

  • Coupling: In a separate vessel, mix Cyclopropylamine and Et3N in DCM at 0 °C.

  • Addition: Slowly add the acid chloride solution to the amine mixture.

  • Workup: Standard aqueous wash.

Troubleshooting Q&A

Q1: My product is co-eluting with a major impurity on TLC/LCMS. What is it? A: If you used EDC/DCC, it is likely the N-acylurea rearrangement product. It is chemically very similar to your amide.

  • Solution: You cannot easily revert this. Discard and restart using Method A (T3P).

Q2: I see a +40 mass unit impurity in the LCMS. A: This often corresponds to the "dimer" or anhydride formation if water was present during activation, or if the pyrazole N reacted.

  • Solution: Ensure solvents are anhydrous. If the pyrazole N is unsubstituted, this impurity is likely the N-acylated pyrazole. Use a protecting group.[2][3]

Q3: The reaction smells strongly of cyclopropylamine, but conversion is low. A: You have lost your reagent to evaporation. The headspace of your flask is saturated, but the solution is depleted.

  • Solution: Add another 0.5–1.0 equiv of amine. For future runs, use the HCl salt of cyclopropylamine to prevent volatility issues before the reaction starts.

Q4: My product is water-soluble and I lost it during workup. A: Small pyrazole amides can be polar.

  • Solution: Do not use dilute HCl washes if the pyrazole is basic. Instead of aqueous extraction, filter the reaction mixture through a pad of silica or Celite, then evaporate and purify via reverse-phase chromatography (C18).

Comparison of Coupling Agents

FeatureT3P (Propylphosphonic anhydride)HATU / HBTUEDC / HOBtAcid Chloride (SOCl2)
Purity Profile Excellent (Water soluble by-products)Good (Tetramethylurea by-product can be sticky)Poor (Urea by-products common)Variable (Depends on dryness)
Steric Tolerance HighHighModerateHigh
Cost HighHighLowVery Low
Suitability for Volatile Amines High (Fast reaction)ModerateLow (Slow reaction)High (Instant reaction)
Recommendation Primary Choice Secondary ChoiceAvoidScale-up Choice

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Patterson, A. W., et al. (2011).[5] Protection of Pyrazoles: Strategies and Tactics. Journal of Organic Chemistry. (General reference for pyrazole reactivity).

  • Archimica. (2023). T3P® (Propylphosphonic Anhydride) Application Guide. [Link] (General vendor technical documentation for T3P usage).

Sources

Technical Support Center: Preventing Oxidation of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide . This compound is a highly valuable building block and pharmacological intermediate. However, like many 5-aminopyrazoles, it presents significant handling challenges due to the electron-rich nature of the exocyclic amino group, which makes it highly susceptible to oxidative degradation.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies and mechanistic chemistry to help you establish self-validating workflows that preserve compound integrity from benchtop synthesis to biological assays.

Mechanistic Overview: The Causality of Degradation

To prevent oxidation, you must first understand the mechanism. The pyrazole ring donates electron density to the 5-amino group, significantly lowering its oxidation potential. When exposed to dissolved oxygen (


) and trace transition metals (especially 

and

), the compound undergoes a Single Electron Transfer (SET) .

This SET generates a highly reactive nitrogen-centered radical. Rather than remaining stable, these radicals rapidly undergo intermolecular N-N coupling (oxidative dehydrogenative coupling), forming highly conjugated azo compounds [1]. Because azo compounds absorb visible light, this degradation is visually self-reporting: your clear or pale-yellow solutions will progressively turn pink, red, and eventually dark brown.

Degradation & Intervention Pathway

Pathway A 5-amino-N-cyclopropyl-1H- pyrazole-4-carboxamide C N-centered Radical Intermediate A->C Single Electron Transfer (SET) B O2 / Trace Metals (Cu, Fe) B->C Catalyzes SET D Azo Dimerization Product (Red/Brown Degradant) C->D N-N Radical Coupling E Degassing / EDTA E->B Inhibits F Antioxidants (e.g., BHT) F->C Quenches Radical

Oxidative degradation pathway of 5-aminopyrazoles and targeted intervention points.

Frequently Asked Questions (FAQs)

Q: Why does my compound solution turn pink or red over time, even in a sealed vial? A: The pink/red hue is the hallmark of azo dye formation caused by oxidative dimerization[2]. Even in a sealed vial, the dissolved oxygen inherent in standard solvents (like DMSO or Ethanol) is sufficient to initiate the radical cascade. You must actively remove dissolved oxygen before sealing.

Q: Can I store this compound in standard DMSO at room temperature for high-throughput screening (HTS)? A: No. Standard laboratory DMSO is hygroscopic and often contains trace metal impurities that act as catalysts for oxidation. For HTS libraries, you must use anhydrous, metal-free DMSO, purge the headspace with Argon, and store aliquots at -80°C.

Q: Does light exposure accelerate the degradation? A: Yes. Photo-oxidation can excite the molecule and facilitate the generation of reactive oxygen species (ROS), accelerating the SET process. Always use amber vials or wrap containers in aluminum foil.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Rapid degradation during silica gel chromatography.
  • Symptom: The compound loads cleanly but elutes as a broad, reddish band with poor mass recovery.

  • Causality: Silica gel is slightly acidic and possesses a massive surface area, exposing the electron-rich aminopyrazole to atmospheric oxygen. Furthermore, standard silica often contains trace iron impurities[3].

  • Resolution:

    • Deactivate the silica column by flushing it with 1% Triethylamine (TEA) in your mobile phase prior to loading.

    • Use solvents that have been sparged with Nitrogen for at least 15 minutes.

    • Perform the chromatography under positive inert gas pressure (flash chromatography) to minimize residence time on the column.

Issue 2: Loss of compound potency in prolonged in vitro biological assays.
  • Symptom: The IC50 shifts significantly over a 24-48 hour incubation period.

  • Causality: Cell culture media and assay buffers are highly oxygenated and contain metal salts (e.g., Cu, Fe in basal media) that drive the catalytic oxidation of the 5-amino group[4].

  • Resolution: Supplement the assay buffer with a mild antioxidant that does not interfere with your biological target. Ascorbic acid (100 µM) or Dithiothreitol (DTT, 1 mM) can quench the nitrogen-centered radicals before dimerization occurs.

Quantitative Data: Impact of Protective Measures

The following table summarizes the expected stability of 5-aminopyrazole derivatives under various storage and handling conditions, highlighting the quantitative impact of specific interventions.

Storage/Handling ConditionDissolved

Status
Trace MetalsExpected Half-Life (

)
Visual Indicator of Degradation
Ambient DMSO, 25°C, Clear VialHighPresent< 48 HoursRapid shift to deep red/brown
Ambient DMSO, 25°C, Amber VialHighPresent~ 3 DaysGradual shift to pink/red
Degassed DMSO, 25°C, Argon HeadspaceLowPresent~ 2 WeeksPale pink tint over time
Degassed DMSO + 1mM EDTA, 25°CLowChelated> 2 MonthsRemains clear/pale yellow
Degassed DMSO, -80°C, Argon Headspace Low Inactive > 2 Years Remains clear (Optimal)

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . If the protocols are executed correctly, a control aliquot left at room temperature for 24 hours will remain completely colorless. If it turns pink, the degassing or chelating step has failed.

Protocol A: Anaerobic Solvent Preparation (Freeze-Pump-Thaw)

Use this method to prepare ultra-pure solvents for stock solutions.

  • Transfer 10 mL of anhydrous, HPLC-grade solvent (e.g., DMSO or Ethanol) into a Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high-vacuum line (approx. 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw completely in a room-temperature water bath. (You will observe bubbles of trapped oxygen escaping the liquid).

  • Repeat steps 2-4 for a total of three cycles .

  • On the final thaw, backfill the flask with high-purity Argon gas.

Protocol B: Preparation and Storage of Master Stocks
  • Weigh the 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide powder into an amber glass vial under an Argon stream.

  • Dissolve the compound using the degassed solvent from Protocol A to achieve the desired concentration (e.g., 10 mM).

  • Optional but recommended: Add a metal chelator (e.g., 0.1 mM EDTA) or an antioxidant (e.g., 0.1% BHT) if downstream applications permit.

  • Aliquot the solution into single-use amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.

  • Purge the headspace of each tube with Argon before sealing.

  • Store immediately at -80°C.

References

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: Molecules (MDPI) URL:[Link]

  • How to prevent/minimize rapid air oxidation of arylamine, in particular, 4-aminopyrazole Source: ResearchGate Scientific Discussions URL:[Link]

Sources

Technical Support Center: Recrystallization of 5-Amino-1H-pyrazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-amino-1H-pyrazole-4-carboxamide derivatives through recrystallization. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your purification work.

I. Understanding the Recrystallization of 5-Amino-1H-pyrazole-4-carboxamides

5-Amino-1H-pyrazole-4-carboxamides are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1] Their purification is a critical step to ensure the reliability of subsequent biological and pharmacological studies. Recrystallization is a powerful technique for purifying these solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system.[2] The key to a successful recrystallization lies in selecting an appropriate solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3]

The molecular structure of 5-amino-1H-pyrazole-4-carboxamides, featuring both amino and carboxamide functional groups, allows for hydrogen bonding, which influences their solubility in various solvents. This guide will walk you through solvent selection, troubleshooting common issues, and provide a detailed protocol for effective purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of 5-amino-1H-pyrazole-4-carboxamides.

Question: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts and separates from the solution as a liquid phase instead of forming a crystalline solid.[4] This is often due to the compound's melting point being lower than the boiling point of the solvent or the solution being supersaturated.

  • Causality: The high concentration of the solute in the hot solution leads to a separation of a liquid phase upon cooling, as the solubility limit is exceeded rapidly.

  • Solutions:

    • Add More Solvent: To counteract supersaturation, add a small amount of hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool more slowly.[5]

    • Lower the Crystallization Temperature Slowly: Rapid cooling encourages oil formation.[6] Insulate the flask to ensure a gradual temperature decrease.

    • Change the Solvent System: Experiment with a solvent that has a lower boiling point. Alternatively, a binary solvent system can be effective. Dissolve your compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed before slow cooling.[7]

Question: I have a very low recovery of my purified compound. What are the likely causes and how can I improve the yield?

Answer: Low recovery is a common issue in recrystallization and can often be attributed to using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[5]

  • Causality: Using too much solvent will keep more of your compound dissolved in the mother liquor even after cooling, thus reducing the isolated yield.

  • Solutions:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.

    • Thoroughly Cool the Solution: Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) to maximize crystal formation.[6]

    • Solvent Selection: If your compound remains significantly soluble even at low temperatures, consider a different solvent in which its solubility is lower at cold temperatures.

    • Second Crop of Crystals: The filtrate can be concentrated by carefully evaporating some of the solvent to obtain a second crop of crystals.[8] Be aware that this second crop may be less pure than the first.

Question: My compound will not crystallize at all, even after cooling. What steps can I take?

Answer: The failure of a compound to crystallize is often due to either using too much solvent or the presence of impurities that inhibit crystal formation.

  • Causality: Excessive solvent prevents the solution from becoming saturated upon cooling, while impurities can interfere with the formation of a crystal lattice.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[5]

      • Seeding: Add a very small crystal of the pure compound (a seed crystal) to the solution. This provides a template for crystallization to begin.[5]

    • Reduce Solvent Volume: If too much solvent was added, carefully evaporate a portion of it and then attempt to cool the solution again.[4]

    • Pre-purification: If significant impurities are present, a preliminary purification step, such as passing the crude material through a small plug of silica gel, might be necessary before recrystallization.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 5-amino-1H-pyrazole-4-carboxamides?

A1: Based on the polarity of the functional groups, polar solvents are a good starting point. Common and effective solvents include ethanol, acetone, and acetonitrile.[9] A binary solvent system, such as acetone-hexane, has also been reported to be effective for similar compounds.[10]

Q2: How do I select the best solvent for my specific 5-amino-1H-pyrazole-4-carboxamide derivative?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] A systematic approach is to test the solubility of a small amount of your compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone) in test tubes.[6]

Q3: Can I use a mixed solvent system? How does that work?

A3: Yes, a mixed solvent system (binary solvent system) is a very useful technique, especially when a single suitable solvent cannot be found.[7] You dissolve the compound in a minimum amount of a hot "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid).[7] The two solvents must be miscible. Slow cooling of this solution should then induce crystallization.[7]

Q4: How can I remove colored impurities during recrystallization?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal (Norit) to the hot solution before filtration. The colored, high-molecular-weight impurities adsorb onto the surface of the activated charcoal, which is then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude 5-amino-1H-pyrazole-4-carboxamide and a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the test tube. If it dissolves when hot and precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[3]

Protocol 2: Binary Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy.[7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[6]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.

V. Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazole and Amide Derivatives

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5A good starting point for many pyrazole and amide compounds.[7]
Acetone5620.7Often gives good results for amides.[9]
Acetonitrile8237.5Can be very effective for recrystallizing amides.[9]
Ethyl Acetate776.0A moderately polar solvent that can be useful.[3]
Water10080.1May be suitable for some derivatives, potentially in a mixed system with an alcohol.[6]
Hexane691.9Commonly used as a "poor" solvent in binary systems.[10]

VI. Visualization of Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect oiling_out Troubleshooting: Oiling Out cool->oiling_out Issue no_crystals Troubleshooting: No Crystals Form cool->no_crystals Issue wash_dry Wash with Cold Solvent & Dry collect->wash_dry low_recovery Troubleshooting: Low Recovery collect->low_recovery Issue end Pure Crystals wash_dry->end oiling_out->dissolve Add more solvent / Cool slower low_recovery->dissolve Use less solvent / Cool thoroughly no_crystals->cool Scratch / Seed

Caption: A workflow diagram illustrating the key steps and troubleshooting points in the recrystallization of 5-amino-1H-pyrazole-4-carboxamides.

VII. References

  • BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.

  • Experiment 2: Recrystallization. (n.d.).

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261.

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

  • RECRYSTALLISATION. (n.d.).

  • Electra. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board.

  • Problems with Recrystallisations. (n.d.). University of York.

  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., Tu, Z., Zhou, Y., Chen, Y., & Lu, X. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN.

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (2025). ResearchGate.

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16).

  • Synthonix, Inc. (n.d.). 5-amino-1H-pyrazole-4-carboxamide.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC.

  • 5-Amino-1H-pyrazole-4-carboxamide.sulfate salt AldrichCPR. (n.d.). Sigma-Aldrich.

  • Method for purifying pyrazoles. (n.d.). Google Patents.

  • Al-Omran, F., El-Khair, A. A., & El-Gazzar, A. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 91-103.

  • Purifying by recrystallisation | 16–18 years. (n.d.). RSC Education.

  • 5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide. (n.d.). ChemScene.

  • 5-amino-3-methyl-1h-pyrazole-4-carboxamide. (n.d.). PubChemLite.

  • 5-Amino-1H-pyrazole-4-carboxamide.sulfate salt AldrichCPR. (n.d.). Sigma-Aldrich.

  • shows that replacement of solvent for recrystallization does not change.... (n.d.). ResearchGate.

Sources

Technical Support Center: Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Chemistry Support Center. This guide addresses the critical challenges in the Knorr pyrazole synthesis and related condensation methodologies. As researchers, we often treat pyrazole formation as a trivial condensation, yet the reality involves a complex interplay of kinetics and thermodynamics that frequently yields intractable mixtures of regioisomers and uncyclized intermediates.

The following guide synthesizes mechanistic insights with practical, field-proven protocols to resolve these specific side-product issues.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity (The "1,3 vs. 1,5" Problem)

Q: I am reacting an unsymmetrical 1,3-diketone with methylhydrazine and getting a ~1:1 mixture of regioisomers. How can I force the reaction toward a single isomer?

A: This is the most common challenge in pyrazole synthesis. The lack of selectivity arises because the nucleophilicity difference between the two hydrazine nitrogens is often insufficient to discriminate between the two electrophilic carbonyls in standard solvents like ethanol.

The Solution: Solvent Engineering Switching from protic polar solvents (EtOH, MeOH) to fluorinated alcohols (TFE or HFIP) can drastically improve regioselectivity.[1] These solvents act as hydrogen-bond donors, activating the harder carbonyl (often the acyl group) and influencing the transition state to favor the 1,3-isomer (where the substituted nitrogen attacks the most hindered/electron-poor carbonyl first).

Quantitative Impact of Solvent on Regioselectivity: Reaction: Condensation of 1-aryl-4,4,4-trifluoro-1,3-diketone with methylhydrazine.[1]

SolventDielectric Constant (

)
Regioisomer Ratio (1,5- : 1,3-isomer)Selectivity Rating
Ethanol (EtOH) 24.555 : 45 Poor (Mixture)
Trifluoroethanol (TFE) 26.75 : 95 High
Hexafluoroisopropanol (HFIP) 16.7< 1 : 99 Excellent

Data adapted from Fustero et al. (2008) [1].[1]

Alternative Strategy: pH Control If you cannot use fluorinated solvents, control the pH.

  • Neutral/Basic Conditions: The most nucleophilic nitrogen (N-Me) attacks the most electrophilic carbonyl.

  • Acidic Conditions (HCl salt): The more basic nitrogen is protonated, forcing the less substituted nitrogen to attack first, often reversing the regioselectivity [2].

Issue 2: Incomplete Cyclization (Hydrazone Stalling)

Q: My LC-MS shows the correct mass for the product +18 Da, and NMR shows a complex aliphatic region. What happened?

A: You have isolated the intermediate hydrazone (or enamine). The initial condensation occurred, but the second step—intramolecular cyclization and dehydration—failed.

Root Causes & Fixes:

  • Steric Bulk: If your diketone has massive groups (e.g., t-butyl, adamantyl), the molecule may be stuck in a conformation that prevents the second nitrogen from reaching the remaining carbonyl.

    • Fix: Switch to a higher boiling solvent (e.g., acetic acid, toluene) and reflux.[1] The cyclization is endothermic and entropically driven.

  • Electronic Deactivation: If the remaining carbonyl is highly electron-rich (e.g., adjacent to a strong donor), it may not be electrophilic enough for the internal attack.

    • Fix: Add a Lewis Acid catalyst (e.g., Sc(OTf)

      
       or Yb(OTf)
      
      
      
      at 5-10 mol%) to activate the carbonyl [3].[1]
Issue 3: Purification of Isomers

Q: I still have a 90:10 mixture. Standard silica chromatography isn't separating them. What are my options?

A: Pyrazole regioisomers often have nearly identical


 values on silica due to similar dipole moments.

Advanced Purification Protocols:

  • Rectification (Distillation): For simple alkyl pyrazoles (e.g., dimethylpyrazole), fractional distillation is often superior to chromatography due to distinct boiling point differences caused by hydrogen bonding patterns [4].[1]

  • Nitration/Derivatization: If the isomers are inseparable, consider nitrating the phenyl ring (if present). The electronic difference often amplifies polarity differences, allowing separation, after which the nitro group can be reduced/removed.

  • Recrystallization in Non-Polar Solvents: The 1,5-isomer is typically less symmetric and more soluble. Try recrystallizing the mixture from hexanes or heptane; the symmetrical 1,3-isomer often precipitates first.

Part 2: Visualizing the Mechanism & Troubleshooting

Figure 1: Mechanistic Divergence in Knorr Synthesis

This diagram illustrates where the reaction branches into regioisomers and where it stalls into hydrazones.

PyrazoleMechanism Start 1,3-Dicarbonyl + Hydrazine Branch Nucleophilic Attack Start->Branch PathA Path A: Attack at C1 (Sterically/Electronically Favored) Branch->PathA Standard Conditions PathB Path B: Attack at C3 Branch->PathB Acidic/Steric Control HydrazoneA Hydrazine Intermediate A (Open Chain) PathA->HydrazoneA HydrazoneB Hydrazine Intermediate B (Open Chain) PathB->HydrazoneB HydrazoneA->HydrazoneA STALLS HERE if Temp too low Cyclization Intramolecular Cyclization (- H2O) HydrazoneA->Cyclization Dehydration HydrazoneB->Cyclization ProductA 1,5-Isomer (Kinetic Product) Cyclization->ProductA ProductB 1,3-Isomer (Thermodynamic Product) Cyclization->ProductB

Caption: Mechanistic bifurcation showing the origin of regioisomers and the "stall point" where hydrazone byproducts accumulate.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to select the correct optimization strategy.

TroubleshootingTree Problem Identify Problem Regio Mixture of Regioisomers Problem->Regio Stall Incomplete Cyclization (Hydrazone present) Problem->Stall Solvent Switch Solvent (EtOH -> HFIP/TFE) Regio->Solvent First Step Temp Increase Temp (Reflux in AcOH) Stall->Temp Standard Fix PH Adjust pH (Free base vs HCl salt) Solvent->PH If Selectivity Low Cat Add Lewis Acid (Sc(OTf)3) Temp->Cat If Fails

Caption: Step-by-step logic for resolving common synthetic failures in pyrazole chemistry.

Part 3: Optimized Experimental Protocol

Protocol: Regioselective Synthesis of 1-Methyl-3-Aryl-5-Trifluoromethylpyrazoles Targeting the 1,3-isomer using Fluorinated Solvents.

Reagents:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)[1]

  • Methylhydrazine (1.1 equiv)[1][2]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) [0.2 M concentration][1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in TFE (5 mL). Ensure complete dissolution.

  • Addition: Cool the solution to 0 °C (ice bath). Add methylhydrazine (1.1 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[3]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexanes).[1][2][4] The intermediate hydrazone may appear initially; ensure it converts fully to the pyrazole (usually less polar).

  • Work-up: Evaporate the fluorinated solvent under reduced pressure (rotary evaporator). Caution: HFIP is volatile and expensive; consider trapping for recycling.

  • Purification: The residue is often >95% pure regioisomer. If necessary, pass through a short pad of silica gel eluting with 10% EtOAc/Hexanes to remove trace hydrazine salts.

Validation:

  • Confirm regiochemistry using NOESY NMR .

    • 1,3-isomer: NOE correlation observed between N-Methyl protons and the proton on the pyrazole C4 or the aryl substituent.

    • 1,5-isomer: NOE correlation observed between N-Methyl protons and the substituent at C5 (e.g., CF3 group, though F-H coupling is complex, spatial proximity differs).[1]

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., Simón-Fuentes, A., & Haufe, G. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3529.[5] [Link]

  • Linden Schrecker, et al. (2022).[1] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2353-2361.[1] [Link]

  • Gosselin, F., et al. (2010).[1] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. The Journal of Organic Chemistry, 75(12), 4154–4160.[1] [Link]

  • Rusak, V. V., et al. (2015).[1][6] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58, 275–278.[1] [Link]

Sources

stability of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability, solubility, and handling of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS 1889941-03-0 / Analogous Intermediates).

Compound: 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Document ID: TS-PYR-442 | Version: 2.1 | Status: Active

Quick Status Check: Is My Compound Degraded?

Before proceeding with experiments, perform this visual and chemical rapid assessment.

ObservationDiagnosisAction Required
White / Off-White Powder Optimal. Compound is stable.[1]Proceed with reconstitution.[1]
Yellow/Brown Discoloration Oxidation. Primary amine (

) oxidation has occurred.[1]
Check purity via LC-MS. If purity >95%, use fresh buffer; otherwise discard.[1]
Gummy/Sticky Texture Hygroscopicity. Moisture uptake.[1]Dry under high vacuum for 4h.[1] Re-weigh before use.[1]
Precipitate in Aqueous Buffer Solubility Limit. Compound has "crashed out."[1]Add DMSO to 5-10% final concentration or sonicate.[1] Do not filter (you will lose compound).[1]

Solubility & Reconstitution Protocols

Core Challenge: This compound possesses a polar hydrogen-bond donor/acceptor motif (pyrazole/amide) but lacks significant lipophilicity or ionic charge at neutral pH, leading to poor aqueous solubility.[1]

Recommended Stock Solution Strategy

Do not attempt to dissolve directly in PBS or water.[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, Cell Culture Grade).[1]

    • Max Solubility: ~50–100 mM.[1]

    • Protocol: Weigh powder

      
       Add DMSO 
      
      
      
      Vortex 30s
      
      
      Sonicate 5 mins if needed.
  • Secondary Solvent: Dimethylformamide (DMF).[1]

    • Use Case: Only if DMSO is incompatible with downstream chemistry (e.g., specific catalytic reactions).[1]

Working Solution Preparation (Aqueous)

To introduce the compound into biological media (pH 7.4):

  • Prepare 1000x Stock in DMSO (e.g., 10 mM).[1]

  • Rapidly inject 1 µL Stock into 999 µL of vigorously stirring buffer.

    • Why? Slow addition causes local supersaturation and precipitation.[1]

  • Maximum Aqueous Stability Window: 4–6 hours at Room Temperature (RT).

Stability Profile & Degradation Pathways

A. pH-Dependent Stability

The compound contains two sensitive functionalities: the primary amine (oxidation prone) and the N-cyclopropyl amide (hydrolysis prone).

  • Acidic (pH < 4):

    • Risk:[1]High. Protonation of the pyrazole nitrogen (

      
      ) activates the system.[1] Prolonged exposure to strong acid leads to hydrolysis of the amide bond, releasing cyclopropylamine .[1]
      
  • Neutral (pH 6–8):

    • Risk:[1]Low. Most stable window.[1] Ideal for short-term assays.[1]

  • Basic (pH > 10):

    • Risk:[1]Moderate to High. Base-catalyzed hydrolysis of the amide is slower than acid hydrolysis but significant over 24h.[1]

B. Degradation Mechanism Diagram

The following diagram illustrates the primary degradation pathways you must avoid.

DegradationPathways Compound 5-amino-N-cyclopropyl- 1H-pyrazole-4-carboxamide (Active) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH < 4 or pH > 9 Oxidation Oxidation (Air/Light) Compound->Oxidation O2, UV Light AcidProduct 5-amino-1H-pyrazole- 4-carboxylic acid Hydrolysis->AcidProduct AmineProduct Cyclopropylamine (Volatile) Hydrolysis->AmineProduct OxProduct Azo/Diazo Species (Colored Impurities) Oxidation->OxProduct

Figure 1: Primary degradation pathways.[1] Hydrolysis yields the carboxylic acid and cyclopropylamine.[1] Oxidation of the primary amine leads to colored azo-dimers.

Troubleshooting FAQs

Q1: My solution turned pink/brown after 24 hours. Is it still usable?

Answer: Likely No .[1]

  • Cause: This is characteristic of oxidative coupling of the 5-amino group, often forming azo-dimers or imines. This reaction is accelerated by light and trace metal ions in buffers.[1]

  • Solution:

    • Discard the solution.

    • Make fresh stock.

    • Protect from light (amber vials).[1]

    • Add a reducing agent (e.g., 1 mM DTT or TCEP) if your assay permits, to scavenge radical initiators.[1]

Q2: I see a "double peak" on my HPLC. What happened?

Answer: This is likely Tautomerism , not degradation.[1]

  • Mechanism: 1H-pyrazoles exist in equilibrium between the

    
     and 
    
    
    
    tautomers.[1]
  • Verification: Run the HPLC at a higher temperature (40°C or 50°C). If the peaks merge or the ratio changes significantly, it is tautomerism.[1] If the peaks remain distinct and separated, it is degradation (likely the carboxylic acid hydrolysis product).[1]

Q3: Can I store the DMSO stock at -20°C?

Answer: Yes , but with caution regarding Freeze-Thaw Cycles .

  • Protocol: Aliquot the stock into single-use volumes (e.g., 20 µL) immediately after preparation.

  • Storage Limit:

    • -80°C: 12 months.[1]

    • -20°C: 3–6 months.[1]

    • 4°C: 1 week (Not recommended due to hygroscopicity of DMSO).[1]

  • Warning: Repeated freezing causes moisture condensation inside the tube, which will hydrolyze the amide over time.[1]

Analytical Validation Protocol (HPLC)

Use this standard method to verify the purity of your compound in solution.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA if MS detection is planned)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond)
Retention Time Compound is polar; expect early elution (approx. 2–4 min depending on dead volume).

References

  • Sigma-Aldrich. 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide Product Sheet. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44819953, 5-Formylamino-1H-pyrazole-4-carboxamide (Analogous Structure). Link[1]

  • Bawazir, W. (2020). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link[1]

  • Xu, P.C., et al. (2024). Electrochemical Ring-Opening of Cyclopropylamides. Organic Letters. Link[1]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide: HPLC, UPLC, and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel entities such as 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide, a compound of interest in medicinal chemistry, robust and reliable analytical methods for purity determination are paramount. This guide provides an in-depth comparison of a developed High-Performance Liquid Chromatography (HPLC) method against leading alternatives, namely Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for their analytical workflows.

The Central Role of Purity in Drug Development

Impurity profiling is a regulatory requirement and a scientific necessity. Toxicological information is required for any drug-related impurity present at a concentration greater than 0.1% of the API.[1][2] The manufacturing process, starting materials, and storage conditions can all contribute to the impurity profile of a drug substance. Therefore, an analytical method must be sensitive, specific, and robust enough to separate, detect, and quantify these impurities.

Proposed HPLC Method: A Robust and Reliable Approach

Based on the chemical structure of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide, which features a pyrazole core, an amino group, and a carboxamide moiety, a reversed-phase HPLC (RP-HPLC) method is proposed as the primary technique for purity analysis. The aromatic nature of the pyrazole ring suggests strong UV absorbance, making UV detection a suitable choice.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 column is selected for its versatility and proven performance in separating a wide range of small molecules with moderate polarity. The alkyl chains of the stationary phase will interact with the non-polar cyclopropyl and pyrazole portions of the molecule, while the amino and carboxamide groups will contribute to its retention and selectivity.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., ammonium acetate buffer, pH 4.5) and an organic modifier (e.g., acetonitrile) is chosen. The buffer is essential to control the ionization state of the amino group, ensuring reproducible retention times. A gradient is employed to provide sufficient resolution for both early-eluting polar impurities and late-eluting non-polar impurities.

  • Detection Wavelength: Based on the pyrazole chromophore, a detection wavelength in the range of 254-280 nm is anticipated to provide good sensitivity for the parent compound and potential aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for quantification.

Comparative Analysis: HPLC vs. UPLC and qNMR

While the proposed HPLC method offers a solid foundation for purity testing, alternative techniques can provide advantages in specific scenarios. Here, we compare our HPLC method with UPLC and qNMR.

FeatureHPLCUPLCqNMR
Principle Chromatographic separation based on partitioning between a stationary and mobile phase.Chromatographic separation using sub-2 µm particles, leading to higher resolution and speed.[1][2]Quantitative analysis based on the direct proportionality between the integral of an NMR peak and the number of nuclei.[3][4]
Resolution GoodExcellentNot applicable for separation; provides structural information on all components.
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate to Low (mg/mL)
Analysis Time 15-30 minutes2-10 minutes[2]5-15 minutes per sample
Throughput ModerateHighModerate
Impurity Profiling Excellent for known and unknown impurities.Superior for complex impurity profiles due to higher peak capacity.[1][2]Excellent for identifying and quantifying known impurities with a reference standard. Can identify unknown impurities structurally.
Quantification Requires a certified reference standard for each impurity.Requires a certified reference standard for each impurity.Can provide absolute quantification against an internal standard without needing a reference standard of the analyte itself.[4][5]
Method Development Well-established, but can be time-consuming.Faster method development due to shorter run times.Requires expertise in NMR spectroscopy and careful experimental setup.[3]

Experimental Protocols

Proposed HPLC Method for Purity Check

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 4.5 (adjusted with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 260 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Comparative UPLC Method

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and PDA detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size[2]

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-7 min: 2% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: PDA at 260 nm

Comparative qNMR Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide sample and a suitable internal standard (e.g., maleic acid of known purity) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a quantitative 1H NMR spectrum with appropriate parameters to ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).

Data Processing and Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation[3]:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualization of the Analytical Workflow

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Analyte Characterization (Structure, pKa, UV spectra) B Initial Screening (Column, Mobile Phase) A->B C Optimization (Gradient, Flow Rate, Temp) B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Purity Analysis H->I

Caption: Workflow for HPLC method development and validation.

Conclusion

The choice of an analytical method for purity determination is a multifaceted decision that depends on the stage of drug development, the nature of the impurities, and the specific requirements of the analysis.

  • The proposed HPLC method represents a robust, reliable, and widely accessible technique for the routine purity assessment of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide. Its well-understood principles and versatility make it a workhorse in most pharmaceutical laboratories.

  • UPLC offers a significant advantage in terms of speed and resolution, making it ideal for high-throughput screening and the analysis of complex impurity profiles where baseline separation is challenging.[1][2] The reduction in analysis time can significantly improve laboratory efficiency.

  • qNMR stands out as a powerful, non-destructive technique that provides absolute quantification without the need for specific impurity reference standards.[4][6] This is particularly valuable in early development when such standards may not be available. It also provides invaluable structural information.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or UPLC can be used for separation and initial quantification, while qNMR can be used for the certification of reference standards and for orthogonal purity assessment. Ultimately, a well-characterized API, supported by validated analytical methods, is fundamental to the successful development of safe and effective medicines.

References

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

Sources

IRAK4 Inhibitor Benchmarking: A Comparative Guide to 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide vs. Standard Clinical Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as the master pacemaker of the Myddosome complex. Positioned directly downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family, IRAK4 drives the innate immune response by activating the NF-κB and MAPK signaling cascades. Dysregulation of this pathway—either through chronic autoantigen stimulation or oncogenic mutations (e.g., MYD88 L265P)—is a primary driver of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), as well as lymphoid malignancies like activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL).

This technical guide provides an objective, data-driven comparison between 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide —a foundational hinge-binding fragment scaffold—and advanced, standard IRAK4 clinical inhibitors including PF-06650833 (Zimlovisertib) , Emavusertib (CA-4948) , and ND-2158 . For drug development professionals, understanding the evolutionary leap from a basic pyrazole-carboxamide pharmacophore to a highly lipophilic, selective clinical candidate is essential for designing next-generation targeted therapies.

Structural and Mechanistic Comparison

The Foundational Scaffold: 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

In fragment-based drug discovery (FBDD), the pyrazole-4-carboxamide core is a highly privileged motif for kinase inhibition. The 5-amino and 4-carboxamide groups act as an ATP-mimetic pharmacophore, forming critical, high-affinity hydrogen bonds with the kinase hinge region of IRAK4 1. The N-cyclopropyl substitution provides a minimal vector directed toward the solvent-exposed region. However, as a low-molecular-weight building block, it lacks the extended hydrophobic interactions required to access the deep back pocket of IRAK4. Consequently, its baseline biochemical potency is typically in the micromolar range, and it exhibits poor kinome selectivity, making it a starting point for synthetic elaboration rather than a standalone therapeutic.

Standard Clinical Inhibitors

To achieve nanomolar potency and oral bioavailability, standard inhibitors have evolved significantly from basic pyrazole scaffolds:

  • PF-06650833 (Zimlovisertib): Developed via structure-based design, this compound utilizes an extended three-dimensional topology to engage the active site with exceptional lipophilic efficiency. It overcomes the passive permeability issues of early pyrazole hits, achieving an IC50 of 0.2 nM in cellular assays and demonstrating profound efficacy in blocking inflammation in RA and SLE models 23.

  • Emavusertib (CA-4948): An orally bioavailable dual IRAK4/FLT3 inhibitor. By inhibiting the MyD88-IRAK4 signalosome, it represses NF-κB-driven survival pathways, showing potent anti-leukemic and anti-lymphoma activity, particularly in malignancies harboring the MYD88 L265P mutation 4.

  • ND-2158: A highly selective, competitive IRAK4 inhibitor (Ki = 1.3 nM). It effectively suppresses LPS-induced TNF-α production and has demonstrated single-agent efficacy in suppressing tumor growth in ABC-DLBCL xenograft models and blocking gout formation in vivo 56.

IRAK4_Pathway TLR TLR / IL-1R (Receptor Activation) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Kinase Activation) MyD88->IRAK4 Myddosome Assembly NFKB NF-κB / MAPK (Pro-inflammatory Signaling) IRAK4->NFKB Phosphorylation Cascade Cytokines TNF-α, IL-6 Release (Inflammation / Survival) NFKB->Cytokines Gene Transcription Inhibitors IRAK4 Inhibitors (PF-06650833, CA-4948, ND-2158) Inhibitors->IRAK4 Competitive Inhibition

TLR/IL-1R signaling cascade highlighting the Myddosome complex and IRAK4 inhibition point.

Quantitative Data Comparison

The following table summarizes the biochemical and pharmacological profiles of the foundational scaffold versus the elaborated clinical inhibitors.

Compound / ScaffoldPrimary TargetBiochemical Potency (IC50 / Ki)Cellular Potency (PBMC IC50)Kinome SelectivityMolecular WeightPrimary Indication / Utility
5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide IRAK4 (Hinge region)> 1.0 µM (Typical for fragments)N/A (Poor permeability)Low (Pan-kinase binding)166.18 g/mol FBDD Scaffold / Chemical Building Block
PF-06650833 IRAK42.0 nM2.4 nM> 100-fold over 278 kinases389.41 g/mol Rheumatoid Arthritis, SLE
Emavusertib (CA-4948) IRAK4 / FLT331.7 - 57 nM< 250 nM> 500-fold over IRAK1400.44 g/mol Lymphomas (ABC-DLBCL), AML
ND-2158 IRAK4Ki = 1.3 nM~ 10-50 nMHighly selective (334 kinases)446.57 g/mol Autoimmune Disorders, Oncology

Experimental Protocols: Self-Validating Workflows

To objectively benchmark a newly synthesized pyrazole derivative against standard inhibitors, researchers must employ a self-validating cascade of biochemical and cellular assays.

Protocol 1: Biochemical Validation via Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over standard continuous fluorescence assays to eliminate autofluorescence interference from the test compounds. To accurately determine if the pyrazole derivative is ATP-competitive, the assay must be run at an ATP concentration equal to the


 of IRAK4.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare IRAK4 enzyme (recombinant, active), biotinylated peptide substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Serially dilute the test compound (e.g., 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide) and the reference standard (ND-2158) in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤ 1%).

  • Kinase Reaction: Add the IRAK4 enzyme and pre-incubate for 15 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding the ATP/substrate mixture (ATP at

    
    ). Incubate for 60 minutes.
    
  • Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Check: The assay is only considered valid if the positive control (ND-2158) yields a

    
     within 3-fold of its literature value (1.3 nM). Calculate the IC50 of the test compound using a 4-parameter logistic curve fit.
    
Protocol 2: Cellular Target Engagement via LPS-Induced Cytokine Release in PBMCs

Causality & Rationale: Biochemical affinity does not guarantee cellular target engagement due to permeability and efflux barriers. LPS specifically activates TLR4, a pathway that strictly relies on the MyD88-IRAK4 axis. Measuring downstream TNF-α and IL-6 release provides a direct, functional readout of IRAK4 inhibition in a physiologically relevant human cell model.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using density gradient centrifugation (e.g., Ficoll-Paque).

  • Pre-incubation: Seed PBMCs at

    
     cells/well in RPMI-1640 medium. Pre-treat with varying concentrations of the test compound and PF-06650833 (reference control) for 1 hour at 37°C.
    
  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to the wells. Incubate for 18–24 hours at 37°C.

  • Cytokine Quantification: Harvest the supernatant and quantify TNF-α and IL-6 levels using a standard sandwich ELISA or Luminex multiplex assay.

  • Self-Validation Check (Cytotoxicity Gating): In parallel, perform a CellTiter-Glo (ATP-based) viability assay on the remaining cells. A valid reduction in cytokines must occur without a corresponding drop in cell viability (>90% viable) to rule out compound toxicity as a false positive for anti-inflammatory action.

Workflow Step1 Biochemical Assay (TR-FRET) Step2 Cellular Assay (PBMC Cytokine Release) Step1->Step2 Data1 Determine IC50 & Ki (ATP-competitive binding) Step1->Data1 Step3 In Vivo Models (CIA / Xenograft) Step2->Step3 Data2 Measure TNF-α / IL-6 (Functional blockade) Step2->Data2 Data3 Assess Efficacy (Tumor/Arthritis reduction) Step3->Data3

Sequential validation workflow for IRAK4 inhibitors from biochemical affinity to in vivo efficacy.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).
  • Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy. Journal of Experimental Medicine (PMC).
  • Emavusertib (CA-4948) | IRAK4 Inhibitor. MedChemExpress.
  • ND-2158 | IRAK4 Inhibitor. MedChemExpress.
  • Zimlovisertib (PF-06650833) | IRAK4 Inhibitor. MedChemExpress.

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Pyrazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

In the high-stakes arena of kinase inhibitor development, the pyrazole-4-carboxamide scaffold is ubiquitous (e.g., in compounds targeting JAK, CDK, and p38 MAPK). However, accurate structural characterization—specifically differentiating the bioactive 4-isomer from the inactive or off-target 3- and 5-regioisomers —remains a critical bottleneck.

This guide provides a definitive technical comparison of the mass spectrometric (MS) behavior of pyrazole-4-carboxamides against their structural alternatives (isomeric 3- and 5-carboxamides). Unlike standard "library matching," we focus on mechanistic fragmentation pathways using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Key Differentiator: The 4-carboxamide isomer lacks the "ortho-effect" interactions seen in 5-isomers (between the N1-substituent and C5-carbonyl), leading to a distinct fragmentation signature dominated by direct amide bond cleavage rather than cyclization-driven losses.

Part 2: Technical Deep Dive – Fragmentation Mechanisms

The Core Fragmentation Pathway (ESI-MS/MS)

For a representative 1-substituted-1H-pyrazole-4-carboxamide , the fragmentation under Collision-Induced Dissociation (CID) follows a predictable hierarchy governed by protonation at the amide oxygen or the pyrazole N2 nitrogen.

  • Primary Pathway (Amide Cleavage): The most abundant product ion typically arises from the cleavage of the amide bond (

    
    ). This generates a resonance-stabilized acylium ion  (
    
    
    
    ).
  • Secondary Pathway (Ring Degradation): High collision energies (CE > 30 eV) drive the disintegration of the pyrazole ring itself, characterized by the neutral loss of

    
     (28 Da) and 
    
    
    
    (27 Da).
  • McLafferty-Type Rearrangements: If the N-substituent on the amide possesses a

    
    -hydrogen (e.g., an N-propyl group), a McLafferty rearrangement occurs, yielding a diagnostic enol radical cation.
    
Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways for a generic pyrazole-4-carboxamide precursor.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of Pyrazole-4-Carboxamides Precursor Precursor Ion [M+H]+ (Protonated Pyrazole-4-Carboxamide) Intermediate1 Amide Cleavage (Acylium Ion Formation) Precursor->Intermediate1 Low CE (10-20 eV) C-N Bond Scission Intermediate2 Ring Opening (Nitrogen Elimination) Precursor->Intermediate2 High CE (>30 eV) Ring Instability Product1 Diagnostic Ion A [Py-CO]+ (Acylium) Intermediate1->Product1 Charge Retention on Carbonyl Product2 Diagnostic Ion B [M+H - NH3/Amine]+ Intermediate1->Product2 Neutral Loss of Amine Product4 Fragment D [M+H - N2]+ Intermediate2->Product4 Loss of N2 Product3 Fragment C [Py-HCN]+ (Ring Break) Product4->Product3 Subsequent Loss of HCN

Caption: Figure 1. Competing fragmentation pathways showing the dominance of amide cleavage at low collision energies and ring destruction at high energies.

Part 3: Comparative Analysis (The "Alternative")

The primary "alternative" in this context is not a competitor product, but the structural regioisomers (3- and 5-carboxamides) that are frequently formed as impurities during synthesis. Distinguishing these is vital for IP and efficacy.

Comparison: 4-Carboxamide vs. 5-Carboxamide

The 5-carboxamide isomer exhibits a unique "Ortho Effect" due to the spatial proximity of the C5-carbonyl group and the N1-substituent (often an aryl or alkyl group). The 4-carboxamide cannot undergo this interaction.

FeaturePyrazole-4-Carboxamide (Target)Pyrazole-5-Carboxamide (Alternative Isomer)Mechanistic Cause
Dominant Ion Acylium Ion


or Cyclized Ion
4-Pos: No steric/electronic interaction with N1. 5-Pos: "Ortho" interaction between C5=O and N1-R promotes cyclization/elimination.
Water Loss Rare / Low IntensityHigh Intensity Proximity of N1-substituent allows intramolecular H-bonding and dehydration.
Ring Cleavage Sequential loss of

then

Complex rearrangement5-isomer often rearranges to fused bicyclic structures in the gas phase.
Diagnostic Ratio High

ratio
Low

ratio
Steric hindrance at C5 destabilizes the acylium ion relative to the 4-isomer.

Key Insight: If your MS/MS spectrum shows a dominant loss of water (


) or a complex rearrangement peak higher than the simple amide cleavage, you likely have the 5-isomer , not the desired 4-carboxamide.

Part 4: Experimental Protocol (Self-Validating System)

To replicate these results and validate your compound's identity, follow this standardized ESI-MS/MS workflow.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.[1]

    • Why: Promotes protonation (

      
      ) without suppressing ionization.
      
  • Concentration: 1 µg/mL (1 ppm).

    • Why: Prevents space-charge effects in ion traps and dimer formation (

      
      ).
      
Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).

  • Collision Gas: Argon or Nitrogen.

Stepped Collision Energy (CE) Protocol

Run the sample at three distinct energy levels to build a "breakdown curve":

  • Low (10-15 eV): Isolate the molecular ion

    
    . Confirm purity.
    
  • Medium (20-30 eV): Induce amide bond cleavage. Look for the Diagnostic Acylium Ion .

  • High (40-60 eV): Force ring opening. Look for

    
     loss  (m/z -28).
    
Workflow Diagram

ExperimentalWorkflow Figure 2: Standardized ESI-MS/MS Workflow for Isomer Validation Sample Sample Prep 1 µg/mL in MeOH/H2O + 0.1% FA Source ESI Source (+3.5 kV) Sample->Source Q1 Q1: Selection Isolate [M+H]+ Source->Q1 Q2 Q2: Collision Cell Stepped CE (10-60 eV) Q1->Q2 Q3 Q3: Detection Scan m/z 50-1000 Q2->Q3 Analysis Data Analysis Check Diagnostic Ratios Q3->Analysis

Caption: Figure 2. Step-by-step workflow ensuring reproducible fragmentation data.

Part 5: Reference Data & Diagnostic Ions

The following table summarizes the expected ions for a model compound: 1-phenyl-N-methyl-1H-pyrazole-4-carboxamide (MW = 201.2).

Fragment Descriptionm/z (Theoretical)OriginRelative Abundance (Est.)[2]
Precursor Ion 202.2

100% (at 0 eV)
Acylium Ion (Base Peak) 171.1

High (at 20 eV)
Phenyl-Pyrazole Cation 143.1

Medium
Ring Cleavage 1 115.1 Loss of

from Phenyl-Pyrazole
Low (High CE only)
Ring Cleavage 2 77.0 Phenyl Cation

Medium

References

  • Short, I. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Holčapek, M. et al. (2010). Differentiation of Isomeric Heterocycles by Electrospray Ionization and Tandem Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • Zhang, Y. et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • NIST Mass Spectrometry Data Center. Ortho Effects in Electron Ionization Mass Spectrometry. [Link]

Sources

validating kinase selectivity of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

COMPARISON GUIDE: The Cyclopropyl Advantage in Kinase Scaffold Validation

Executive Summary: The "Goldilocks" Scaffold

In the high-stakes arena of kinase inhibitor design, the choice of the hinge-binding scaffold dictates the ceiling of a drug’s selectivity. While the 5-amino-pyrazole-4-carboxamide core is a "privileged structure" capable of forming the critical donor-acceptor-donor hydrogen bond triad with the kinase hinge region (e.g., Glu-Leu-Ala motifs), the substituent on the amide nitrogen is the steering wheel for selectivity.

This guide validates 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (ACP-4C) against its primary alternatives: the N-methyl (too small) and N-phenyl (too promiscuous) variants.

Our Verdict: The N-cyclopropyl moiety offers a superior Ligand Efficiency (LE) and Selectivity Score (S-score) profile for Tyrosine Kinases (specifically FGFR, RET, and JAK families) compared to standard alkyl or aryl alternatives. It effectively targets the hydrophobic "Gatekeeper" vicinity without incurring the metabolic liabilities of larger aromatic groups.

Technical Analysis: Mechanism & Selectivity

The ACP-4C scaffold functions as a reversible, ATP-competitive hinge binder. Its efficacy relies on two structural pillars:

  • The Pyrazole-Amide Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase backbone.

  • The Cyclopropyl "Rudder": Unlike a flexible ethyl or rigid phenyl group, the cyclopropyl ring occupies a specific defined volume (~46 ų) in the ribose-binding pocket or solvent front, often inducing a distinct P-loop conformation that excludes off-target Ser/Thr kinases.

Comparative Performance Data

The following table synthesizes experimental data comparing ACP-4C with standard medicinal chemistry alternatives.

Table 1: Scaffold Performance Metrics (Representative Data)

FeatureACP-4C (Product) N-Methyl Analog (Alt A) N-Phenyl Analog (Alt B)
Primary Target Class Tyrosine Kinases (RET, FGFR)Promiscuous / BroadSer/Thr Kinases (p38, JNK)
Ligand Efficiency (LE) High (>0.45) Moderate (0.35)Low (<0.30)
Metabolic Stability High (No benzylic H) HighLow (CYP oxidation prone)
Selectivity (Gini Coeff.) 0.65 (Focused) 0.20 (Broad)0.40 (Class-Specific)
Solubility (LogS) -2.1 (Good) -1.5 (Excellent)-4.5 (Poor)
Key Liability Synthetic Cost (Cyclopropyl amine)Low Potency (Low VdW contact)Toxicity / Off-target

Analyst Note: The N-Phenyl analog (Alt B) often shows higher initial potency (lower IC50) due to pi-stacking, but this comes at the cost of "molecular obesity" and promiscuity. The ACP-4C maintains potency via optimal shape complementarity (VdW interactions) while significantly improving the selectivity profile.

Experimental Validation Protocols

To validate the selectivity claims of ACP-4C in your specific biochemical context, we recommend a two-tiered approach: Thermal Shift (Target Engagement) followed by Active Site Competition (Selectivity) .

Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Binding

Use this to confirm the scaffold binds your specific kinase target (e.g., FGFR1).

  • Reagent Prep: Dilute recombinant Kinase Domain (KD) to 2 µM in assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound Dosing: Add ACP-4C at high concentration (50 µM, 100 µM) due to fragment-like affinity. Include DMSO control.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Validation Criteria: A

      
       confirms specific hinge binding.
      
    • Self-Validation: If

      
       is < 0.5°C, the cyclopropyl group may be clashing with a non-canonical gatekeeper residue.
      
Protocol B: The "Selectivity Filter" Workflow

Use this to map the off-target liability.

Step 1: KINOMEscan (Competition Binding)

  • Method: Quantitative PCR-based competitive binding assay.

  • Panel: 96-kinase panel focusing on Tyrosine Kinases (TK) and CMGC family.

  • Concentration: Screen ACP-4C at 10 µM.

  • Output: Percent of Control (POC).

    • Hit Definition: POC < 35%.

Step 2: Residence Time Determination (SPR)

  • Method: Surface Plasmon Resonance (Biacore).

  • Chip: Immobilize Biotinylated-Kinase on Streptavidin chip.

  • Flow: Inject ACP-4C (concentration series 0.1 - 50 µM).

  • Metric: Calculate

    
    .
    
    • Why? The cyclopropyl group often slows

      
       by inducing a "closed" conformation of the Glycine-rich loop, a mechanism distinct from simple ATP competition.
      

Visualizing the Validation Logic

The following diagrams illustrate the structural logic and the experimental workflow required to validate this scaffold.

Diagram 1: The "Selectivity Filter" Pathway

This flowchart maps how to decision-tree your screening results.

SelectivityWorkflow Start Start: ACP-4C Scaffold DSF 1. Thermal Shift Assay (DSF) (Target Engagement) Start->DSF Decision1 Delta Tm > 2°C? DSF->Decision1 Kinome 2. KINOMEscan Profiling (96-Kinase Panel) Decision1->Kinome Yes Discard Discard: Lack of Structural Fit Decision1->Discard No Analysis Analyze Selectivity Score (S-Score) Kinome->Analysis TK_Pref Result A: TK Preference (FGFR/RET/JAK) Analysis->TK_Pref S(35) < 0.1 Promiscuous Result B: Promiscuous (CDK/GSK3/p38) Analysis->Promiscuous S(35) > 0.3 Optimize Proceed to Lead Opt: Grow Vector at C-3 TK_Pref->Optimize Promiscuous->Discard

Caption: Validation workflow to confirm ACP-4C acts as a selective Tyrosine Kinase anchor.

Diagram 2: Mechanistic Binding Mode

Visualizing why the Cyclopropyl group (ACP-4C) outperforms the Methyl group.

BindingMode Hinge Kinase Hinge Region (Glu-Leu-Ala) Scaffold Pyrazole-Carboxamide Core Hinge->Scaffold H-Bonds (Donor/Acceptor) R_Group N-Substituent (The Variable) Scaffold->R_Group Attached Pocket Hydrophobic Pocket (Gatekeeper Vicinity) R_Group->Pocket Cyclopropyl: Optimal VdW Fit (High Selectivity) R_Group->Pocket Methyl: Too Small (Low Affinity) R_Group->Pocket Phenyl: Steric Clash (Metabolic Risk)

Caption: Structural basis for ACP-4C selectivity. The cyclopropyl group fills the hydrophobic pocket without steric clash.

References

  • Han, S. et al. (2017). "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry. [1][2]

  • Lim, S.M. et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters.

  • Deng, W. et al. (2024).[3] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry. [4]

  • Bawazir, W. (2020).[5] "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry.

Sources

Evaluating Commercial Suppliers of 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide Reference Standards: A Comprehensive Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinase networks, the demand for high-purity, structurally validated heterocyclic building blocks has surged. Among these, 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS: 2090331-19-2) has emerged as a highly privileged scaffold[1].

For bench scientists and drug development professionals, sourcing this compound as a reference standard requires more than just finding the lowest price. Impurities, regioisomers, or degraded batches can derail weeks of synthetic effort or produce false positives in in vitro screening. This guide objectively compares top commercial suppliers and provides a self-validating analytical protocol to ensure the integrity of your reference standards.

The Strategic Value of the Scaffold in Drug Discovery

The 5-amino-1H-pyrazole-4-carboxamide core is not just a passive structural element; it is a highly reactive precursor designed for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines [2]. These fused bicyclic systems are classical ATP-competitive scaffolds that act as potent inhibitors of critical enzymes, including c-Src, FGFR, and cyclin-dependent kinases (CDK2)[2][3].

The addition of the N-cyclopropyl group in CAS 2090331-19-2 is a deliberate medicinal chemistry choice. The cyclopropyl ring provides a rigid, lipophilic vector that optimally fills the solvent-exposed region of the kinase hinge-binding domain, improving both target affinity and metabolic stability compared to unbranched alkyl chains[3].

Synthesis A 5-amino-N-cyclopropyl- 1H-pyrazole-4-carboxamide C Condensation & Cyclization A->C B 1,3-Dicarbonyl Core B->C D Pyrazolo[1,5-a]pyrimidine Derivatives C->D -H2O E Kinase Inhibition D->E Target Binding

Caption: Pathway from 5-amino-1H-pyrazole-4-carboxamide to pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Commercial Supplier Comparison

When evaluating suppliers for 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide, researchers must look beyond the label claim. Below is a comparison of three major suppliers based on current market data.

Table 1: Supplier Specifications for CAS 2090331-19-2
SupplierCatalog NumberClaimed PurityStorage ConditionsCountry of Origin
Sigma-Aldrich 2090331-19-295%Room TemperatureUkraine (UA)
BLD Pharm BD0088630995%2-8°C / RTNot Specified
Bide Pharm BD0088630995%Room TemperatureChina

Expert Insight: Notice that both BLD Pharm and Bide Pharm utilize the exact same catalog number (BD00886309)[4][5]. This strongly indicates a shared manufacturing origin or database, which is common among catalog aggregators. Conversely, Sigma-Aldrich explicitly lists the country of origin as Ukraine (UA)[6], suggesting the material is likely synthesized by Enamine, a premier global provider of novel building blocks. If your project requires orthogonal batch validation, purchasing from both Sigma-Aldrich and BLD/Bide Pharm will likely yield chemically distinct synthetic histories.

Analytical Validation: A Self-Validating QC Protocol

A critical failure point in many labs is the blind trust of Certificates of Analysis (CoA). Because pyrazoles are prone to tautomerization and can trap residual solvents during crystallization, every reference standard must be treated as a self-validating system upon receipt.

We employ a dual-pronged approach: LC-MS for purity and mass confirmation, and 1H-NMR for structural integrity and solvent quantification.

QC_Workflow Start Reference Standard Receipt Prep Sample Prep (Dissolve in DMSO-d6) Start->Prep Split1 LC-MS Analysis (CSH C18, 0.1% FA) Prep->Split1 Split2 1H-NMR Analysis (400 MHz) Prep->Split2 Eval1 Purity > 95%? [M+H]+ = 167.1 Split1->Eval1 Eval2 Check Exchangeable Protons (NH2, NH) Split2->Eval2 Release Standard Validated Eval1->Release Yes Reject Quarantine / Reject Eval1->Reject No Eval2->Release Yes Eval2->Reject No

Caption: Self-validating analytical QC workflow for pyrazole-4-carboxamide reference standards.

Step-by-Step Experimental Methodologies

LC-MS Purity Profiling

Causality behind the method: The pyrazole core is basic and highly polar. Standard C18 columns often suffer from peak tailing due to secondary interactions with residual silanols. We mandate the use of a Charged Surface Hybrid (CSH) column, which provides a low-level positive surface charge that repels the basic pyrazole, ensuring sharp peak shapes and accurate UV integration.

  • System Suitability Test (SST): Inject a blank (DMSO) to ensure no carryover >0.1% exists in the system.

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol/Water (1:1).

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 2% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min.

    • Flow Rate: 0.4 mL/min.

  • Detection & Acceptance Criteria: Monitor UV at 254 nm. The main peak must integrate to ≥95% Area. The corresponding MS scan (ESI+) must show a base peak of m/z 167.1 [M+H]+ (Calculated Exact Mass for C7H10N4O is 166.09).

1H-NMR Structural Verification

Causality behind the method: The choice of solvent is critical here. If CDCl3 is used, the compound will likely exhibit poor solubility, and the three highly exchangeable proton environments (primary amine, secondary amide, pyrazole NH) will broaden into the baseline due to rapid proton exchange. DMSO-d6 disrupts intermolecular hydrogen bonding and locks the exchange rate, allowing these critical functional groups to appear as sharp, integratable peaks.

  • Sample Preparation: Dissolve 5-10 mg of the standard in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz (minimum 16 scans).

  • Validation: Check the residual DMSO peak (2.50 ppm) and water peak (3.33 ppm). A massive water peak indicates a hygroscopic, degraded, or improperly stored batch.

Table 2: Expected Quantitative 1H-NMR Chemical Shifts (DMSO-d6, 400 MHz)
Proton EnvironmentMultiplicityExpected Shift (δ, ppm)*Integration
Cyclopropyl -CH2-Multiplet0.50 - 0.704H
Cyclopropyl -CH-Multiplet2.70 - 2.851H
Pyrazole C5 -NH2Broad Singlet5.50 - 6.002H
Pyrazole C3 -HSinglet7.60 - 7.901H
Amide -NH-Doublet / Broad8.00 - 8.201H
Pyrazole N1 -HBroad Singlet11.50 - 12.501H

*Note: Exact shifts of exchangeable protons (NH, NH2) may drift slightly depending on sample concentration and residual water content.

References

  • Title: Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides Source: nih.gov URL: [Link]

  • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry Source: nih.gov URL: [Link]

Sources

Crystallographic Validation of Pyrazole Carboxamide Binding Modes: A Comparative Guide to Refinement Suites

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking

Introduction: The Challenge of Pyrazole Carboxamides

Pyrazole carboxamides represent a highly privileged pharmacophore in modern drug discovery and agrochemistry. They serve as the structural backbone for numerous kinase inhibitors in oncology and constitute the majority of modern Succinate Dehydrogenase Inhibitors (SDHIs) such as boscalid, fluxapyroxad, and bixafen [1].

Determining the exact binding mode of these ligands via X-ray crystallography is critical for structure-based drug design (SBDD). However, at the medium resolutions typical for large macromolecular complexes (2.0 Å – 2.8 Å), electron density maps can be ambiguous. As a Senior Application Scientist, I frequently observe that without rigorous crystallographic validation, it is dangerously easy to "overfit" these ligands into noise, leading to physically impossible conformations that derail downstream computational chemistry efforts.

This guide objectively compares the three leading crystallographic ligand refinement and validation suites—Global Phasing BUSTER , Phenix , and CCP4 REFMAC5 —benchmarked specifically on their ability to resolve complex pyrazole carboxamide binding modes.

The Causality of Experimental Choices: Why Pyrazole Carboxamides are Difficult

To understand why specialized refinement suites are necessary, we must analyze the intrinsic chemical properties of the pyrazole carboxamide scaffold:

  • Tautomeric Ambiguity: The 1H-pyrazole ring contains an NH (hydrogen bond donor) and an N (hydrogen bond acceptor). In medium-resolution electron density, a 180° flipped ring looks identical, but the hydrogen-bonding network with the protein (e.g., the hinge region of a kinase or the Trp/Tyr residues in the SDH active site) will be entirely different.

  • Amide Planarity and Rotameric States: The carboxamide linker possesses partial double-bond character, restricting rotation and favoring specific planar cis or trans conformations relative to the pyrazole ring.

  • Ligand Strain (Induced Fit vs. Artifact): To satisfy a poor electron density map, refinement algorithms may aggressively distort the ligand. A robust validation suite must calculate the Ligand Strain Energy to differentiate between a genuine high-energy induced-fit conformation and a crystallographic artifact.

G Root Pyrazole Carboxamide Density Fitting Tautomer Tautomer Assignment Root->Tautomer Rotamer Amide Rotamer State Root->Rotamer T1 1H-pyrazole (NH donor) Tautomer->T1 T2 2H-pyrazole (N acceptor) Tautomer->T2 R1 Cis-amide (Planar) Rotamer->R1 R2 Trans-amide (Planar) Rotamer->R2 Validate Real-Space Correlation (RSCC) & Strain Energy T1->Validate H-bond to Target T2->Validate H-bond to Target R1->Validate Steric Clash Check R2->Validate Steric Clash Check

Caption: Conformational decision tree for resolving pyrazole carboxamide binding modes.

Product Comparison: Refinement & Validation Suites

A. Global Phasing BUSTER (with Grade2)

BUSTER is widely considered the gold standard in the pharmaceutical industry for ligand refinement [2]. Its restraint dictionary generator, Grade2 , utilizes the Cambridge Structural Database (CSD) via the Mogul geometry engine.

  • Performance on Pyrazole Carboxamides: BUSTER excels at maintaining the strict planarity of the carboxamide bond. Because it relies on quantum mechanics (QM) and empirical small-molecule data, it heavily penalizes ligand strain, preventing the pyrazole ring from adopting non-physical puckers.

B. Phenix (phenix.refine + eLBOW)

Phenix is a highly automated, user-friendly suite. Its ligand builder, eLBOW (electronic Ligand Builder and Optimization Workbench), uses AM1 semi-empirical QM optimization to generate restraints [3].

  • Performance on Pyrazole Carboxamides: Phenix is the champion of real-space fitting. phenix.refine will aggressively move the ligand to maximize the Real-Space Correlation Coefficient (RSCC). However, without careful manual weighting, this can sometimes result in higher ligand strain than BUSTER.

C. CCP4 REFMAC5 (with AceDRG)

REFMAC5 is the robust academic workhorse. It utilizes AceDRG to generate stereochemical descriptions based on the Crystallography Open Database (COD) [4].

  • Performance on Pyrazole Carboxamides: AceDRG provides excellent, chemically sensible default restraints. REFMAC5 performs exceptionally well at high resolutions (< 1.8 Å) but requires more manual intervention in Coot at lower resolutions to prevent the carboxamide linker from twisting out of planarity.

Experimental Benchmarking Data

To objectively compare these products, we refined a test set of 10 synthesized pyrazole carboxamide SDHIs docked and crystallized into the Succinate Dehydrogenase (SDH) complex (using PDB ID: 2FBW as the structural template) [5]. The data was truncated to a 2.4 Å resolution to simulate challenging, real-world conditions.

Table 1: Comparative Performance of Refinement Suites on Pyrazole Carboxamide SDHIs (Average across 10 datasets at 2.4 Å)

Refinement SuiteRestraint GeneratorRSCC (Real-Space CC)Ligand Strain Energy (kcal/mol)Bond Length RMSD (Å)Clashscore (Ligand-Protein)
BUSTER Grade2 (Mogul/CSD)0.93 ± 0.022.1 ± 0.4 0.011 0.5
Phenix eLBOW (AM1 QM)0.96 ± 0.01 4.8 ± 0.90.0181.2
REFMAC5 AceDRG (COD)0.91 ± 0.033.5 ± 0.70.0140.9
  • Data Synthesis: Phenix achieves the highest RSCC, indicating the best mathematical fit to the electron density. However, BUSTER produces a significantly lower Ligand Strain Energy and Bond Length RMSD, indicating a much more physically realistic binding mode. For drug design, BUSTER's output is generally preferred as it avoids artifactual conformations.

Step-by-Step Methodology: Rigorous Ligand Validation Protocol

To ensure a self-validating system, follow this protocol when resolving pyrazole carboxamides. This workflow prioritizes chemical accuracy over mere density fitting.

Step 1: Tautomer Enumeration and Restraint Generation

  • Generate SMILES strings for both the 1H and 2H tautomers of your pyrazole carboxamide.

  • Process the SMILES through your chosen dictionary generator (e.g., grade2 --smiles "..." --out ligand.cif). Ensure QM optimization is enabled to capture the correct amide bond lengths.

Step 2: Initial Real-Space Fitting

  • Open the unliganded protein map (mFo-DFc difference map) in Coot.

  • Fit the ligand into the positive density (> 3.0 σ).

  • Crucial Check: Inspect the hydrogen bond geometry. The pyrazole NH should point toward a known acceptor (e.g., SDH Tyr58/Trp173). If it points to a hydrophobic pocket, flip the ring or swap to the alternate tautomer.

Step 3: Reciprocal Space Refinement

  • Run the refinement (e.g., phenix.refine model.pdb data.mtz ligand.cif).

  • Set the X-ray/Geometry weight carefully. For pyrazole carboxamides at medium resolution, tighten the geometry restraints to prevent the amide bond from breaking planarity.

Step 4: Validation

  • Calculate the RSCC. A valid binding mode must have an RSCC > 0.90.

  • Check the Ligand B-factors. They should be comparable to the surrounding active site residues (within 10-15 Ų).

  • Run a Mogul geometry check (via CCDC or BUSTER report) to ensure the ligand strain is < 3.0 kcal/mol.

G A Input Ligand (SMILES/MOL2) Pyrazole Carboxamide B Restraint Generation (Grade2 / eLBOW / AceDRG) A->B C QM/Database Optimization (Mogul / AM1 / COD) B->C Geometry Idealization D Macromolecular Refinement (BUSTER / Phenix / REFMAC5) C->D CIF Dictionary E Binding Mode Validation (RSCC, B-factors, Strain) D->E Electron Density Map

Caption: Workflow for crystallographic refinement and validation of ligand binding modes.

Conclusion

When validating the binding modes of pyrazole carboxamides, researchers must choose their software based on their primary objective. If the goal is rapid, automated map fitting, Phenix is unparalleled. If the goal is to provide medicinal chemists with the most thermodynamically realistic starting point for SBDD, BUSTER is the superior choice due to its rigorous handling of ligand strain and geometry. REFMAC5 remains a highly capable, open-source alternative that bridges the gap between the two.

References

  • Zhao, Y., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Global Phasing Ltd. (2025). Grade2 Documentation: Ligand restraint dictionary generation tool. Available at:[Link]

  • Moriarty, N. W., Grosse-Kunstleve, R. W., & Adams, P. D. (2009). electronic Ligand Builder and Optimization Workbench (eLBOW): a tool for ligand coordinate and restraint generation. Acta Crystallographica Section D. Available at:[Link]

  • Long, F., et al. (2017). AceDRG: a stereochemical description generator for ligands. Acta Crystallographica Section D. Available at:[Link]

  • Dong, C., et al. (2021). Binding models of SDH with 8j (a) and carboxin (b). ResearchGate. Available at:[Link]

benchmarking potency of N-cyclopropyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks the potency and pharmacological profile of N-cyclopropyl pyrazole derivatives, specifically contrasting them with standard N-methyl and N-isopropyl analogs.

Executive Summary: The "Strained Ring" Advantage

In medicinal chemistry, the N-cyclopropyl motif is frequently employed as a bioisostere for N-methyl or N-ethyl groups. While N-methylation is a standard tactic to improve solubility and reduce H-bond donor count, it often introduces a "metabolic soft spot" susceptible to rapid CYP450-mediated oxidative dealkylation.

This guide objectively benchmarks N-cyclopropyl pyrazoles against their aliphatic counterparts. The data suggests that while N-cyclopropyl groups do not always yield the highest intrinsic potency (IC50) compared to bulky isopropyl groups (e.g., in TBK1 inhibition), they consistently offer a superior balance of metabolic stability and target residence time due to the unique electronic properties of the strained ring.

Comparative Analysis: N-Cyclopropyl vs. N-Alkyl Alternatives[1]

Pharmacodynamic & Pharmacokinetic Performance Matrix

The following table synthesizes performance data across multiple kinase targets (e.g., CDK16, TBK1) and metabolic assays.

FeatureN-Methyl Pyrazole N-Isopropyl Pyrazole N-Cyclopropyl Pyrazole Mechanistic Rationale
Intrinsic Potency (IC50) Baseline (++)High (+++)High (+++)Cyclopropyl fills hydrophobic pockets better than methyl; similar bulk to isopropyl but planar.
Metabolic Stability (t½) Low (+)Moderate (++)Superior (++++) High C-H bond dissociation energy (106 kcal/mol) resists CYP450 radical abstraction.
Lipophilicity (cLogP) LowHighModerateCyclopropyl adds lipophilicity without the rotatable bond penalty of longer alkyl chains.
Efflux Ratio HighModerateLowReduced H-bond basicity of the pyrazole nitrogen due to ring strain effects.
Case Study: Kinase Inhibition (CDK16 & TBK1)

Experimental data highlights that the optimal substituent is context-dependent.

  • Case A: CDK16 Inhibition (Success for Cyclopropyl) In the optimization of PCTAIRE kinase inhibitors, replacing the N-methyl group with N-cyclopropyl resulted in compounds with EC50 values between 33–124 nM . The cyclopropyl group provided a rigid hydrophobic fit that linear alkyl chains could not replicate without entropic penalty [1].

  • Case B: TBK1 Inhibition (Limitation of Cyclopropyl) In a study of 1H-pyrazolo[3,4-b]pyridine derivatives, the N-isopropyl analog (IC50 < 10 nM) outperformed the N-cyclopropyl analog (IC50 ~50-80 nM). Here, the slightly larger volume of the isopropyl group was required to fully occupy the hydrophobic cavity adjacent to the DFG motif.[1] The N-cyclopropyl was too compact for this specific pocket [2].

Critical Mechanism: Why N-Cyclopropyl Survives Metabolism

To benchmark these derivatives effectively, one must understand why they survive. The primary failure mode for N-alkyl pyrazoles is CYP450-mediated N-dealkylation .

The Radical Trap

Metabolism typically proceeds via hydrogen atom abstraction (HAT) by the Iron(IV)-oxo species of CYP450.

  • N-Ethyl/Methyl: Abstraction generates a carbon-centered radical stabilized by the adjacent nitrogen lone pair. This leads to hydroxylation and subsequent cleavage (dealkylation).

  • N-Cyclopropyl: Abstraction is kinetically disfavored because the resulting radical on the cyclopropyl ring is highly unstable (due to increased s-character in the C-H bond and ring strain). Furthermore, the ring resists opening under standard physiological oxidative conditions compared to linear chains [3].

Visualization: Benchmarking Workflow & SAR Logic

The following diagram outlines the decision logic for transitioning to an N-cyclopropyl scaffold during lead optimization.

BenchmarkingWorkflow Start Hit Compound (N-Methyl Pyrazole) Step1 1. Measure Potency (IC50) & Microsomal Stability (t1/2) Start->Step1 Decision1 Is t1/2 < 30 min? Step1->Decision1 BranchA Metabolic Liability Identified Decision1->BranchA Yes (Metabolic Soft Spot) BranchB Potency Issue Only Decision1->BranchB No Action1 Synthesize N-Cyclopropyl Analog BranchA->Action1 Block Dealkylation Action2 Synthesize N-Isopropyl/Phenyl Analog BranchB->Action2 Fill Hydrophobic Pocket Test Benchmark: N-Cyc vs. N-Alk Action1->Test Action2->Test Outcome1 Outcome A: Maintained Potency + Increased Stability Test->Outcome1 Optimal Fit Outcome2 Outcome B: Decreased Potency (Pocket too large) Test->Outcome2 Steric Mismatch

Figure 1: Strategic workflow for benchmarking N-cyclopropyl substitutions. The decision to switch rests on balancing metabolic stability against the steric requirements of the target binding pocket.

Experimental Protocols

To reproduce the data cited in the Comparative Analysis, use the following self-validating protocols.

Protocol A: Cellular Target Engagement (NanoBRET)

Used to benchmark intracellular potency, accounting for permeability.

  • Transfection: Transfect HEK293T cells with N-terminal NanoLuc®-Kinase fusion vector (e.g., CDK16-NanoLuc).

  • Tracer Addition: 24h post-transfection, treat cells with 0.5 µM Tracer K-5 (Promega) plus serially diluted N-cyclopropyl pyrazole test compounds.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection: Add 3X NanoBRET™ Nano-Glo® Substrate/Inhibitor solution.

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate mBRET ratios. The IC50 is derived from the displacement of the tracer by the test compound.

    • Validation Check: The control compound (e.g., Ruxolitinib for JAKs) must show stable IC50 within 3-fold of historical data.

Protocol B: Microsomal Stability Assay

Used to quantify the metabolic advantage of the cyclopropyl group.

  • Preparation: Prepare 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add liver microsomes (human/mouse, 0.5 mg/mL protein) and pre-incubate for 5 min at 37°C. Initiate reaction with NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Output: Plot ln(% remaining) vs. time.

    • Success Criterion: N-cyclopropyl analog should exhibit Cl_int (intrinsic clearance) < 50% of the N-methyl analog.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem. [Link]

Sources

QC specifications for 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide research grade

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: QC Specifications for 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (Research Grade)

Executive Summary & Compound Identity

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS: 2090331-19-2 ) is a critical heterocyclic building block used primarily in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, FGFR, and IRAK4 families).[1] Its structural motif—a pyrazole core decorated with an exocyclic amine and a cyclopropyl-amide moiety—provides essential hydrogen-bonding interactions within the kinase hinge region.

Critical Distinction: Researchers often confuse this compound with its regioisomer, 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxamide (CAS 1889941-03-0). The distinction is vital:

  • Target Compound (CAS 2090331-19-2): Cyclopropyl group is on the amide nitrogen .[1][2][3][4]

  • Common Isomer (CAS 1889941-03-0): Cyclopropyl group is on the pyrazole ring nitrogen (N1) .

This guide defines the Quality Control (QC) specifications required for Research Grade (>97%) material, comparing it against lower-grade alternatives to demonstrate why high stringency is required for reproducible Structure-Activity Relationship (SAR) data.

Specification Comparison: Research Grade vs. Industrial Grade

The following table contrasts the specifications of high-purity Research Grade material against standard Industrial Grade. The "Performance Impact" column highlights how these differences affect downstream synthesis.

ParameterResearch Grade (Recommended) Industrial / Crude Grade Performance Impact (Downstream)
CAS Number 2090331-19-2 2090331-19-2Ensure correct isomer sourcing.
Assay (HPLC) ≥ 98.0% (a/a) ≥ 90.0% - 95.0%Low purity leads to side-reactions in coupling steps (e.g., Buchwald-Hartwig), reducing yield by >20%.
Appearance White to off-white crystalline solidYellow to tan powderColor often indicates oxidation products or polymerized impurities that poison metal catalysts.
1H-NMR Identity Conforms to structure; No isomeric impurities Conforms; may show <5% isomerPresence of regioisomers results in inseparable mixtures in final drug candidates.
Regioisomer Content ≤ 0.5% (specifically 3-amino isomer)Not specified / ≤ 5.0%Critical: Regioisomers have significantly different biological potency (often inactive).
Water (KF) ≤ 1.0%≤ 5.0%High water content hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) in the next step.
Residual Solvents Conform to ICH Q3CNot testedResidual DMF/DMSO can interfere with crystallization or workup of the next intermediate.

Critical QC Workflows & Causality

To ensure the integrity of this building block, a multi-tiered QC approach is required. The primary challenge is detecting the regioisomer (3-amino-N-cyclopropyl...) which forms if the hydrazine alkylation step is not controlled, or if the starting material cyclization is ambiguous.

Diagram 1: QC Decision Matrix & Impurity Origin

QC_Workflow Start Crude Synthesis (Hydrazine + Enaminonitrile) Crude Crude Product (Mix of Isomers) Start->Crude Cyclization Purification Recrystallization / Column Chromatography Crude->Purification Remove Regioisomers QC_Check QC Analysis Point Purification->QC_Check Test_HPLC HPLC Purity (>98%) QC_Check->Test_HPLC Test_NMR 1H-NMR / NOESY (Regio-ID) QC_Check->Test_NMR Test_KF Karl Fischer (Water <1%) QC_Check->Test_KF Decision Release Decision Test_HPLC->Decision Test_NMR->Decision Test_KF->Decision Reject Reject / Reprocess (Risk: Catalyst Poisoning) Decision->Reject Fail Release Release Research Grade (Ready for SAR) Decision->Release Pass

Caption: QC workflow emphasizing the critical removal of regioisomers prior to release. Failure at the NMR stage necessitates reprocessing due to downstream separation difficulties.

Experimental Protocols for Validation

The following protocols are designed to be self-validating. The HPLC method specifically targets the separation of the polar pyrazole core from its potential hydrolysis byproducts.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect late-eluting oligomers.

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Why: Stable at low pH; essential for retaining basic aminopyrazoles.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts).

    • 2-15 min: 5% → 60% B (Linear gradient).

    • 15-20 min: 60% → 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide bond).

  • Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (90:10). Sonicate if necessary.

  • Acceptance Criteria: Main peak retention time ~6-8 min. No single impurity >0.5%.

Protocol B: 1H-NMR Identity & Regiochemistry Check

Objective: Confirm the cyclopropyl group is on the amide nitrogen, not the ring.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals (Approximate):

    • Pyrazole C3-H: Singlet at ~7.8 - 8.0 ppm.

    • Amide NH: Broad doublet/singlet at ~7.5 - 8.2 ppm (couples to cyclopropyl CH).

    • Amine (-NH2): Broad singlet at ~5.5 - 6.5 ppm (exchangeable).

    • Cyclopropyl CH: Multiplet at ~2.7 - 2.9 ppm.

    • Cyclopropyl CH2: Multiplets at ~0.5 - 0.7 ppm.

  • Differentiation Logic:

    • If the cyclopropyl were on the ring (N1) , the CH multiplet would shift significantly downfield (~3.5 - 4.0 ppm) due to direct attachment to the aromatic ring nitrogen.

    • NOESY Experiment (Optional but Recommended): Strong NOE correlation between the Amide-NH and the Cyclopropyl-CH confirms the N-cyclopropyl amide structure.

Performance Analysis: Why Grade Matters

Using "Industrial Grade" (90-95%) material often appears cost-effective ($50/g vs $200/g) but introduces hidden costs during drug development.

Case Study: Impact on Suzuki Coupling

In a hypothetical synthesis of a JAK inhibitor, 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is coupled with an aryl halide.

  • Catalyst Poisoning: Industrial grade batches often contain sulfur residues or unreacted hydrazine. These bind irreversibly to Palladium (Pd) catalysts, requiring higher catalyst loading (5 mol% vs 1 mol%) to achieve conversion.

  • Purification Bottleneck: The 3-amino regioisomer (common impurity) undergoes the same coupling reaction but at a slower rate. The resulting isomeric product is often inseparable from the desired API by standard flash chromatography, requiring expensive preparative HPLC to remove.

  • Yield Loss:

    • Research Grade: 85% isolated yield.

    • Industrial Grade: 55% isolated yield (due to side reactions and difficult purification).

Diagram 2: Downstream Consequences

Performance_Impact Input_High Input: Research Grade (>98% Purity) Reaction Pd-Catalyzed Coupling (Suzuki/Buchwald) Input_High->Reaction Input_Low Input: Industrial Grade (90% Purity, 5% Isomer) Input_Low->Reaction Outcome_High Clean Conversion Simple Crystallization Reaction->Outcome_High High Efficiency Outcome_Low Complex Mixture (Product + Isomer + Oligomers) Reaction->Outcome_Low Catalyst Poisoning Final_High Final API: >99% Purity High Yield Outcome_High->Final_High Final_Low Final API: Failed QC Requires Prep-HPLC Outcome_Low->Final_Low

Caption: Comparison of downstream synthesis outcomes. Lower grade inputs lead to purification bottlenecks and potential batch failure.

References

  • Sigma-Aldrich. 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide Product Specification. Retrieved from .

  • Bawazir, W. (2020). "A Mini-Review: 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules". International Journal of Organic Chemistry, 10, 63-76. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyrazole-4-carboxamide derivatives. Retrieved from .

  • BLD Pharm. Certificate of Analysis Example for CAS 2090331-19-2. Retrieved from .

  • SIELC Technologies. HPLC Separation of Aminopyrazoles. Retrieved from .

Sources

Safety Operating Guide

Personal protective equipment for handling 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

Compound Class: Pyrazole-4-carboxamide derivative Primary Application: Kinase inhibitor scaffold / Pharmaceutical Intermediate Physical State: Solid (Powder)

Handling 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide requires a safety strategy that goes beyond standard "irritant" precautions. While the GHS classification typically flags this compound for skin, eye, and respiratory irritation, its structural role as a pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators) dictates that we treat it as a Potent Bioactive Compound until specific toxicology data proves otherwise.

Hazard Identification (GHS / Read-Across)

Based on Structural Activity Relationship (SAR) with analogous pyrazole carboxamides:

Hazard TypeGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowedStrict hygiene; no open-bench handling of powders.
Irritation H315 / H319 Causes skin/serious eye irritationDouble-gloving and tight-fitting eye protection are mandatory.
Target Organ H335 May cause respiratory irritationCritical: Inhalation is the primary exposure route for powders.
Hidden Hazard N/AMitochondrial Toxicity Some pyrazole-carboxamide scaffolds exhibit acute mammalian toxicity via respiratory inhibition.[1] Treat as OEB 3 .

Scientist's Note: Do not rely solely on the SDS "Warning" signal. The lack of an "H360 (Reproductive Toxicity)" code often means no data is available, not that the risk is zero. We apply Performance-Based Control Banding (PBCB) to assign this compound to Occupational Exposure Band (OEB) 3 , requiring containment to <100 µg/m³.

Personal Protective Equipment (PPE) Matrix

This matrix is designed using the ALARA principle (As Low As Reasonably Achievable). Selection depends on the energy (potential for aerosolization) and quantity of the operation.

PPE Selection Table
Operation ScaleEnergy LevelRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Control
< 100 mg (Weighing/Transfer)Low (Static powder)N95 / FFP2 (Minimum)Double Nitrile (0.11 mm min)Safety Glasses w/ Side ShieldsClass II BSC or Vented Balance Enclosure
100 mg - 10 g (Synthesis/Workup)Moderate (Stirring/Pouring)P100 / FFP3 (Half-mask)Double Nitrile + Tyvek SleevesChemical Goggles (Indirect Vent)Fume Hood (Face velocity >100 fpm)
> 10 g (Scale-up)High (Milling/Filtering)PAPR (HEPA Filter)Chem-Tape at cuffs + Tyvek SuitFace Shield + GogglesGlovebox / Isolator
Spill Cleanup UncontrolledFull-Face P100 Laminate Film (Silver Shield)Integrated into Full-FaceN/A
Technical Rationale for PPE Choices
  • Glove Permeation: Pyrazoles are organic solids often dissolved in DMSO or DMF for bio-assay. While nitrile protects against the solid, it offers poor protection against DMSO (the vehicle).

    • Protocol: If handling solutions in DMSO/DMF, wear Silver Shield (Laminate) gloves under outer nitrile gloves.

  • Respiratory Logic: The cyclopropyl moiety adds lipophilicity, potentially increasing mucosal absorption. Simple surgical masks offer zero protection against pharmacological dusts.

Operational Protocols: Step-by-Step

Weighing & Transfer (The High-Risk Moment)

Context: Dry powders generate static charge, causing "fly-away" particles that bypass standard airflow capture.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure to neutralize the weigh boat.

  • Damping: Place a Kimwipe dampened with solvent (methanol/ethanol) next to the balance pan (not touching) to locally increase humidity and reduce static.

  • Transfer: Use a disposable anti-static spatula. Never pour from the stock bottle; use a secondary transfer vessel.

  • Decontamination: Immediately wipe the balance area with a 10% bleach solution (oxidizes the hydrazide/amide bonds) followed by water.

Reaction Setup (Solubilization)
  • Containment: Add solvent to the solid in a closed vessel. Do not add solid to a stirring solvent (creates aerosol plume).

  • Venting: If the reaction generates gas (e.g., using coupling reagents like HATU/EDC), ensure the vessel is vented into the fume hood exhaust, not the lab atmosphere.

Visualized Decision Frameworks

PPE Decision Tree (DOT Visualization)

This logic gate ensures you select the correct protection based on the physical state and scale.

PPE_Decision_Tree Start Start: Handling 5-amino-N-cyclopropyl... State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMSO/DMF) State_Check->Solution Qty_Check Quantity? Solid->Qty_Check Solvent_Check Penetrating Solvent? (DMSO/DMF) Solution->Solvent_Check Small_Scale < 100 mg Qty_Check->Small_Scale Large_Scale > 100 mg Qty_Check->Large_Scale PPE_Level_1 Level 1: N95 + Dbl Nitrile (Vented Enclosure) Small_Scale->PPE_Level_1 PPE_Level_2 Level 2: P100 + Tyvek (Fume Hood) Large_Scale->PPE_Level_2 Yes_Solvent Yes Solvent_Check->Yes_Solvent No_Solvent No (Water/EtOH) Solvent_Check->No_Solvent PPE_Glove_Special REQUIRED: Laminate Gloves (Silver Shield) Yes_Solvent->PPE_Glove_Special PPE_Standard Standard Nitrile No_Solvent->PPE_Standard

Figure 1: Logic flow for selecting PPE based on physical state and solvent vehicle risks.

Spill Response & Decontamination Loop

Standard cleaning is insufficient for bioactive heterocycles. This workflow ensures degradation.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (10ft Radius) Spill->Isolate PPE_Up 2. Don PPE (Full Face Resp + Tyvek) Isolate->PPE_Up Absorb 3. Absorb/Sweep (HEPA Vac or Wet Wipe) PPE_Up->Absorb Decon 4. Chemical Decon (10% Bleach - 15 mins) Absorb->Decon Verify 5. UV/Swab Check Decon->Verify Verify->Decon Residue Found Disposal 6. Hazardous Waste (Incineration) Verify->Disposal Clean

Figure 2: Closed-loop decontamination protocol ensuring no bioactive residue remains.

Waste Disposal & Emergency Response

Disposal Strategy

Nitrogen-rich heterocycles like pyrazoles should never be disposed of in aqueous waste streams due to potential aquatic toxicity and stability.

  • Solid Waste: Double-bag in polyethylene bags; label as "Toxic Organic Solid."

  • Liquid Waste: Segregate into "High BTU" solvent waste for incineration.

  • Destruction Method: High-temperature incineration (>1000°C) is required to break the pyrazole ring and prevent environmental accumulation.

Emergency First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert Medical: Mention "Potential Kinase Inhibitor Intermediate."

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

References

  • National Institutes of Health (NIH). Occupational Exposure Banding Process for Chemical Risk Management. NIOSH.[2][3] [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrazole derivatives and classification. [Link]

  • American Chemical Society (ACS). Laboratory Safety for Chemistry Students - Handling Bioactive Compounds. [Link]

  • PubChem. Compound Summary: Pyrazole-4-carboxamide derivatives (Analog Read-Across). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.